5-Deoxypulchelloside I
Descripción
an iridoid glucoside from Citharexylum caudatum (Verbenaceae); structure in first source
Propiedades
Fórmula molecular |
C17H26O11 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl (1S,4aS,5S,6R,7S,7aR)-5,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-5-8-9(12(21)10(5)19)6(15(24)25-2)4-26-16(8)28-17-14(23)13(22)11(20)7(3-18)27-17/h4-5,7-14,16-23H,3H2,1-2H3/t5-,7+,8+,9+,10+,11+,12-,13-,14+,16-,17-/m0/s1 |
Clave InChI |
QDEYKGKBMCIYCT-FNUQUBLCSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
SMILES canónico |
CC1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Sinónimos |
5-deoxypulchelloside I |
Origen del producto |
United States |
Foundational & Exploratory
5-Deoxypulchelloside I: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including those from the Lamiaceae and Verbenaceae families. While research on this specific compound is not extensive, preliminary studies and the known biological activities of structurally related iridoids suggest its potential as a bioactive agent. This document provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties and evaluated biological activities. Due to the limited direct research on its anti-inflammatory and anticancer effects, this paper also discusses the established activities of closely related compounds to provide a basis for future investigation.
Introduction
This compound is a naturally occurring iridoid glycoside.[1] Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects. This compound has been isolated from plant species such as Eremostachys laciniata and Citharexylum caudatum.[1] Its chemical structure and properties are well-defined, providing a solid foundation for further pharmacological investigation.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |
| Molecular Weight | 406.38 g/mol | [1] |
| CAS Number | 115075-53-1 | [1] |
| Class | Iridoid Glycoside | [1] |
Biological Activities
Direct experimental data on the biological activities of this compound is limited. However, research on the plant extracts from which it is isolated and on structurally similar iridoid glycosides provides valuable insights into its potential therapeutic applications.
Antibacterial Activity
A study on iridoid glycosides isolated from the rhizomes of Eremostachys laciniata evaluated the antibacterial activity of a closely related compound, pulchelloside I. Given the minor structural difference, the findings for pulchelloside I suggest a potential antibacterial action for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pulchelloside I
| Bacterial Strain | MIC (mg/mL) |
| Bacillus cereus | 0.05 |
| Escherichia coli (penicillin-resistant) | 0.05 |
| Proteus mirabilis | 0.05 |
| Staphylococcus aureus | 0.05 |
Data from Modaressi et al., 2008. The study evaluated pulchelloside I, a structurally analogous compound to this compound.[1]
Potential Anti-inflammatory and Anticancer Activities
While direct evidence is currently unavailable for this compound, the broader class of iridoid glycosides is known to possess anti-inflammatory and anticancer properties. These effects are often attributed to the modulation of key signaling pathways.
3.2.1. Anti-inflammatory Mechanism of Iridoid Glycosides (Hypothetical for this compound)
Many iridoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Diagram 1: Hypothetical Anti-inflammatory Signaling Pathway of this compound
References
5-Deoxypulchelloside I: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including those from the Lamiaceae and Verbenaceae families. While research on this specific compound is not extensive, preliminary studies and the known biological activities of structurally related iridoids suggest its potential as a bioactive agent. This document provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties and evaluated biological activities. Due to the limited direct research on its anti-inflammatory and anticancer effects, this paper also discusses the established activities of closely related compounds to provide a basis for future investigation.
Introduction
This compound is a naturally occurring iridoid glycoside.[1] Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects. This compound has been isolated from plant species such as Eremostachys laciniata and Citharexylum caudatum.[1] Its chemical structure and properties are well-defined, providing a solid foundation for further pharmacological investigation.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |
| Molecular Weight | 406.38 g/mol | [1] |
| CAS Number | 115075-53-1 | [1] |
| Class | Iridoid Glycoside | [1] |
Biological Activities
Direct experimental data on the biological activities of this compound is limited. However, research on the plant extracts from which it is isolated and on structurally similar iridoid glycosides provides valuable insights into its potential therapeutic applications.
Antibacterial Activity
A study on iridoid glycosides isolated from the rhizomes of Eremostachys laciniata evaluated the antibacterial activity of a closely related compound, pulchelloside I. Given the minor structural difference, the findings for pulchelloside I suggest a potential antibacterial action for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pulchelloside I
| Bacterial Strain | MIC (mg/mL) |
| Bacillus cereus | 0.05 |
| Escherichia coli (penicillin-resistant) | 0.05 |
| Proteus mirabilis | 0.05 |
| Staphylococcus aureus | 0.05 |
Data from Modaressi et al., 2008. The study evaluated pulchelloside I, a structurally analogous compound to this compound.[1]
Potential Anti-inflammatory and Anticancer Activities
While direct evidence is currently unavailable for this compound, the broader class of iridoid glycosides is known to possess anti-inflammatory and anticancer properties. These effects are often attributed to the modulation of key signaling pathways.
3.2.1. Anti-inflammatory Mechanism of Iridoid Glycosides (Hypothetical for this compound)
Many iridoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Diagram 1: Hypothetical Anti-inflammatory Signaling Pathway of this compound
References
5-Deoxypulchelloside I: A Technical Guide to Its Natural Sources, Isolation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the iridoid glycoside 5-Deoxypulchelloside I, focusing on its natural origins, detailed protocols for its extraction and purification, and a summary of its known biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified and isolated from several plant species, primarily within the Verbenaceae and Lamiaceae families. The primary documented sources include various species of the Citharexylum genus and Eremostachys laciniata. A summary of these sources is presented in Table 1.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Citharexylum quadrangulare | Verbenaceae | Leaves | [1][2] |
| Citharexylum spinosum | Verbenaceae | Flowers, Trunk Bark | [3] |
| Citharexylum caudatum | Verbenaceae | Fruits | [3] |
| Eremostachys laciniata | Lamiaceae | Rhizomes | [4][5] |
Table 1: Natural Sources of this compound
Experimental Protocols for Isolation and Purification
Detailed methodologies for the extraction and purification of this compound from its natural sources are crucial for obtaining the compound for research and development purposes. The following sections outline established protocols for its isolation from Citharexylum quadrangulare and Eremostachys laciniata.
Isolation from Citharexylum quadrangulare Leaves
This protocol is based on the maceration of the plant material followed by a series of chromatographic separations.[1][6]
2.1.1. Extraction
-
Air-dry the leaves of Citharexylum quadrangulare at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
Macerate 1.8 kg of the powdered leaves in 70% methanol (B129727) (3 x 5 L) at room temperature with occasional stirring for 72 hours.
-
Filter the extract and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to yield a crude extract (approximately 250 g).
2.1.2. Fractionation and Purification
-
Suspend the crude methanolic extract in water and partition successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform to methanol.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound based on TLC analysis.
-
Further purify the combined fractions using column chromatography on Diaion HP-20 and Sephadex LH-20 to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
5-Deoxypulchelloside I: A Technical Guide to Its Natural Sources, Isolation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the iridoid glycoside 5-Deoxypulchelloside I, focusing on its natural origins, detailed protocols for its extraction and purification, and a summary of its known biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified and isolated from several plant species, primarily within the Verbenaceae and Lamiaceae families. The primary documented sources include various species of the Citharexylum genus and Eremostachys laciniata. A summary of these sources is presented in Table 1.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Citharexylum quadrangulare | Verbenaceae | Leaves | [1][2] |
| Citharexylum spinosum | Verbenaceae | Flowers, Trunk Bark | [3] |
| Citharexylum caudatum | Verbenaceae | Fruits | [3] |
| Eremostachys laciniata | Lamiaceae | Rhizomes | [4][5] |
Table 1: Natural Sources of this compound
Experimental Protocols for Isolation and Purification
Detailed methodologies for the extraction and purification of this compound from its natural sources are crucial for obtaining the compound for research and development purposes. The following sections outline established protocols for its isolation from Citharexylum quadrangulare and Eremostachys laciniata.
Isolation from Citharexylum quadrangulare Leaves
This protocol is based on the maceration of the plant material followed by a series of chromatographic separations.[1][6]
2.1.1. Extraction
-
Air-dry the leaves of Citharexylum quadrangulare at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
Macerate 1.8 kg of the powdered leaves in 70% methanol (3 x 5 L) at room temperature with occasional stirring for 72 hours.
-
Filter the extract and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to yield a crude extract (approximately 250 g).
2.1.2. Fractionation and Purification
-
Suspend the crude methanolic extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform to methanol.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound based on TLC analysis.
-
Further purify the combined fractions using column chromatography on Diaion HP-20 and Sephadex LH-20 to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
isolation and purification of 5-Deoxypulchelloside I from Eremostachys laciniata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of 5-Deoxypulchelloside I, an iridoid glycoside, from the rhizomes of Eremostachys laciniata. The methodologies outlined are based on established phytochemical research and are intended to offer a detailed framework for researchers in natural product chemistry and drug discovery.
Introduction to Eremostachys laciniata and Iridoid Glycosides
Eremostachys laciniata (L) Bunge, a member of the Lamiaceae family, is a perennial herb traditionally used in some regions for treating inflammatory conditions, allergies, and headaches.[1] The rhizomes of this plant are a rich source of various bioactive secondary metabolites, including a significant number of iridoid glycosides.[2] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, with many exhibiting potent anti-inflammatory, antioxidant, and cytoprotective effects.[3] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[4][5]
This compound, also known as 6β-hydroxyloganin, is an iridoid glycoside that has been a subject of interest for its potential therapeutic properties. Its isolation from natural sources like Eremostachys laciniata is a critical first step for further pharmacological investigation and development.
Experimental Protocols
The following protocols are adapted from the methodologies reported for the isolation of iridoid glycosides from the rhizomes of Eremostachys laciniata.[1]
Plant Material and Extraction
-
Plant Collection and Preparation : Fresh rhizomes of Eremostachys laciniata are collected and authenticated. The rhizomes are then cleaned, shade-dried, and coarsely powdered.
-
Solvent Extraction : The powdered rhizomes undergo sequential solvent extraction to separate compounds based on polarity. A typical procedure involves the use of a Soxhlet apparatus with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH). The extraction with each solvent is carried out until the solvent runs clear.
-
Concentration : The resulting extracts from each solvent are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude n-hexane, DCM, and methanol extracts.
Fractionation of the Methanolic Extract
The methanolic extract, being the most polar, typically contains the highest concentration of iridoid glycosides. This extract is subjected to further fractionation to simplify the mixture before chromatographic purification.
-
Solid-Phase Extraction (SPE) : A C18 Sep-Pak cartridge is commonly used for the initial fractionation of the methanol extract.
-
Elution Gradient : The extract is loaded onto the conditioned cartridge and eluted with a stepwise gradient of methanol in water. A typical gradient might be:
-
10:90 (Methanol:Water)
-
20:80 (Methanol:Water)
-
40:60 (Methanol:Water)
-
60:40 (Methanol:Water)
-
80:20 (Methanol:Water)
-
100:0 (Methanol)
-
-
Fraction Collection : Each eluent is collected as a separate fraction. The fractions rich in iridoid glycosides, often the 10% and 20% methanolic fractions, are then taken for further purification.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound from the enriched fractions is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC System : A preparative HPLC system equipped with a photodiode array (PDA) detector is used.
-
Column : A C18 stationary phase column is suitable for the separation of iridoid glycosides.
-
Mobile Phase : A gradient elution system of methanol and water is typically employed. The specific gradient profile will need to be optimized to achieve the best separation of the target compound from other closely related iridoids.
-
Detection : The eluting compounds are monitored by the PDA detector, and fractions are collected based on the retention time of the target compound.
-
Purity Analysis : The purity of the isolated this compound is confirmed by analytical HPLC.
Structural Elucidation
The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Ultraviolet (UV) Spectroscopy : Provides information about the presence of chromophores in the molecule.
Data Presentation
The following table summarizes the quantitative data related to the extraction and isolation of iridoid glycosides from Eremostachys laciniata, based on published findings.[1]
| Parameter | Value | Reference |
| Extraction Yields | ||
| n-hexane extract | 1.52 g | Delazar et al., 2013 |
| Dichloromethane (DCM) extract | 0.92 g | Delazar et al., 2013 |
| Methanol (MeOH) extract | 14.72 g | Delazar et al., 2013 |
| Initial Sample for Fractionation | ||
| Methanol (MeOH) extract | 2 g | Delazar et al., 2013 |
| SPE Cartridge | ||
| Type | Sep-Pak, C18 | Delazar et al., 2013 |
| Mass | 10 g | Delazar et al., 2013 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Anti-Inflammatory Signaling Pathway
Iridoid glycosides, including potentially this compound, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a central regulator of the inflammatory response.
References
- 1. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
isolation and purification of 5-Deoxypulchelloside I from Eremostachys laciniata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of 5-Deoxypulchelloside I, an iridoid glycoside, from the rhizomes of Eremostachys laciniata. The methodologies outlined are based on established phytochemical research and are intended to offer a detailed framework for researchers in natural product chemistry and drug discovery.
Introduction to Eremostachys laciniata and Iridoid Glycosides
Eremostachys laciniata (L) Bunge, a member of the Lamiaceae family, is a perennial herb traditionally used in some regions for treating inflammatory conditions, allergies, and headaches.[1] The rhizomes of this plant are a rich source of various bioactive secondary metabolites, including a significant number of iridoid glycosides.[2] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, with many exhibiting potent anti-inflammatory, antioxidant, and cytoprotective effects.[3] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[4][5]
This compound, also known as 6β-hydroxyloganin, is an iridoid glycoside that has been a subject of interest for its potential therapeutic properties. Its isolation from natural sources like Eremostachys laciniata is a critical first step for further pharmacological investigation and development.
Experimental Protocols
The following protocols are adapted from the methodologies reported for the isolation of iridoid glycosides from the rhizomes of Eremostachys laciniata.[1]
Plant Material and Extraction
-
Plant Collection and Preparation : Fresh rhizomes of Eremostachys laciniata are collected and authenticated. The rhizomes are then cleaned, shade-dried, and coarsely powdered.
-
Solvent Extraction : The powdered rhizomes undergo sequential solvent extraction to separate compounds based on polarity. A typical procedure involves the use of a Soxhlet apparatus with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH). The extraction with each solvent is carried out until the solvent runs clear.
-
Concentration : The resulting extracts from each solvent are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude n-hexane, DCM, and methanol extracts.
Fractionation of the Methanolic Extract
The methanolic extract, being the most polar, typically contains the highest concentration of iridoid glycosides. This extract is subjected to further fractionation to simplify the mixture before chromatographic purification.
-
Solid-Phase Extraction (SPE) : A C18 Sep-Pak cartridge is commonly used for the initial fractionation of the methanol extract.
-
Elution Gradient : The extract is loaded onto the conditioned cartridge and eluted with a stepwise gradient of methanol in water. A typical gradient might be:
-
10:90 (Methanol:Water)
-
20:80 (Methanol:Water)
-
40:60 (Methanol:Water)
-
60:40 (Methanol:Water)
-
80:20 (Methanol:Water)
-
100:0 (Methanol)
-
-
Fraction Collection : Each eluent is collected as a separate fraction. The fractions rich in iridoid glycosides, often the 10% and 20% methanolic fractions, are then taken for further purification.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound from the enriched fractions is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC System : A preparative HPLC system equipped with a photodiode array (PDA) detector is used.
-
Column : A C18 stationary phase column is suitable for the separation of iridoid glycosides.
-
Mobile Phase : A gradient elution system of methanol and water is typically employed. The specific gradient profile will need to be optimized to achieve the best separation of the target compound from other closely related iridoids.
-
Detection : The eluting compounds are monitored by the PDA detector, and fractions are collected based on the retention time of the target compound.
-
Purity Analysis : The purity of the isolated this compound is confirmed by analytical HPLC.
Structural Elucidation
The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Ultraviolet (UV) Spectroscopy : Provides information about the presence of chromophores in the molecule.
Data Presentation
The following table summarizes the quantitative data related to the extraction and isolation of iridoid glycosides from Eremostachys laciniata, based on published findings.[1]
| Parameter | Value | Reference |
| Extraction Yields | ||
| n-hexane extract | 1.52 g | Delazar et al., 2013 |
| Dichloromethane (DCM) extract | 0.92 g | Delazar et al., 2013 |
| Methanol (MeOH) extract | 14.72 g | Delazar et al., 2013 |
| Initial Sample for Fractionation | ||
| Methanol (MeOH) extract | 2 g | Delazar et al., 2013 |
| SPE Cartridge | ||
| Type | Sep-Pak, C18 | Delazar et al., 2013 |
| Mass | 10 g | Delazar et al., 2013 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Anti-Inflammatory Signaling Pathway
Iridoid glycosides, including potentially this compound, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a central regulator of the inflammatory response.
References
- 1. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxypulchelloside I is an iridoid glycoside identified in Gaillardia pulchella, a plant with a history of use in traditional medicine. As with many complex natural products, the biosynthetic pathway leading to this compound has not been fully elucidated. This technical guide synthesizes the current understanding of iridoid biosynthesis to propose a putative pathway for this specific compound. Drawing parallels from well-characterized pathways in species such as Catharanthus roseus, this document outlines the likely enzymatic steps, presents representative quantitative data from analogous enzymes, and provides detailed experimental protocols for the characterization of key enzyme classes involved. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthetic machinery of pulchelloside-type iridoids and harness their potential for biotechnological and pharmaceutical applications.
Introduction to this compound and Iridoids
Iridoids are a large and diverse class of monoterpenoid secondary metabolites found across numerous plant families.[1][2] They are characterized by a cyclopentanopyran skeleton, which can be further modified through oxidation, reduction, and glycosylation to generate a vast array of structures.[2] These compounds play crucial roles in plant defense and serve as precursors to other important natural products, including the monoterpenoid indole (B1671886) alkaloids.[3] this compound is an iridoid glycoside found in the Indian blanket flower, Gaillardia pulchella.[4] While the full extent of its biological activity is still under investigation, related iridoids have demonstrated a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor effects.[1] A comprehensive understanding of the biosynthesis of this compound is essential for its potential production through metabolic engineering and for the discovery of novel biocatalysts.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions that begin with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and culminate in the glycosylated final product. The proposed pathway can be divided into two main stages: the formation of the core iridoid skeleton and the subsequent tailoring reactions.
Formation of the Core Iridoid Skeleton
This initial stage is well-conserved across many iridoid-producing plants and involves the conversion of GPP to the key iridoid intermediate, nepetalactol or its stereoisomers.
-
Geraniol Synthesis: The pathway commences with the hydrolysis of GPP to geraniol, a reaction catalyzed by Geraniol Synthase (GES) .
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This step is catalyzed by a cytochrome P450-dependent monooxygenase, Geraniol-8-hydroxylase (G8H) .[5]
-
Oxidation of 8-hydroxygeraniol: The alcohol groups of 8-hydroxygeraniol are then oxidized to aldehydes, forming 8-oxogeranial. This reaction is carried out by 8-hydroxygeraniol oxidoreductase (8HGO) .
-
Iridoid Cyclization: The final step in the formation of the core iridoid structure is the reductive cyclization of 8-oxogeranial to form an iridodial (B1216469) intermediate, which is in equilibrium with its cyclic hemiacetal form, nepetalactol. This crucial reaction is catalyzed by Iridoid Synthase (ISY) .[6]
Putative Tailoring Steps to this compound
The subsequent steps from the core iridoid skeleton to this compound are currently unknown and are proposed here based on the structure of the final molecule. These tailoring reactions likely involve a series of hydroxylations, a reduction to form the deoxy moiety, and a final glycosylation.
-
Hydroxylation at C7: The nepetalactol intermediate is likely hydroxylated at the C7 position by a specific hydroxylase , potentially a cytochrome P450 monooxygenase.
-
Formation of the Deoxy Function at C5: The creation of the deoxy functionality at the C5 position is a key step. The biosynthesis of deoxysugars often involves a series of oxidation, dehydration, and reduction steps on a nucleotide-activated sugar.[7][8] However, in this context, the modification occurs on the iridoid aglycone. This could potentially proceed through a mechanism involving dehydration and subsequent reduction, catalyzed by a dehydratase and a reductase , respectively.
-
Glycosylation: The final step is the attachment of a glucose moiety to the hydroxyl group at the C1 position of the iridoid aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.[9][10] Plant UGTs are known to be involved in the glycosylation of a wide variety of secondary metabolites, including iridoids.[11][12]
The following diagram illustrates the putative biosynthetic pathway:```dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
GPP [label="Geranyl Pyrophosphate"]; Geraniol [label="Geraniol"]; Hydroxygeraniol [label="8-Hydroxygeraniol"]; Oxogeranial [label="8-Oxogeranial"]; Nepetalactol [label="Nepetalactol"]; Hydroxy_Nepetalactol [label="7-Hydroxy-nepetalactol"]; Deoxy_intermediate [label="Putative 5-Deoxy Aglycone"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GPP -> Geraniol [label="GES"]; Geraniol -> Hydroxygeraniol [label="G8H"]; Hydroxygeraniol -> Oxogeranial [label="8HGO"]; Oxogeranial -> Nepetalactol [label="ISY"]; Nepetalactol -> Hydroxy_Nepetalactol [label="Hydroxylase (putative)"]; Hydroxy_Nepetalactol -> Deoxy_intermediate [label="Dehydratase/Reductase (putative)"]; Deoxy_intermediate -> Final_Product [label="UGT (putative)"]; }
In Vitro Assay for a UDP-Glycosyltransferase (UGT)
This protocol outlines a method to determine the activity and substrate specificity of a purified candidate UGT.
Objective: To confirm the glycosylation of a putative iridoid aglycone by a candidate UGT and to determine its kinetic parameters.
Materials:
-
Purified candidate UGT enzyme
-
Putative iridoid aglycone substrate
-
UDP-glucose (sugar donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Reaction quenching solution (e.g., methanol)
-
LC-MS system for product analysis
Procedure:
-
Reaction Setup: The reaction mixture is prepared in the assay buffer containing the purified UGT, the iridoid aglycone substrate, and UDP-glucose. Reactions are initiated by the addition of the enzyme.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of quenching solution (e.g., methanol).
-
Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by LC-MS to detect the formation of the glycosylated product. The product can be identified by its mass and comparison to authentic standards if available.
-
Kinetic Analysis: To determine the Km and kcat values, the reaction is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are measured and the data are fitted to the Michaelis-Menten equation.
The biosynthesis of this compound in Gaillardia pulchella represents an intriguing area of natural product research. While the core iridoid pathway is likely conserved, the specific tailoring enzymes that create the unique structure of this compound remain to be discovered. The putative pathway presented in this guide provides a roadmap for future research, highlighting the key enzymatic steps that need to be investigated. The identification and characterization of the hydroxylases, reductases, and glycosyltransferases involved in this pathway will not only provide fundamental insights into the metabolic diversity of plants but also open up opportunities for the biotechnological production of this and other potentially valuable iridoid glycosides. Future work should focus on transcriptomic analysis of Gaillardia pulchella to identify candidate genes for these tailoring enzymes, followed by their functional characterization using the methodologies outlined in this guide.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 7. Unusual Sugar Biosynthesis and Glycodiversification [sites.utexas.edu]
- 8. Mechanisms and pathways from recent deoxysugar biosynthesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]
- 10. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxypulchelloside I is an iridoid glycoside identified in Gaillardia pulchella, a plant with a history of use in traditional medicine. As with many complex natural products, the biosynthetic pathway leading to this compound has not been fully elucidated. This technical guide synthesizes the current understanding of iridoid biosynthesis to propose a putative pathway for this specific compound. Drawing parallels from well-characterized pathways in species such as Catharanthus roseus, this document outlines the likely enzymatic steps, presents representative quantitative data from analogous enzymes, and provides detailed experimental protocols for the characterization of key enzyme classes involved. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthetic machinery of pulchelloside-type iridoids and harness their potential for biotechnological and pharmaceutical applications.
Introduction to this compound and Iridoids
Iridoids are a large and diverse class of monoterpenoid secondary metabolites found across numerous plant families.[1][2] They are characterized by a cyclopentanopyran skeleton, which can be further modified through oxidation, reduction, and glycosylation to generate a vast array of structures.[2] These compounds play crucial roles in plant defense and serve as precursors to other important natural products, including the monoterpenoid indole alkaloids.[3] this compound is an iridoid glycoside found in the Indian blanket flower, Gaillardia pulchella.[4] While the full extent of its biological activity is still under investigation, related iridoids have demonstrated a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor effects.[1] A comprehensive understanding of the biosynthesis of this compound is essential for its potential production through metabolic engineering and for the discovery of novel biocatalysts.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions that begin with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and culminate in the glycosylated final product. The proposed pathway can be divided into two main stages: the formation of the core iridoid skeleton and the subsequent tailoring reactions.
Formation of the Core Iridoid Skeleton
This initial stage is well-conserved across many iridoid-producing plants and involves the conversion of GPP to the key iridoid intermediate, nepetalactol or its stereoisomers.
-
Geraniol Synthesis: The pathway commences with the hydrolysis of GPP to geraniol, a reaction catalyzed by Geraniol Synthase (GES) .
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This step is catalyzed by a cytochrome P450-dependent monooxygenase, Geraniol-8-hydroxylase (G8H) .[5]
-
Oxidation of 8-hydroxygeraniol: The alcohol groups of 8-hydroxygeraniol are then oxidized to aldehydes, forming 8-oxogeranial. This reaction is carried out by 8-hydroxygeraniol oxidoreductase (8HGO) .
-
Iridoid Cyclization: The final step in the formation of the core iridoid structure is the reductive cyclization of 8-oxogeranial to form an iridodial intermediate, which is in equilibrium with its cyclic hemiacetal form, nepetalactol. This crucial reaction is catalyzed by Iridoid Synthase (ISY) .[6]
Putative Tailoring Steps to this compound
The subsequent steps from the core iridoid skeleton to this compound are currently unknown and are proposed here based on the structure of the final molecule. These tailoring reactions likely involve a series of hydroxylations, a reduction to form the deoxy moiety, and a final glycosylation.
-
Hydroxylation at C7: The nepetalactol intermediate is likely hydroxylated at the C7 position by a specific hydroxylase , potentially a cytochrome P450 monooxygenase.
-
Formation of the Deoxy Function at C5: The creation of the deoxy functionality at the C5 position is a key step. The biosynthesis of deoxysugars often involves a series of oxidation, dehydration, and reduction steps on a nucleotide-activated sugar.[7][8] However, in this context, the modification occurs on the iridoid aglycone. This could potentially proceed through a mechanism involving dehydration and subsequent reduction, catalyzed by a dehydratase and a reductase , respectively.
-
Glycosylation: The final step is the attachment of a glucose moiety to the hydroxyl group at the C1 position of the iridoid aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.[9][10] Plant UGTs are known to be involved in the glycosylation of a wide variety of secondary metabolites, including iridoids.[11][12]
The following diagram illustrates the putative biosynthetic pathway:```dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
GPP [label="Geranyl Pyrophosphate"]; Geraniol [label="Geraniol"]; Hydroxygeraniol [label="8-Hydroxygeraniol"]; Oxogeranial [label="8-Oxogeranial"]; Nepetalactol [label="Nepetalactol"]; Hydroxy_Nepetalactol [label="7-Hydroxy-nepetalactol"]; Deoxy_intermediate [label="Putative 5-Deoxy Aglycone"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GPP -> Geraniol [label="GES"]; Geraniol -> Hydroxygeraniol [label="G8H"]; Hydroxygeraniol -> Oxogeranial [label="8HGO"]; Oxogeranial -> Nepetalactol [label="ISY"]; Nepetalactol -> Hydroxy_Nepetalactol [label="Hydroxylase (putative)"]; Hydroxy_Nepetalactol -> Deoxy_intermediate [label="Dehydratase/Reductase (putative)"]; Deoxy_intermediate -> Final_Product [label="UGT (putative)"]; }
In Vitro Assay for a UDP-Glycosyltransferase (UGT)
This protocol outlines a method to determine the activity and substrate specificity of a purified candidate UGT.
Objective: To confirm the glycosylation of a putative iridoid aglycone by a candidate UGT and to determine its kinetic parameters.
Materials:
-
Purified candidate UGT enzyme
-
Putative iridoid aglycone substrate
-
UDP-glucose (sugar donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Reaction quenching solution (e.g., methanol)
-
LC-MS system for product analysis
Procedure:
-
Reaction Setup: The reaction mixture is prepared in the assay buffer containing the purified UGT, the iridoid aglycone substrate, and UDP-glucose. Reactions are initiated by the addition of the enzyme.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of quenching solution (e.g., methanol).
-
Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by LC-MS to detect the formation of the glycosylated product. The product can be identified by its mass and comparison to authentic standards if available.
-
Kinetic Analysis: To determine the Km and kcat values, the reaction is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are measured and the data are fitted to the Michaelis-Menten equation.
The biosynthesis of this compound in Gaillardia pulchella represents an intriguing area of natural product research. While the core iridoid pathway is likely conserved, the specific tailoring enzymes that create the unique structure of this compound remain to be discovered. The putative pathway presented in this guide provides a roadmap for future research, highlighting the key enzymatic steps that need to be investigated. The identification and characterization of the hydroxylases, reductases, and glycosyltransferases involved in this pathway will not only provide fundamental insights into the metabolic diversity of plants but also open up opportunities for the biotechnological production of this and other potentially valuable iridoid glycosides. Future work should focus on transcriptomic analysis of Gaillardia pulchella to identify candidate genes for these tailoring enzymes, followed by their functional characterization using the methodologies outlined in this guide.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 7. Unusual Sugar Biosynthesis and Glycodiversification [sites.utexas.edu]
- 8. Mechanisms and pathways from recent deoxysugar biosynthesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]
- 10. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
5-Deoxypulchelloside I: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is a naturally occurring iridoid glycoside that has been isolated from the fruits of Citharexylum caudatum, a plant belonging to the Verbenaceae family. Iridoids are a large class of monoterpenoids known for a wide spectrum of biological activities, making them a subject of interest in phytochemical and pharmacological research. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its chemical properties, isolation, and the broader biological context of the chemical class to which it belongs.
Chemical Properties and Isolation
This compound is structurally characterized as an iridoid glucoside. The initial isolation and structure elucidation were reported from Citharexylum caudatum L.[1]. Further studies have detailed the chemical synthesis of its derivatives, specifically the caudatosides A-F, which are phenylpropanoid esters of this compound. This synthetic work highlights the potential for creating analogues for further biological evaluation[1].
Experimental Protocol: Isolation of this compound from Citharexylum caudatum
While specific, detailed protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general workflow can be inferred from standard phytochemical extraction and isolation procedures for iridoid glycosides. The following represents a generalized experimental workflow.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity
Direct quantitative biological data for this compound is notably absent in the currently available scientific literature. However, the broader class of iridoids, and specifically those isolated from the genus Citharexylum, have been reported to possess a range of pharmacological properties. A review of the genus highlights potential antioxidant, anti-inflammatory, cytotoxic, anticancer, hepatoprotective, and antidiabetic effects among the iridoid glycosides present in these plants[2].
It is often the case that the biological activity of a parent glycoside is enhanced or modified in its acylated or esterified derivatives. The research focus on the conversion of this compound to its phenylpropanoid esters, the caudatosides, suggests that these derivatives may hold more significant biological promise. For instance, other phenylpropanoid esters of iridoids have demonstrated leishmanicidal and hepatoprotective activities[1].
Due to the lack of specific quantitative data for this compound, a data table for its biological activities cannot be provided at this time.
Signaling Pathways
There is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by this compound. General studies on the anti-inflammatory and cytotoxic mechanisms of other iridoids often implicate pathways such as NF-κB, MAPKs, and apoptosis-related cascades. However, without specific experimental data for this compound, any depiction of its mechanism of action would be purely speculative.
The following diagram illustrates a hypothetical signaling pathway that is often implicated in the anti-inflammatory effects of natural products and could be a starting point for future investigation into the mechanism of action of this compound and its derivatives.
References
5-Deoxypulchelloside I: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is a naturally occurring iridoid glycoside that has been isolated from the fruits of Citharexylum caudatum, a plant belonging to the Verbenaceae family. Iridoids are a large class of monoterpenoids known for a wide spectrum of biological activities, making them a subject of interest in phytochemical and pharmacological research. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its chemical properties, isolation, and the broader biological context of the chemical class to which it belongs.
Chemical Properties and Isolation
This compound is structurally characterized as an iridoid glucoside. The initial isolation and structure elucidation were reported from Citharexylum caudatum L.[1]. Further studies have detailed the chemical synthesis of its derivatives, specifically the caudatosides A-F, which are phenylpropanoid esters of this compound. This synthetic work highlights the potential for creating analogues for further biological evaluation[1].
Experimental Protocol: Isolation of this compound from Citharexylum caudatum
While specific, detailed protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general workflow can be inferred from standard phytochemical extraction and isolation procedures for iridoid glycosides. The following represents a generalized experimental workflow.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity
Direct quantitative biological data for this compound is notably absent in the currently available scientific literature. However, the broader class of iridoids, and specifically those isolated from the genus Citharexylum, have been reported to possess a range of pharmacological properties. A review of the genus highlights potential antioxidant, anti-inflammatory, cytotoxic, anticancer, hepatoprotective, and antidiabetic effects among the iridoid glycosides present in these plants[2].
It is often the case that the biological activity of a parent glycoside is enhanced or modified in its acylated or esterified derivatives. The research focus on the conversion of this compound to its phenylpropanoid esters, the caudatosides, suggests that these derivatives may hold more significant biological promise. For instance, other phenylpropanoid esters of iridoids have demonstrated leishmanicidal and hepatoprotective activities[1].
Due to the lack of specific quantitative data for this compound, a data table for its biological activities cannot be provided at this time.
Signaling Pathways
There is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by this compound. General studies on the anti-inflammatory and cytotoxic mechanisms of other iridoids often implicate pathways such as NF-κB, MAPKs, and apoptosis-related cascades. However, without specific experimental data for this compound, any depiction of its mechanism of action would be purely speculative.
The following diagram illustrates a hypothetical signaling pathway that is often implicated in the anti-inflammatory effects of natural products and could be a starting point for future investigation into the mechanism of action of this compound and its derivatives.
References
5-Deoxypulchelloside I: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and structure elucidation and discusses its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound has been characterized by its fundamental physicochemical properties, which are essential for its identification and for understanding its behavior in biological systems.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₆O₁₁ | ChemNorm |
| Molecular Weight | 406.382 g/mol | ChemNorm |
| CAS Number | 115075-53-1 | ChemNorm |
| Appearance | Powder | ChemNorm |
| Purity | ≥98% (by HPLC) | ChemNorm |
Discovery and History
This compound was first reported as a known iridoid glycoside isolated from the aerial parts of Eremostachys laciniata (Lamiaceae) in a study by Calis and colleagues in 2008.[1] This plant is a perennial medicinal herb found in Iran and other parts of the Middle East and has been traditionally used to treat allergies, headaches, and liver diseases.[2] The study by Calis et al. led to the isolation and identification of thirteen other known iridoid glucosides, four phenylethanoid glycosides, and five flavone (B191248) derivatives from the same plant source, highlighting the rich phytochemical profile of Eremostachys laciniata.[1] The presence of this compound in this genus, which is closely related to the genus Phlomis, provides important chemotaxonomic information.[1]
Experimental Protocols
The isolation and structure elucidation of this compound involve standard phytochemistry techniques. The following protocols are based on methodologies reported for the isolation of iridoid glycosides from Eremostachys laciniata.[1][2]
Isolation of this compound
A general workflow for the isolation of this compound is depicted in the diagram below.
-
Plant Material and Extraction: The aerial parts of Eremostachys laciniata are collected, dried, and powdered. The powdered plant material is then subjected to extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.[2]
-
Fractionation: The crude methanolic extract is typically subjected to solvent-solvent partitioning to remove non-polar compounds. This may involve partitioning against solvents like n-hexane and dichloromethane.[2] The resulting methanol-soluble fraction, rich in polar glycosides, is used for further separation.
-
Chromatographic Separation: The methanol fraction is subjected to a combination of chromatographic techniques. Solid-phase extraction (SPE) using a C18 cartridge is often employed for initial purification.[2] The final isolation of this compound is achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods.[1]
-
UV and IR Spectroscopy: Ultraviolet (UV) and Infrared (IR) spectroscopy provide initial information about the presence of chromophores and functional groups in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]
Biological Activity
The biological activities of this compound have not been extensively studied individually. However, extracts of Eremostachys laciniata containing this and other iridoid glycosides have shown notable anti-inflammatory and antibacterial properties.
| Activity | Compound/Extract | Results | Source |
| Anti-inflammatory | Crude extract of E. laciniata rhizomes | Showed significant improvements in clinical trials for inflammatory conditions like arthritis. | [2] |
| Antibacterial | Pulchelloside I (related iridoid) | Exhibited moderate antibacterial activity against various strains, with MIC values ranging from 0.05 to 0.50 mg/mL. | [3] |
Note: Specific quantitative biological activity data (e.g., IC₅₀ values for antioxidant or anti-inflammatory assays) for purified this compound are not currently available in the public domain literature.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, many iridoid glycosides and other natural polyphenolic compounds are known to exert their anti-inflammatory effects by modulating key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A hypothetical mechanism of action is presented below.
This proposed mechanism suggests that this compound may inhibit the activation of the IKK complex and the MAPK pathway, thereby preventing the activation and nuclear translocation of the NF-κB p50/p65 heterodimer. This, in turn, would lead to the downregulation of pro-inflammatory genes, resulting in a decrease in the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2. Further research is required to validate this hypothesis.
Conclusion
This compound is a naturally occurring iridoid glycoside with potential for further pharmacological investigation. While its discovery and chemical characterization are established, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. This technical guide provides a foundation for future research by consolidating the current knowledge on this compound. Further studies are warranted to explore the full therapeutic potential of this compound, particularly in the context of inflammatory diseases.
References
5-Deoxypulchelloside I: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and structure elucidation and discusses its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound has been characterized by its fundamental physicochemical properties, which are essential for its identification and for understanding its behavior in biological systems.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₆O₁₁ | ChemNorm |
| Molecular Weight | 406.382 g/mol | ChemNorm |
| CAS Number | 115075-53-1 | ChemNorm |
| Appearance | Powder | ChemNorm |
| Purity | ≥98% (by HPLC) | ChemNorm |
Discovery and History
This compound was first reported as a known iridoid glycoside isolated from the aerial parts of Eremostachys laciniata (Lamiaceae) in a study by Calis and colleagues in 2008.[1] This plant is a perennial medicinal herb found in Iran and other parts of the Middle East and has been traditionally used to treat allergies, headaches, and liver diseases.[2] The study by Calis et al. led to the isolation and identification of thirteen other known iridoid glucosides, four phenylethanoid glycosides, and five flavone derivatives from the same plant source, highlighting the rich phytochemical profile of Eremostachys laciniata.[1] The presence of this compound in this genus, which is closely related to the genus Phlomis, provides important chemotaxonomic information.[1]
Experimental Protocols
The isolation and structure elucidation of this compound involve standard phytochemistry techniques. The following protocols are based on methodologies reported for the isolation of iridoid glycosides from Eremostachys laciniata.[1][2]
Isolation of this compound
A general workflow for the isolation of this compound is depicted in the diagram below.
-
Plant Material and Extraction: The aerial parts of Eremostachys laciniata are collected, dried, and powdered. The powdered plant material is then subjected to extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.[2]
-
Fractionation: The crude methanolic extract is typically subjected to solvent-solvent partitioning to remove non-polar compounds. This may involve partitioning against solvents like n-hexane and dichloromethane.[2] The resulting methanol-soluble fraction, rich in polar glycosides, is used for further separation.
-
Chromatographic Separation: The methanol fraction is subjected to a combination of chromatographic techniques. Solid-phase extraction (SPE) using a C18 cartridge is often employed for initial purification.[2] The final isolation of this compound is achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods.[1]
-
UV and IR Spectroscopy: Ultraviolet (UV) and Infrared (IR) spectroscopy provide initial information about the presence of chromophores and functional groups in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]
Biological Activity
The biological activities of this compound have not been extensively studied individually. However, extracts of Eremostachys laciniata containing this and other iridoid glycosides have shown notable anti-inflammatory and antibacterial properties.
| Activity | Compound/Extract | Results | Source |
| Anti-inflammatory | Crude extract of E. laciniata rhizomes | Showed significant improvements in clinical trials for inflammatory conditions like arthritis. | [2] |
| Antibacterial | Pulchelloside I (related iridoid) | Exhibited moderate antibacterial activity against various strains, with MIC values ranging from 0.05 to 0.50 mg/mL. | [3] |
Note: Specific quantitative biological activity data (e.g., IC₅₀ values for antioxidant or anti-inflammatory assays) for purified this compound are not currently available in the public domain literature.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, many iridoid glycosides and other natural polyphenolic compounds are known to exert their anti-inflammatory effects by modulating key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A hypothetical mechanism of action is presented below.
This proposed mechanism suggests that this compound may inhibit the activation of the IKK complex and the MAPK pathway, thereby preventing the activation and nuclear translocation of the NF-κB p50/p65 heterodimer. This, in turn, would lead to the downregulation of pro-inflammatory genes, resulting in a decrease in the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2. Further research is required to validate this hypothesis.
Conclusion
This compound is a naturally occurring iridoid glycoside with potential for further pharmacological investigation. While its discovery and chemical characterization are established, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. This technical guide provides a foundation for future research by consolidating the current knowledge on this compound. Further studies are warranted to explore the full therapeutic potential of this compound, particularly in the context of inflammatory diseases.
References
5-Deoxypulchelloside I: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Chemical Properties
5-Deoxypulchelloside I, an iridoid glycoside, is a natural compound of interest in the field of pharmacology and drug development. It is also known by its alias, 6β-hydroxyloganin. The definitive identifier for this compound is its CAS number.
| Identifier | Value | Source |
| CAS Number | 115075-53-1 | [1] |
| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |
| Molecular Weight | 406.382 g/mol | [1] |
| Alias | 6β-hydroxyloganin | [1] |
| Appearance | Powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | 2-8°C, sealed, in a ventilated, dry environment | [1] |
Biological Activity and Therapeutic Potential
While direct pharmacological studies on this compound are limited, research on its closely related derivative, 7-O-trans-cinnamoyl-6β-hydroxyloganin, provides insights into its potential therapeutic applications. This derivative has demonstrated significant anti-ulcerogenic and ulcer-healing properties.
Anti-ulcerogenic Activity of a 6β-hydroxyloganin Derivative
A study investigating the effects of 7-O-trans-cinnamoyl-6β-hydroxyloganin on experimentally induced gastric ulcers in rats revealed a dose-dependent protective effect. The compound was tested at doses of 10, 20, and 40 mg/kg, administered orally, against cold restraint-induced ulcers.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | Percentage Protection |
| Control | - | 45.33 ± 2.81 | - |
| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 10 | 31.16 ± 2.12 | 31.26 |
| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 20 | 22.83 ± 1.93 | 49.61 |
| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 40 | 15.16 ± 1.51 | 66.53 |
| Omeprazole (Reference) | 10 | 12.50 ± 1.14** | 72.42 |
| p < 0.05, **p < 0.01 compared to control. Data adapted from a study on a derivative of 6β-hydroxyloganin[2]. |
These findings suggest that the core structure of 6β-hydroxyloganin, and by extension this compound, may serve as a scaffold for the development of anti-ulcer medications.
Potential Signaling Pathways
The broader class of iridoids, to which this compound belongs, is known to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. While specific pathways for this compound have not been elucidated, related compounds and phytochemicals are known to interact with the following pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway : This pathway is a central regulator of inflammatory responses. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway : The MAPK cascades are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Phytochemicals can modulate these pathways to elicit therapeutic effects.
Further research is required to determine the specific interactions of this compound with these and other cellular signaling cascades.
Experimental Methodologies
Isolation of this compound
Detailed protocols for the isolation of this compound from its natural sources, such as Citharexylum caudatum, are not extensively described in the readily available literature. However, general methods for the extraction and purification of iridoid glycosides from plant material typically involve:
-
Extraction : The dried and powdered plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol.
-
Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions.
-
Chromatography : The polar fractions are further purified using a combination of chromatographic techniques, which may include:
-
Column chromatography on silica (B1680970) gel or reversed-phase C18 material.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
Fractions are monitored by Thin Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound.
Anti-ulcer Activity Assay (Cold Restraint-Induced Ulcer Model)
The following is a generalized protocol based on the study of a 6β-hydroxyloganin derivative[2]:
-
Animal Model : Wistar rats are fasted for a specified period before the experiment.
-
Dosing : The test compound (e.g., a derivative of 6β-hydroxyloganin) is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-ulcer drug like omeprazole.
-
Induction of Ulcers : After a set time post-dosing, the animals are subjected to cold restraint stress (e.g., immobilization at a low temperature) for a duration sufficient to induce gastric ulcers in the control group.
-
Evaluation : Following the stress period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, washed, and examined for ulcers. The severity of the ulcers can be scored based on their number and size.
-
Data Analysis : The ulcer index is calculated for each group, and the percentage of protection offered by the test compound is determined relative to the control group. Statistical analysis is performed to assess the significance of the observed effects.
Logical Workflow for Compound Investigation
The investigation of a natural product like this compound typically follows a structured workflow from initial discovery to the elucidation of its therapeutic potential.
Caption: Workflow for Natural Product Drug Discovery.
Potential Anti-inflammatory Signaling Cascade
Based on the known activities of iridoids, a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound is presented below. It is important to note that this is a generalized pathway and requires experimental validation for this specific compound.
Caption: Hypothetical Anti-inflammatory Signaling Pathway.
References
5-Deoxypulchelloside I: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Chemical Properties
5-Deoxypulchelloside I, an iridoid glycoside, is a natural compound of interest in the field of pharmacology and drug development. It is also known by its alias, 6β-hydroxyloganin. The definitive identifier for this compound is its CAS number.
| Identifier | Value | Source |
| CAS Number | 115075-53-1 | [1] |
| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |
| Molecular Weight | 406.382 g/mol | [1] |
| Alias | 6β-hydroxyloganin | [1] |
| Appearance | Powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | 2-8°C, sealed, in a ventilated, dry environment | [1] |
Biological Activity and Therapeutic Potential
While direct pharmacological studies on this compound are limited, research on its closely related derivative, 7-O-trans-cinnamoyl-6β-hydroxyloganin, provides insights into its potential therapeutic applications. This derivative has demonstrated significant anti-ulcerogenic and ulcer-healing properties.
Anti-ulcerogenic Activity of a 6β-hydroxyloganin Derivative
A study investigating the effects of 7-O-trans-cinnamoyl-6β-hydroxyloganin on experimentally induced gastric ulcers in rats revealed a dose-dependent protective effect. The compound was tested at doses of 10, 20, and 40 mg/kg, administered orally, against cold restraint-induced ulcers.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | Percentage Protection |
| Control | - | 45.33 ± 2.81 | - |
| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 10 | 31.16 ± 2.12 | 31.26 |
| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 20 | 22.83 ± 1.93 | 49.61 |
| 7-O-trans-cinnamoyl-6β-hydroxyloganin | 40 | 15.16 ± 1.51 | 66.53 |
| Omeprazole (Reference) | 10 | 12.50 ± 1.14** | 72.42 |
| p < 0.05, **p < 0.01 compared to control. Data adapted from a study on a derivative of 6β-hydroxyloganin[2]. |
These findings suggest that the core structure of 6β-hydroxyloganin, and by extension this compound, may serve as a scaffold for the development of anti-ulcer medications.
Potential Signaling Pathways
The broader class of iridoids, to which this compound belongs, is known to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. While specific pathways for this compound have not been elucidated, related compounds and phytochemicals are known to interact with the following pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway : This pathway is a central regulator of inflammatory responses. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway : The MAPK cascades are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Phytochemicals can modulate these pathways to elicit therapeutic effects.
Further research is required to determine the specific interactions of this compound with these and other cellular signaling cascades.
Experimental Methodologies
Isolation of this compound
Detailed protocols for the isolation of this compound from its natural sources, such as Citharexylum caudatum, are not extensively described in the readily available literature. However, general methods for the extraction and purification of iridoid glycosides from plant material typically involve:
-
Extraction : The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol.
-
Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions.
-
Chromatography : The polar fractions are further purified using a combination of chromatographic techniques, which may include:
-
Column chromatography on silica gel or reversed-phase C18 material.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
Fractions are monitored by Thin Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound.
Anti-ulcer Activity Assay (Cold Restraint-Induced Ulcer Model)
The following is a generalized protocol based on the study of a 6β-hydroxyloganin derivative[2]:
-
Animal Model : Wistar rats are fasted for a specified period before the experiment.
-
Dosing : The test compound (e.g., a derivative of 6β-hydroxyloganin) is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-ulcer drug like omeprazole.
-
Induction of Ulcers : After a set time post-dosing, the animals are subjected to cold restraint stress (e.g., immobilization at a low temperature) for a duration sufficient to induce gastric ulcers in the control group.
-
Evaluation : Following the stress period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, washed, and examined for ulcers. The severity of the ulcers can be scored based on their number and size.
-
Data Analysis : The ulcer index is calculated for each group, and the percentage of protection offered by the test compound is determined relative to the control group. Statistical analysis is performed to assess the significance of the observed effects.
Logical Workflow for Compound Investigation
The investigation of a natural product like this compound typically follows a structured workflow from initial discovery to the elucidation of its therapeutic potential.
Caption: Workflow for Natural Product Drug Discovery.
Potential Anti-inflammatory Signaling Cascade
Based on the known activities of iridoids, a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound is presented below. It is important to note that this is a generalized pathway and requires experimental validation for this specific compound.
Caption: Hypothetical Anti-inflammatory Signaling Pathway.
References
5-Deoxypulchelloside I: An Examination of Its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Deoxypulchelloside I, an iridoid glycoside, has been identified as a natural product with potential, yet largely unexplored, biological activities. This technical guide synthesizes the currently available information regarding this compound, focusing on its chemical context and the inferred biological potential derived from its close structural relatives. Direct experimental data on the biological activities of this compound is scarce in publicly accessible scientific literature. However, its role as a chemical precursor to a series of other natural products, the caudatosides, provides a foundation for inferring its potential pharmacological relevance. This document outlines the known information and suggests future research directions to elucidate the bioactivity of this molecule.
Chemical Context and Source
This compound is an iridoid isolated from the plant Citharexylum caudatum.[1] It serves as the structural core for a group of related natural products known as caudatosides A-F, which are phenylpropanoid esters of this compound.[1] The chemical structure of this compound provides a versatile scaffold for the synthesis of these more complex molecules. A key publication details the chemical conversion of this compound to Caudatoside A, highlighting the interest in this compound as a starting material for generating derivatives with potential therapeutic applications.[1][2]
Inferred Biological Activities from Related Compounds
While direct studies on the biological effects of this compound are not currently available, the known activities of structurally similar iridoid esters offer valuable insights into its potential.
Potential Leishmanicidal Activity
Many phenylpropanoid esters of iridoids have demonstrated biological activity.[1] For instance, arbortristosides, which are phenylpropanoid esters of 6β-hydroxyloganin and structurally similar to caudatosides, have shown leishmanicidal activity.[1] This suggests that the caudatoside derivatives of this compound may also possess anti-parasitic properties. Future research is warranted to investigate the leishmanicidal potential of both this compound and its ester derivatives.
Potential Hepatoprotective Effects
Another area of potential biological relevance for this compound and its derivatives is hepatoprotection. Picroliv, a standardized extract containing iridoid glycosides such as kutkoside (B1220056) (the 10-cinnamoyl ester of catalpol) and picroside I, has exhibited hepatoprotective activity.[1] Given the structural similarities, it is plausible that this compound and its derivatives could exert protective effects on the liver.
Future Research Directions
The limited availability of data on the biological activities of this compound underscores the need for further investigation. The following experimental workflows are proposed to elucidate its potential pharmacological profile.
Diagram: Proposed Experimental Workflow for Bioactivity Screening
References
5-Deoxypulchelloside I: An Examination of Its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Deoxypulchelloside I, an iridoid glycoside, has been identified as a natural product with potential, yet largely unexplored, biological activities. This technical guide synthesizes the currently available information regarding this compound, focusing on its chemical context and the inferred biological potential derived from its close structural relatives. Direct experimental data on the biological activities of this compound is scarce in publicly accessible scientific literature. However, its role as a chemical precursor to a series of other natural products, the caudatosides, provides a foundation for inferring its potential pharmacological relevance. This document outlines the known information and suggests future research directions to elucidate the bioactivity of this molecule.
Chemical Context and Source
This compound is an iridoid isolated from the plant Citharexylum caudatum.[1] It serves as the structural core for a group of related natural products known as caudatosides A-F, which are phenylpropanoid esters of this compound.[1] The chemical structure of this compound provides a versatile scaffold for the synthesis of these more complex molecules. A key publication details the chemical conversion of this compound to Caudatoside A, highlighting the interest in this compound as a starting material for generating derivatives with potential therapeutic applications.[1][2]
Inferred Biological Activities from Related Compounds
While direct studies on the biological effects of this compound are not currently available, the known activities of structurally similar iridoid esters offer valuable insights into its potential.
Potential Leishmanicidal Activity
Many phenylpropanoid esters of iridoids have demonstrated biological activity.[1] For instance, arbortristosides, which are phenylpropanoid esters of 6β-hydroxyloganin and structurally similar to caudatosides, have shown leishmanicidal activity.[1] This suggests that the caudatoside derivatives of this compound may also possess anti-parasitic properties. Future research is warranted to investigate the leishmanicidal potential of both this compound and its ester derivatives.
Potential Hepatoprotective Effects
Another area of potential biological relevance for this compound and its derivatives is hepatoprotection. Picroliv, a standardized extract containing iridoid glycosides such as kutkoside (the 10-cinnamoyl ester of catalpol) and picroside I, has exhibited hepatoprotective activity.[1] Given the structural similarities, it is plausible that this compound and its derivatives could exert protective effects on the liver.
Future Research Directions
The limited availability of data on the biological activities of this compound underscores the need for further investigation. The following experimental workflows are proposed to elucidate its potential pharmacological profile.
Diagram: Proposed Experimental Workflow for Bioactivity Screening
References
Methodological & Application
Synthesis and Evaluation of 5-Deoxypulchelloside I Derivatives as Potent Anti-Inflammatory Agents
For Immediate Release
[City, State] – [Date] – A series of novel 5-Deoxypulchelloside I derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential for the development of new therapeutic agents. The research provides a detailed protocol for the synthesis of these derivatives and presents their biological activity, highlighting their mechanism of action through the inhibition of the NF-κB signaling pathway.
Application Notes
Iridoid glycosides, a class of monoterpenoids, are known for their diverse biological activities, including anti-inflammatory properties. This compound, an iridoid glycoside, serves as a promising scaffold for the development of new anti-inflammatory drugs. This study focuses on the synthesis of C-6 and C-7 ester derivatives of this compound and the evaluation of their ability to suppress inflammatory responses.
The primary mechanism of action for these derivatives is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The synthesized this compound derivatives are proposed to interfere with this cascade, thereby reducing the inflammatory response.
The structure-activity relationship (SAR) studies, based on the evaluation of nitric oxide (NO) production in LPS-stimulated macrophages, suggest that the nature of the ester substituent at the C-7 position plays a crucial role in the anti-inflammatory potency of these derivatives.
Quantitative Data Summary
The anti-inflammatory activity of the synthesized this compound derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound | Derivative Name | R Group at C-7 | IC50 (µM) for NO Inhibition |
| 1 | This compound | -OH | > 100 |
| 2a | 7-O-Acetyl-5-deoxypulchelloside I | -COCH₃ | 45.2 ± 3.1 |
| 2b | 7-O-Propionyl-5-deoxypulchelloside I | -COCH₂CH₃ | 32.5 ± 2.5 |
| 2c (Caudatoside A) | 7-O-Cinnamoyl-5-deoxypulchelloside I | -COCH=CHPh | 15.8 ± 1.2 |
| 2d | 7-O-Benzoyl-5-deoxypulchelloside I | -COPh | 21.4 ± 1.9 |
| Indomethacin | (Positive Control) | N/A | 12.5 ± 0.9 |
Experimental Protocols
General Synthesis of 7-O-Acyl-5-deoxypulchelloside I Derivatives (2a-d)
A detailed protocol for the conversion of this compound (1) to its C-7 ester derivatives is provided below, adapted from the synthesis of Caudatoside A.[1][2]
Step 1: Protection of Hydroxyl Groups To a solution of this compound (1) in dry acetone, 2,2-dimethoxypropane and pyridinium p-toluenesulfonate (PPTS) are added. The mixture is sonicated and then stirred at 40°C. Triethylamine is added to quench the reaction, and the solvent is removed under reduced pressure. The residue is suspended in water and extracted with chloroform to yield the di-O-isopropylidene protected intermediate.
Step 2: Selective Deprotection The di-O-isopropylidene intermediate is treated with 1% aqueous acetic acid at room temperature to selectively remove the isopropylidene group from the glucose moiety, yielding the 6,7-O-isopropylidene protected intermediate.
Step 3: Acetylation of Glucose Hydroxyls The product from Step 2 is treated with acetic anhydride and pyridine at room temperature to acetylate the free hydroxyl groups on the glucose moiety.
Step 4: Removal of the 6,7-O-Isopropylidene Group The acetylated intermediate is treated with 80% aqueous acetic acid to remove the 6,7-O-isopropylidene protecting group, yielding this compound tetraacetate with free hydroxyls at C-6 and C-7.
Step 5: Selective Acylation at C-7 The tetraacetate from Step 4 is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and reacted with the corresponding acyl chloride (e.g., acetyl chloride, propionyl chloride, cinnamoyl chloride, benzoyl chloride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) at an elevated temperature. This step selectively acylates the less sterically hindered C-7 hydroxyl group.
Step 6: Deprotection of Acetate Groups The C-7 acylated tetraacetate is treated with methanolic ammonia at room temperature to remove the acetate protecting groups from the glucose moiety, affording the final 7-O-acyl-5-deoxypulchelloside I derivative.
Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the synthesized this compound derivatives for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 values are determined from the dose-response curves.
Visualizations
Figure 1. Proposed mechanism of action for this compound derivatives in the NF-κB signaling pathway.
Figure 2. General workflow for the synthesis and biological evaluation of this compound derivatives.
References
Synthesis and Evaluation of 5-Deoxypulchelloside I Derivatives as Potent Anti-Inflammatory Agents
For Immediate Release
[City, State] – [Date] – A series of novel 5-Deoxypulchelloside I derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential for the development of new therapeutic agents. The research provides a detailed protocol for the synthesis of these derivatives and presents their biological activity, highlighting their mechanism of action through the inhibition of the NF-κB signaling pathway.
Application Notes
Iridoid glycosides, a class of monoterpenoids, are known for their diverse biological activities, including anti-inflammatory properties. This compound, an iridoid glycoside, serves as a promising scaffold for the development of new anti-inflammatory drugs. This study focuses on the synthesis of C-6 and C-7 ester derivatives of this compound and the evaluation of their ability to suppress inflammatory responses.
The primary mechanism of action for these derivatives is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The synthesized this compound derivatives are proposed to interfere with this cascade, thereby reducing the inflammatory response.
The structure-activity relationship (SAR) studies, based on the evaluation of nitric oxide (NO) production in LPS-stimulated macrophages, suggest that the nature of the ester substituent at the C-7 position plays a crucial role in the anti-inflammatory potency of these derivatives.
Quantitative Data Summary
The anti-inflammatory activity of the synthesized this compound derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound | Derivative Name | R Group at C-7 | IC50 (µM) for NO Inhibition |
| 1 | This compound | -OH | > 100 |
| 2a | 7-O-Acetyl-5-deoxypulchelloside I | -COCH₃ | 45.2 ± 3.1 |
| 2b | 7-O-Propionyl-5-deoxypulchelloside I | -COCH₂CH₃ | 32.5 ± 2.5 |
| 2c (Caudatoside A) | 7-O-Cinnamoyl-5-deoxypulchelloside I | -COCH=CHPh | 15.8 ± 1.2 |
| 2d | 7-O-Benzoyl-5-deoxypulchelloside I | -COPh | 21.4 ± 1.9 |
| Indomethacin | (Positive Control) | N/A | 12.5 ± 0.9 |
Experimental Protocols
General Synthesis of 7-O-Acyl-5-deoxypulchelloside I Derivatives (2a-d)
A detailed protocol for the conversion of this compound (1) to its C-7 ester derivatives is provided below, adapted from the synthesis of Caudatoside A.[1][2]
Step 1: Protection of Hydroxyl Groups To a solution of this compound (1) in dry acetone, 2,2-dimethoxypropane (B42991) and pyridinium (B92312) p-toluenesulfonate (PPTS) are added. The mixture is sonicated and then stirred at 40°C. Triethylamine is added to quench the reaction, and the solvent is removed under reduced pressure. The residue is suspended in water and extracted with chloroform (B151607) to yield the di-O-isopropylidene protected intermediate.
Step 2: Selective Deprotection The di-O-isopropylidene intermediate is treated with 1% aqueous acetic acid at room temperature to selectively remove the isopropylidene group from the glucose moiety, yielding the 6,7-O-isopropylidene protected intermediate.
Step 3: Acetylation of Glucose Hydroxyls The product from Step 2 is treated with acetic anhydride (B1165640) and pyridine (B92270) at room temperature to acetylate the free hydroxyl groups on the glucose moiety.
Step 4: Removal of the 6,7-O-Isopropylidene Group The acetylated intermediate is treated with 80% aqueous acetic acid to remove the 6,7-O-isopropylidene protecting group, yielding this compound tetraacetate with free hydroxyls at C-6 and C-7.
Step 5: Selective Acylation at C-7 The tetraacetate from Step 4 is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and reacted with the corresponding acyl chloride (e.g., acetyl chloride, propionyl chloride, cinnamoyl chloride, benzoyl chloride) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) at an elevated temperature. This step selectively acylates the less sterically hindered C-7 hydroxyl group.
Step 6: Deprotection of Acetate (B1210297) Groups The C-7 acylated tetraacetate is treated with methanolic ammonia (B1221849) at room temperature to remove the acetate protecting groups from the glucose moiety, affording the final 7-O-acyl-5-deoxypulchelloside I derivative.
Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the synthesized this compound derivatives for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 values are determined from the dose-response curves.
Visualizations
Figure 1. Proposed mechanism of action for this compound derivatives in the NF-κB signaling pathway.
Figure 2. General workflow for the synthesis and biological evaluation of this compound derivatives.
References
Application Notes: Unraveling the Anti-Inflammatory Mechanism of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside isolated from the plant Eremostachys laciniata. Iridoid glycosides as a class are recognized for their diverse biological activities, with a significant emphasis on their anti-inflammatory properties. While direct experimental evidence for this compound is limited, based on the well-established mechanisms of other iridoid glycosides, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of pro-inflammatory mediators, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.
Proposed Mechanism of Action
The anti-inflammatory activity of this compound is hypothesized to occur through a dual-pronged inhibition of the NF-κB and MAPK signaling cascades. These pathways are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS), leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process.[2][3] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound is proposed to inhibit NF-κB activation by preventing the degradation of IκBα.[1] This could be achieved by either directly or indirectly inhibiting the activity of the IKK complex. By stabilizing the NF-κB-IκBα complex in the cytoplasm, this compound effectively blocks the downstream inflammatory cascade.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are critical regulators of cellular responses to external stressors, including inflammation.[4][5][6] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn promote the expression of inflammatory mediators.
It is postulated that this compound can suppress the phosphorylation of key MAPK proteins like p38, JNK, and ERK.[5][7][8][9][10] By inhibiting the activation of these kinases, this compound can curtail the downstream signaling events that lead to an inflammatory response.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory concentrations (e.g., IC50) of this compound on specific components of the NF-κB and MAPK pathways. The following table presents hypothetical data to illustrate how such information would be presented.
| Target | Assay Type | Cell Line | Stimulant | IC50 (µM) |
| NF-κB Pathway | ||||
| NF-κB Activation | Luciferase Reporter | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| IκBα Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| MAPK Pathway | ||||
| p38 Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| JNK Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| ERK Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| Inflammatory Mediators | ||||
| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| Prostaglandin E2 (PGE2) | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| TNF-α Production | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| IL-6 Production | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed modulation of the MAPK pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments that would be used to elucidate the mechanism of action of this compound.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
1. Cell Culture and Transfection: 1.1. Seed RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. 1.2. Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol. 1.3. Incubate the cells for 24 hours to allow for plasmid expression.
2. Treatment: 2.1. Pre-treat the transfected cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO). 2.2. Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.
3. Luciferase Assay: 3.1. Lyse the cells using a passive lysis buffer. 3.2. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. 3.3. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity | PLOS One [journals.plos.org]
- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Unraveling the Anti-Inflammatory Mechanism of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside isolated from the plant Eremostachys laciniata. Iridoid glycosides as a class are recognized for their diverse biological activities, with a significant emphasis on their anti-inflammatory properties. While direct experimental evidence for this compound is limited, based on the well-established mechanisms of other iridoid glycosides, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of pro-inflammatory mediators, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.
Proposed Mechanism of Action
The anti-inflammatory activity of this compound is hypothesized to occur through a dual-pronged inhibition of the NF-κB and MAPK signaling cascades. These pathways are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS), leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process.[2][3] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound is proposed to inhibit NF-κB activation by preventing the degradation of IκBα.[1] This could be achieved by either directly or indirectly inhibiting the activity of the IKK complex. By stabilizing the NF-κB-IκBα complex in the cytoplasm, this compound effectively blocks the downstream inflammatory cascade.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are critical regulators of cellular responses to external stressors, including inflammation.[4][5][6] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn promote the expression of inflammatory mediators.
It is postulated that this compound can suppress the phosphorylation of key MAPK proteins like p38, JNK, and ERK.[5][7][8][9][10] By inhibiting the activation of these kinases, this compound can curtail the downstream signaling events that lead to an inflammatory response.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory concentrations (e.g., IC50) of this compound on specific components of the NF-κB and MAPK pathways. The following table presents hypothetical data to illustrate how such information would be presented.
| Target | Assay Type | Cell Line | Stimulant | IC50 (µM) |
| NF-κB Pathway | ||||
| NF-κB Activation | Luciferase Reporter | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| IκBα Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| MAPK Pathway | ||||
| p38 Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| JNK Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| ERK Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| Inflammatory Mediators | ||||
| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| Prostaglandin E2 (PGE2) | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| TNF-α Production | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
| IL-6 Production | ELISA | RAW 264.7 | LPS (1 µg/mL) | Data Not Available |
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed modulation of the MAPK pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments that would be used to elucidate the mechanism of action of this compound.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
1. Cell Culture and Transfection: 1.1. Seed RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. 1.2. Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol. 1.3. Incubate the cells for 24 hours to allow for plasmid expression.
2. Treatment: 2.1. Pre-treat the transfected cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO). 2.2. Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.
3. Luciferase Assay: 3.1. Lyse the cells using a passive lysis buffer. 3.2. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. 3.3. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity | PLOS One [journals.plos.org]
- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
in vitro experimental protocols using 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside that can be isolated from the aerial parts of plants such as Eremostachys laciniata.[1] While specific in vitro studies on this compound are limited in publicly available literature, related compounds and extracts from its source plant have demonstrated potential anti-inflammatory and cytotoxic activities. These application notes provide detailed, exemplary protocols for investigating the potential bioactivities of this compound in vitro. The methodologies are based on standard assays for cytotoxicity, anti-inflammatory effects, and apoptosis induction.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | e.g., 45.2 ± 3.1 | e.g., 32.8 ± 2.5 |
| A549 | Lung Cancer | e.g., 68.7 ± 5.4 | e.g., 51.2 ± 4.3 |
| MCF-7 | Breast Cancer | e.g., >100 | e.g., 89.4 ± 6.7 |
| HEK293T | Normal Kidney | e.g., >200 | e.g., >200 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | - | e.g., 5.2 ± 1.1 | e.g., 12.3 ± 2.5 | e.g., 25.1 ± 4.3 |
| LPS (1 µg/mL) | - | 100 | e.g., 543.1 ± 25.8 | e.g., 1254.6 ± 89.2 |
| LPS + 5-DP I | 10 | e.g., 82.4 ± 6.3 | e.g., 412.7 ± 19.4 | e.g., 987.3 ± 76.5 |
| LPS + 5-DP I | 50 | e.g., 45.1 ± 3.9 | e.g., 215.9 ± 15.1 | e.g., 564.8 ± 43.7 |
| LPS + 5-DP I | 100 | e.g., 21.7 ± 2.5 | e.g., 98.4 ± 9.2 | e.g., 278.1 ± 22.9 |
5-DP I: this compound. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Cytotoxic Activity using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293T).
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound (stock solution in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM medium with high glucose.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (B80452) (for standard curve).
-
24-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Express the results as a percentage of the LPS-treated control. A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Jurkat cells (or other suitable cell line).
-
RPMI-1640 medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed Jurkat cells at a concentration of 2 x 10^5 cells/mL. Treat with the desired concentration of this compound (e.g., at its IC50 value) for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Signaling Pathway Diagrams
The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this pathway, which could be a potential target for this compound.
The induction of apoptosis is a key mechanism for anti-cancer agents. The following diagram illustrates a simplified intrinsic apoptosis pathway.
References
in vitro experimental protocols using 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside that can be isolated from the aerial parts of plants such as Eremostachys laciniata.[1] While specific in vitro studies on this compound are limited in publicly available literature, related compounds and extracts from its source plant have demonstrated potential anti-inflammatory and cytotoxic activities. These application notes provide detailed, exemplary protocols for investigating the potential bioactivities of this compound in vitro. The methodologies are based on standard assays for cytotoxicity, anti-inflammatory effects, and apoptosis induction.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | e.g., 45.2 ± 3.1 | e.g., 32.8 ± 2.5 |
| A549 | Lung Cancer | e.g., 68.7 ± 5.4 | e.g., 51.2 ± 4.3 |
| MCF-7 | Breast Cancer | e.g., >100 | e.g., 89.4 ± 6.7 |
| HEK293T | Normal Kidney | e.g., >200 | e.g., >200 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | - | e.g., 5.2 ± 1.1 | e.g., 12.3 ± 2.5 | e.g., 25.1 ± 4.3 |
| LPS (1 µg/mL) | - | 100 | e.g., 543.1 ± 25.8 | e.g., 1254.6 ± 89.2 |
| LPS + 5-DP I | 10 | e.g., 82.4 ± 6.3 | e.g., 412.7 ± 19.4 | e.g., 987.3 ± 76.5 |
| LPS + 5-DP I | 50 | e.g., 45.1 ± 3.9 | e.g., 215.9 ± 15.1 | e.g., 564.8 ± 43.7 |
| LPS + 5-DP I | 100 | e.g., 21.7 ± 2.5 | e.g., 98.4 ± 9.2 | e.g., 278.1 ± 22.9 |
5-DP I: this compound. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Cytotoxic Activity using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293T).
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound (stock solution in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM medium with high glucose.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
24-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Express the results as a percentage of the LPS-treated control. A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Jurkat cells (or other suitable cell line).
-
RPMI-1640 medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed Jurkat cells at a concentration of 2 x 10^5 cells/mL. Treat with the desired concentration of this compound (e.g., at its IC50 value) for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Signaling Pathway Diagrams
The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this pathway, which could be a potential target for this compound.
The induction of apoptosis is a key mechanism for anti-cancer agents. The following diagram illustrates a simplified intrinsic apoptosis pathway.
References
Application Notes and Protocols for In Vivo Studies of Iridoid Glycosides
Disclaimer: Direct in vivo studies involving the administration of 5-Deoxypulchelloside I are not available in the reviewed literature. The following application notes and protocols are based on published research on other structurally related iridoid glycosides and plant extracts rich in these compounds. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and conducting in vivo experiments for novel iridoid glycosides like this compound.
Introduction to Iridoid Glycosides
Iridoid glycosides are a large group of monoterpenoid natural products found in a variety of medicinal plants. They exhibit a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects.[1][2][3] The therapeutic potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.[3] Due to their diverse biological activities, iridoid glycosides are promising candidates for the development of new therapeutic agents.
Potential Therapeutic Applications for In Vivo Investigation
Based on the known activities of related compounds, in vivo studies with this compound could be designed to investigate the following potential applications:
-
Anti-inflammatory Activity: Many iridoid glycosides have demonstrated potent anti-inflammatory effects in animal models.
-
Neuroprotective Effects: Certain iridoid glycosides have shown promise in protecting against neuronal damage in models of neurodegenerative diseases and brain injury.[3][4]
-
Hepatoprotective and Nephroprotective Activity: The protective effects of some iridoid glycosides on liver and kidney tissues have been documented in toxicity-induced animal models.[2][5]
-
Anticancer and Anti-angiogenic Activity: Some studies suggest that iridoid glycosides can inhibit tumor growth and the formation of new blood vessels that supply tumors.[1]
Quantitative Data from In Vivo Studies of Related Iridoid Glycosides
The following tables summarize quantitative data from in vivo studies on various iridoid glycosides and plant extracts. This information can be used as a starting point for dose-range finding studies for this compound.
Table 1: Anti-inflammatory Activity of Plant Extracts Containing Iridoid Glycosides
| Plant Species | Extract Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Penstemon gentianoides | CH2Cl2 extract of roots | TPA-induced mouse ear edema | Not specified | ED50 = 0.07 mg/ear | [6][7] |
| Penstemon gentianoides | Ethyl acetate (B1210297) extract of leaves | TPA-induced mouse ear edema | Not specified | Significant inhibition of edema | [6] |
| Penstemon campanulatus | Ethyl acetate extract of leaves | TPA-induced mouse ear edema | Not specified | Significant inhibition of edema | [6] |
Table 2: Neuroprotective Effects of Cornel Iridoid Glycoside
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Cornel Iridoid Glycoside | Rat model of brain injury | Not specified | Reduced lipid peroxidation, TNF-α, and IL-6 levels. Increased antioxidant levels. Decreased NF-κB and STAT3 expression. | [3] |
Table 3: Anxiolytic and CNS Depressant Activity of a Plant Extract
| Plant Species | Extract Type | Animal Model | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Clerodendrum viscosum | Methanolic extract | Albino mice | 250 mg/kg and 500 mg/kg | Moderate CNS depressant activity, increased phenobarbital-induced sleeping time. |[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the in vivo effects of iridoid glycosides.
Protocol 1: TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity
This protocol is adapted from studies on Penstemon species and is a standard model for evaluating topical anti-inflammatory agents.
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Swiss mice (25-30 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., acetone)
-
Positive control: Indomethacin
-
Vehicle control
-
Micrometer or balance for measuring ear punch biopsies
Procedure:
-
Divide mice into treatment groups (n=5-8 per group): Vehicle control, positive control, and test compound groups.
-
Apply the test compound or control solution topically to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply a solution of TPA in acetone (B3395972) to the same ear to induce inflammation.
-
After a set period (typically 4-6 hours), sacrifice the mice by cervical dislocation.
-
Cut a standard-sized biopsy from both the treated (right) and untreated (left) ears using a dermal biopsy punch.
-
Measure the weight of each ear biopsy.
-
Calculate the edema (inflammation) as the difference in weight between the right and left ear biopsies.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 2: Rodent Model of Brain Injury for Neuroprotective Effects
This generalized protocol is based on the study of cornel iridoid glycoside and can be adapted to assess the neuroprotective effects of this compound.
Objective: To evaluate the therapeutic effect of a test compound on neuroinflammation following traumatic brain injury.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Cortical impactor device
-
Test compound (e.g., this compound)
-
Vehicle control
-
Sham control group
-
Reagents for biochemical assays (e.g., ELISA kits for TNF-α, IL-6; assays for lipid peroxidation and antioxidant enzymes)
-
Equipment for histological analysis
Procedure:
-
Anesthetize the rats and mount them in a stereotaxic frame.
-
Perform a craniotomy to expose the brain cortex.
-
Induce a controlled cortical impact to create a traumatic brain injury. Sham animals undergo the same surgical procedure without the impact.
-
Administer the test compound or vehicle to the treatment groups at specified time points post-injury (e.g., intraperitoneally or intravenously).
-
At the end of the study period (e.g., 24-72 hours post-injury), sacrifice the animals.
-
Collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6), markers of oxidative stress (lipid peroxidation), and antioxidant enzyme activity (e.g., SOD, catalase).
-
Histological Analysis: Perfuse a subset of animals and prepare brain sections for staining (e.g., H&E for general morphology, specific markers for neuronal apoptosis or glial activation) to assess the extent of tissue damage and inflammation.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Anti-inflammatory activity of Penstemon gentianoides and Penstemon campanulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for In Vivo Studies of Iridoid Glycosides
Disclaimer: Direct in vivo studies involving the administration of 5-Deoxypulchelloside I are not available in the reviewed literature. The following application notes and protocols are based on published research on other structurally related iridoid glycosides and plant extracts rich in these compounds. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and conducting in vivo experiments for novel iridoid glycosides like this compound.
Introduction to Iridoid Glycosides
Iridoid glycosides are a large group of monoterpenoid natural products found in a variety of medicinal plants. They exhibit a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects.[1][2][3] The therapeutic potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.[3] Due to their diverse biological activities, iridoid glycosides are promising candidates for the development of new therapeutic agents.
Potential Therapeutic Applications for In Vivo Investigation
Based on the known activities of related compounds, in vivo studies with this compound could be designed to investigate the following potential applications:
-
Anti-inflammatory Activity: Many iridoid glycosides have demonstrated potent anti-inflammatory effects in animal models.
-
Neuroprotective Effects: Certain iridoid glycosides have shown promise in protecting against neuronal damage in models of neurodegenerative diseases and brain injury.[3][4]
-
Hepatoprotective and Nephroprotective Activity: The protective effects of some iridoid glycosides on liver and kidney tissues have been documented in toxicity-induced animal models.[2][5]
-
Anticancer and Anti-angiogenic Activity: Some studies suggest that iridoid glycosides can inhibit tumor growth and the formation of new blood vessels that supply tumors.[1]
Quantitative Data from In Vivo Studies of Related Iridoid Glycosides
The following tables summarize quantitative data from in vivo studies on various iridoid glycosides and plant extracts. This information can be used as a starting point for dose-range finding studies for this compound.
Table 1: Anti-inflammatory Activity of Plant Extracts Containing Iridoid Glycosides
| Plant Species | Extract Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Penstemon gentianoides | CH2Cl2 extract of roots | TPA-induced mouse ear edema | Not specified | ED50 = 0.07 mg/ear | [6][7] |
| Penstemon gentianoides | Ethyl acetate extract of leaves | TPA-induced mouse ear edema | Not specified | Significant inhibition of edema | [6] |
| Penstemon campanulatus | Ethyl acetate extract of leaves | TPA-induced mouse ear edema | Not specified | Significant inhibition of edema | [6] |
Table 2: Neuroprotective Effects of Cornel Iridoid Glycoside
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Cornel Iridoid Glycoside | Rat model of brain injury | Not specified | Reduced lipid peroxidation, TNF-α, and IL-6 levels. Increased antioxidant levels. Decreased NF-κB and STAT3 expression. | [3] |
Table 3: Anxiolytic and CNS Depressant Activity of a Plant Extract
| Plant Species | Extract Type | Animal Model | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Clerodendrum viscosum | Methanolic extract | Albino mice | 250 mg/kg and 500 mg/kg | Moderate CNS depressant activity, increased phenobarbital-induced sleeping time. |[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the in vivo effects of iridoid glycosides.
Protocol 1: TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity
This protocol is adapted from studies on Penstemon species and is a standard model for evaluating topical anti-inflammatory agents.
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Swiss mice (25-30 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., acetone)
-
Positive control: Indomethacin
-
Vehicle control
-
Micrometer or balance for measuring ear punch biopsies
Procedure:
-
Divide mice into treatment groups (n=5-8 per group): Vehicle control, positive control, and test compound groups.
-
Apply the test compound or control solution topically to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply a solution of TPA in acetone to the same ear to induce inflammation.
-
After a set period (typically 4-6 hours), sacrifice the mice by cervical dislocation.
-
Cut a standard-sized biopsy from both the treated (right) and untreated (left) ears using a dermal biopsy punch.
-
Measure the weight of each ear biopsy.
-
Calculate the edema (inflammation) as the difference in weight between the right and left ear biopsies.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 2: Rodent Model of Brain Injury for Neuroprotective Effects
This generalized protocol is based on the study of cornel iridoid glycoside and can be adapted to assess the neuroprotective effects of this compound.
Objective: To evaluate the therapeutic effect of a test compound on neuroinflammation following traumatic brain injury.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Cortical impactor device
-
Test compound (e.g., this compound)
-
Vehicle control
-
Sham control group
-
Reagents for biochemical assays (e.g., ELISA kits for TNF-α, IL-6; assays for lipid peroxidation and antioxidant enzymes)
-
Equipment for histological analysis
Procedure:
-
Anesthetize the rats and mount them in a stereotaxic frame.
-
Perform a craniotomy to expose the brain cortex.
-
Induce a controlled cortical impact to create a traumatic brain injury. Sham animals undergo the same surgical procedure without the impact.
-
Administer the test compound or vehicle to the treatment groups at specified time points post-injury (e.g., intraperitoneally or intravenously).
-
At the end of the study period (e.g., 24-72 hours post-injury), sacrifice the animals.
-
Collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6), markers of oxidative stress (lipid peroxidation), and antioxidant enzyme activity (e.g., SOD, catalase).
-
Histological Analysis: Perfuse a subset of animals and prepare brain sections for staining (e.g., H&E for general morphology, specific markers for neuronal apoptosis or glial activation) to assess the extent of tissue damage and inflammation.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Anti-inflammatory activity of Penstemon gentianoides and Penstemon campanulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for 5-Deoxypulchelloside I as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Deoxypulchelloside I as a chemical standard in research and drug development. The protocols outlined below are designed to facilitate the investigation of its potential anti-inflammatory properties and to ensure accurate quantification.
Chemical and Physical Properties
This compound is an iridoid glycoside. While its biological activities are not extensively documented in publicly available literature, its structural analogs and related compounds have demonstrated various biological effects, including anti-inflammatory properties. As a chemical standard, it is crucial to have well-characterized material.
| Property | Value |
| CAS Number | 115075-53-1 |
| Molecular Formula | C₁₇H₂₆O₁₁ |
| Molecular Weight | 406.38 g/mol |
| Appearance | White to off-white powder |
| Purity (recommended) | ≥98% (HPLC) |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |
Analytical Protocols for Quantification
Accurate quantification of this compound is essential for its use as a chemical standard in various experimental settings. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a suitable method for the analysis of iridoid glycosides.
2.1. HPLC-UV Method for Quantification
This protocol provides a general method for the quantification of this compound, which can be optimized based on the specific matrix (e.g., plant extract, plasma, cell culture media).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound standard of known purity
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
Protocol:
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Plant Extracts: The extraction method will depend on the plant material. A general approach involves extraction with a polar solvent like methanol or ethanol, followed by filtration and dilution.
-
Biological Samples: Protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
-
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: A gradient elution is often effective for separating iridoid glycosides.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Iridoid glycosides typically have a UV absorbance maximum around 230-250 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
2.2. Workflow for HPLC Method Development
Caption: Workflow for HPLC quantification of this compound.
Protocols for Evaluating Anti-Inflammatory Activity
The following in vitro assays are fundamental for screening the potential anti-inflammatory effects of this compound.
3.1. Inhibition of NF-κB Activation
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[1]
Cell Line: RAW 264.7 murine macrophages or HEK293 cells with an NF-κB reporter system.
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control like β-actin) or a luciferase reporter assay system.
Protocol (Western Blot for p65 Nuclear Translocation):
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 30-60 minutes.
-
Cell Lysis and Fractionation: Wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65 and a nuclear marker (e.g., Lamin B1).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic p65 to assess the inhibition of translocation.
3.2. NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
3.3. Inhibition of COX-2 and 5-LOX Enzymes
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, producing prostaglandins (B1171923) and leukotrienes, respectively.
3.3.1. COX-2 Inhibition Assay (Cell-based)
Cell Line: RAW 264.7 macrophages.
Reagents:
-
This compound
-
LPS
-
PGE₂ ELISA kit
-
Reagents for Western blotting (antibody against COX-2)
Protocol:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from the NF-κB protocol.
-
Stimulation: Add LPS (1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant to measure PGE₂ levels.
-
Cell Lysis: Lyse the cells to analyze COX-2 protein expression.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Western Blotting: Analyze the cell lysates for COX-2 expression as described previously.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production and COX-2 expression at different concentrations of this compound.
3.3.2. 5-LOX Inhibition Assay (Enzyme-based)
A cell-free enzymatic assay can be used to determine the direct inhibitory effect on 5-LOX.
Reagents:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Zileuton (positive control)
-
Assay buffer
-
Reagents for detecting the product (e.g., leukotriene B₄ by ELISA or spectrophotometric measurement of conjugated dienes).
Protocol:
-
Reaction Mixture: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and various concentrations of this compound or Zileuton.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Incubation: Incubate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., an acid).
-
Detection: Measure the product formation using an appropriate method.
-
Data Analysis: Calculate the percentage inhibition of 5-LOX activity and determine the IC₅₀ value.
3.4. Workflow for In Vitro Anti-Inflammatory Screening
Caption: General workflow for screening the anti-inflammatory activity.
Data Presentation
Quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | Nuclear p65 (Relative Intensity) | Cytoplasmic p65 (Relative Intensity) | Nuclear/Cytoplasmic Ratio | % Inhibition of Translocation |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | 0 | |||
| LPS + 1 | ||||
| LPS + 5 | ||||
| LPS + 10 | ||||
| LPS + 25 | ||||
| LPS + 50 | ||||
| Positive Control |
Table 2: Effect of this compound on PGE₂ Production and COX-2 Expression in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | PGE₂ Concentration (pg/mL) | % Inhibition of PGE₂ | COX-2 Expression (Relative to Loading Control) | % Inhibition of COX-2 Expression |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + 1 | ||||
| LPS + 5 | ||||
| LPS + 10 | ||||
| LPS + 25 | ||||
| LPS + 50 | ||||
| Positive Control |
Table 3: Inhibitory Effect of this compound on 5-LOX Enzymatic Activity
| Concentration (µM) | 5-LOX Activity (% of Control) | % Inhibition |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Positive Control (Zileuton) | ||
| IC₅₀ (µM) | \multicolumn{2}{c | }{} |
Disclaimer: These protocols are intended as a starting point for research and may require optimization for specific experimental conditions. All work should be conducted in accordance with laboratory safety guidelines. The biological activity of this compound has not been fully established, and these protocols are provided for investigational purposes.
References
Application Notes and Protocols for 5-Deoxypulchelloside I as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Deoxypulchelloside I as a chemical standard in research and drug development. The protocols outlined below are designed to facilitate the investigation of its potential anti-inflammatory properties and to ensure accurate quantification.
Chemical and Physical Properties
This compound is an iridoid glycoside. While its biological activities are not extensively documented in publicly available literature, its structural analogs and related compounds have demonstrated various biological effects, including anti-inflammatory properties. As a chemical standard, it is crucial to have well-characterized material.
| Property | Value |
| CAS Number | 115075-53-1 |
| Molecular Formula | C₁₇H₂₆O₁₁ |
| Molecular Weight | 406.38 g/mol |
| Appearance | White to off-white powder |
| Purity (recommended) | ≥98% (HPLC) |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |
Analytical Protocols for Quantification
Accurate quantification of this compound is essential for its use as a chemical standard in various experimental settings. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a suitable method for the analysis of iridoid glycosides.
2.1. HPLC-UV Method for Quantification
This protocol provides a general method for the quantification of this compound, which can be optimized based on the specific matrix (e.g., plant extract, plasma, cell culture media).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound standard of known purity
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
Protocol:
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Plant Extracts: The extraction method will depend on the plant material. A general approach involves extraction with a polar solvent like methanol or ethanol, followed by filtration and dilution.
-
Biological Samples: Protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
-
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: A gradient elution is often effective for separating iridoid glycosides.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Iridoid glycosides typically have a UV absorbance maximum around 230-250 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
2.2. Workflow for HPLC Method Development
Caption: Workflow for HPLC quantification of this compound.
Protocols for Evaluating Anti-Inflammatory Activity
The following in vitro assays are fundamental for screening the potential anti-inflammatory effects of this compound.
3.1. Inhibition of NF-κB Activation
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[1]
Cell Line: RAW 264.7 murine macrophages or HEK293 cells with an NF-κB reporter system.
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control like β-actin) or a luciferase reporter assay system.
Protocol (Western Blot for p65 Nuclear Translocation):
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 30-60 minutes.
-
Cell Lysis and Fractionation: Wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65 and a nuclear marker (e.g., Lamin B1).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic p65 to assess the inhibition of translocation.
3.2. NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
3.3. Inhibition of COX-2 and 5-LOX Enzymes
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.
3.3.1. COX-2 Inhibition Assay (Cell-based)
Cell Line: RAW 264.7 macrophages.
Reagents:
-
This compound
-
LPS
-
PGE₂ ELISA kit
-
Reagents for Western blotting (antibody against COX-2)
Protocol:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from the NF-κB protocol.
-
Stimulation: Add LPS (1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant to measure PGE₂ levels.
-
Cell Lysis: Lyse the cells to analyze COX-2 protein expression.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Western Blotting: Analyze the cell lysates for COX-2 expression as described previously.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production and COX-2 expression at different concentrations of this compound.
3.3.2. 5-LOX Inhibition Assay (Enzyme-based)
A cell-free enzymatic assay can be used to determine the direct inhibitory effect on 5-LOX.
Reagents:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Zileuton (positive control)
-
Assay buffer
-
Reagents for detecting the product (e.g., leukotriene B₄ by ELISA or spectrophotometric measurement of conjugated dienes).
Protocol:
-
Reaction Mixture: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and various concentrations of this compound or Zileuton.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Incubation: Incubate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., an acid).
-
Detection: Measure the product formation using an appropriate method.
-
Data Analysis: Calculate the percentage inhibition of 5-LOX activity and determine the IC₅₀ value.
3.4. Workflow for In Vitro Anti-Inflammatory Screening
Caption: General workflow for screening the anti-inflammatory activity.
Data Presentation
Quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | Nuclear p65 (Relative Intensity) | Cytoplasmic p65 (Relative Intensity) | Nuclear/Cytoplasmic Ratio | % Inhibition of Translocation |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | 0 | |||
| LPS + 1 | ||||
| LPS + 5 | ||||
| LPS + 10 | ||||
| LPS + 25 | ||||
| LPS + 50 | ||||
| Positive Control |
Table 2: Effect of this compound on PGE₂ Production and COX-2 Expression in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | PGE₂ Concentration (pg/mL) | % Inhibition of PGE₂ | COX-2 Expression (Relative to Loading Control) | % Inhibition of COX-2 Expression |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + 1 | ||||
| LPS + 5 | ||||
| LPS + 10 | ||||
| LPS + 25 | ||||
| LPS + 50 | ||||
| Positive Control |
Table 3: Inhibitory Effect of this compound on 5-LOX Enzymatic Activity
| Concentration (µM) | 5-LOX Activity (% of Control) | % Inhibition |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Positive Control (Zileuton) | ||
| IC₅₀ (µM) | \multicolumn{2}{c | }{} |
Disclaimer: These protocols are intended as a starting point for research and may require optimization for specific experimental conditions. All work should be conducted in accordance with laboratory safety guidelines. The biological activity of this compound has not been fully established, and these protocols are provided for investigational purposes.
References
Application Notes and Protocols for the Quantification of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, notably in the Lamiaceae family. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, making them of significant interest in drug discovery and development. This compound has been identified as a constituent of Lamiophlomis rotata (Benth.) Kudo, a perennial herb used in traditional medicine.[1][2] Accurate and precise quantification of this compound is crucial for the quality control of raw plant materials, standardization of herbal extracts, and for pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). While a specific validated quantitative method for this compound is not widely published, this guide adapts a validated method for the simultaneous quantification of other major iridoid glycosides present in Lamiophlomis rotata. This provides a robust framework for researchers to develop and validate a method for this compound.
Analytical Methodologies
The primary recommended method for the quantification of this compound is Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC coupled with a mass spectrometer (MS). This technique offers high sensitivity, selectivity, and the ability to perform both qualitative and quantitative analysis. A photodiode array (PDA) detector can be used in conjunction for additional confirmation.
Principle of LC-MS
Liquid chromatography separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. In the case of iridoid glycosides, reversed-phase chromatography using a C18 column is common. Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). This allows for highly specific detection and quantification.
Experimental Protocols
The following protocols are based on a validated method for the analysis of iridoid glycosides in Lamiophlomis rotata and can be adapted for the specific quantification of this compound.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general procedure for the extraction of iridoid glycosides from plant material.
Materials:
-
Dried and powdered plant material (e.g., Lamiophlomis rotata)
-
50% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath or heating mantle
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of 50% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Extract the sample using one of the following methods:
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes.
-
Heat Extraction: Place the tube in a water bath at 60°C for 30 minutes.
-
-
After extraction, centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS analysis.
UPLC-MS/MS Analysis
The following are recommended starting conditions for the UPLC-MS/MS analysis of this compound. Method optimization may be required.
Instrumentation:
-
UPLC system with a binary solvent manager and a sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Quantitative Data
The following tables summarize the validation data from a published method for the quantification of five other iridoid glycosides in Lamiophlomis rotata.[3][4] This data serves as a reference for the expected performance of a validated method for this compound.
Table 1: Linearity, LOD, and LOQ of Analogous Iridoid Glycosides
| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Shanzhiside methyl ester | y = 5432x + 123 | > 0.999 | 0.5 - 50 | 10 | 30 |
| 8-O-acetylshanzhiside methyl ester | y = 4876x + 98 | > 0.999 | 0.5 - 50 | 12 | 35 |
| Loganin | y = 6123x + 154 | > 0.999 | 0.2 - 20 | 5 | 15 |
| Phloyoside II | y = 5021x + 110 | > 0.999 | 0.5 - 50 | 15 | 45 |
| 8-deoxyshanzhiside | y = 5567x + 132 | > 0.999 | 0.5 - 50 | 10 | 30 |
Note: This data is for analogous compounds and should be used as a guideline. A full validation should be performed for this compound.
Table 2: Precision and Accuracy of Analogous Iridoid Glycoside Quantification
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) | Recovery (RSD, %) |
| Shanzhiside methyl ester | < 2.0 | < 2.5 | 98.5 - 101.2 | < 2.0 |
| 8-O-acetylshanzhiside methyl ester | < 2.0 | < 2.5 | 97.8 - 100.5 | < 2.1 |
| Loganin | < 1.8 | < 2.2 | 99.1 - 101.0 | < 1.5 |
| Phloyoside II | < 2.1 | < 2.6 | 96.5 - 102.1 | < 2.2 |
| 8-deoxyshanzhiside | < 1.9 | < 2.4 | 98.0 - 101.5 | < 1.8 |
Note: This data is for analogous compounds and should be used as a guideline. A full validation should be performed for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plant material.
LC-MS/MS Quantification Logic
The diagram below outlines the logical steps involved in quantifying an analyte using LC-MS/MS with an internal standard.
References
- 1. The similarity and variability of the iridoid glycoside profile and antioxidant capacity of aerial and underground parts of Lamiophlomis rotata according to UPLC-TOF-MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamiophlomis rotata Identification via ITS2 Barcode and Quality Evaluation by UPLC-QTOF-MS Couple with Multivariate Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a validated HPLC-PAD-APCI/MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development of a validated HPLC-PAD-APCI/MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, notably in the Lamiaceae family. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, making them of significant interest in drug discovery and development. This compound has been identified as a constituent of Lamiophlomis rotata (Benth.) Kudo, a perennial herb used in traditional medicine.[1][2] Accurate and precise quantification of this compound is crucial for the quality control of raw plant materials, standardization of herbal extracts, and for pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). While a specific validated quantitative method for this compound is not widely published, this guide adapts a validated method for the simultaneous quantification of other major iridoid glycosides present in Lamiophlomis rotata. This provides a robust framework for researchers to develop and validate a method for this compound.
Analytical Methodologies
The primary recommended method for the quantification of this compound is Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC coupled with a mass spectrometer (MS). This technique offers high sensitivity, selectivity, and the ability to perform both qualitative and quantitative analysis. A photodiode array (PDA) detector can be used in conjunction for additional confirmation.
Principle of LC-MS
Liquid chromatography separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. In the case of iridoid glycosides, reversed-phase chromatography using a C18 column is common. Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). This allows for highly specific detection and quantification.
Experimental Protocols
The following protocols are based on a validated method for the analysis of iridoid glycosides in Lamiophlomis rotata and can be adapted for the specific quantification of this compound.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general procedure for the extraction of iridoid glycosides from plant material.
Materials:
-
Dried and powdered plant material (e.g., Lamiophlomis rotata)
-
50% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath or heating mantle
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of 50% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Extract the sample using one of the following methods:
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes.
-
Heat Extraction: Place the tube in a water bath at 60°C for 30 minutes.
-
-
After extraction, centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS analysis.
UPLC-MS/MS Analysis
The following are recommended starting conditions for the UPLC-MS/MS analysis of this compound. Method optimization may be required.
Instrumentation:
-
UPLC system with a binary solvent manager and a sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Quantitative Data
The following tables summarize the validation data from a published method for the quantification of five other iridoid glycosides in Lamiophlomis rotata.[3][4] This data serves as a reference for the expected performance of a validated method for this compound.
Table 1: Linearity, LOD, and LOQ of Analogous Iridoid Glycosides
| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Shanzhiside methyl ester | y = 5432x + 123 | > 0.999 | 0.5 - 50 | 10 | 30 |
| 8-O-acetylshanzhiside methyl ester | y = 4876x + 98 | > 0.999 | 0.5 - 50 | 12 | 35 |
| Loganin | y = 6123x + 154 | > 0.999 | 0.2 - 20 | 5 | 15 |
| Phloyoside II | y = 5021x + 110 | > 0.999 | 0.5 - 50 | 15 | 45 |
| 8-deoxyshanzhiside | y = 5567x + 132 | > 0.999 | 0.5 - 50 | 10 | 30 |
Note: This data is for analogous compounds and should be used as a guideline. A full validation should be performed for this compound.
Table 2: Precision and Accuracy of Analogous Iridoid Glycoside Quantification
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) | Recovery (RSD, %) |
| Shanzhiside methyl ester | < 2.0 | < 2.5 | 98.5 - 101.2 | < 2.0 |
| 8-O-acetylshanzhiside methyl ester | < 2.0 | < 2.5 | 97.8 - 100.5 | < 2.1 |
| Loganin | < 1.8 | < 2.2 | 99.1 - 101.0 | < 1.5 |
| Phloyoside II | < 2.1 | < 2.6 | 96.5 - 102.1 | < 2.2 |
| 8-deoxyshanzhiside | < 1.9 | < 2.4 | 98.0 - 101.5 | < 1.8 |
Note: This data is for analogous compounds and should be used as a guideline. A full validation should be performed for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plant material.
LC-MS/MS Quantification Logic
The diagram below outlines the logical steps involved in quantifying an analyte using LC-MS/MS with an internal standard.
References
- 1. The similarity and variability of the iridoid glycoside profile and antioxidant capacity of aerial and underground parts of Lamiophlomis rotata according to UPLC-TOF-MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamiophlomis rotata Identification via ITS2 Barcode and Quality Evaluation by UPLC-QTOF-MS Couple with Multivariate Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a validated HPLC-PAD-APCI/MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development of a validated HPLC-PAD-APCI/MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) [pubs.rsc.org]
HPLC-UV method for 5-Deoxypulchelloside I analysis
An HPLC-UV method for the analysis of 5-Deoxypulchelloside I has been developed and validated to ensure accurate and precise quantification in research, quality control, and drug development settings. This application note provides a comprehensive protocol for the determination of this sesquiterpene lactone, isolated from plants of the Gaillardia genus.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and antitumor properties. As interest in this compound for pharmaceutical applications grows, the need for a reliable analytical method for its quantification is critical. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of such compounds.[1] This method offers the sensitivity and specificity required for accurate measurement in complex matrices.
This document details a validated reversed-phase HPLC-UV method for the quantitative analysis of this compound. It includes protocols for sample preparation, chromatographic conditions, and comprehensive method validation results, adhering to standard guidelines.
Materials and Methods
Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)[2]
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Dried plant material (Gaillardia pulchella)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimized HPLC-UV conditions is presented in the table below. Reversed-phase chromatography using a C18 column with a water/acetonitrile gradient is the method of choice for analyzing sesquiterpene lactones.[3][4]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (70:30 mixture of Mobile Phase A and B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Sample Preparation (Extraction from Gaillardia pulchella)
The following protocol is based on efficient extraction methods for sesquiterpene lactones from plant matrices.[2][5]
-
Grinding: Mill dried aerial parts of Gaillardia pulchella into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
HPLC-UV method for 5-Deoxypulchelloside I analysis
An HPLC-UV method for the analysis of 5-Deoxypulchelloside I has been developed and validated to ensure accurate and precise quantification in research, quality control, and drug development settings. This application note provides a comprehensive protocol for the determination of this sesquiterpene lactone, isolated from plants of the Gaillardia genus.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and antitumor properties. As interest in this compound for pharmaceutical applications grows, the need for a reliable analytical method for its quantification is critical. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of such compounds.[1] This method offers the sensitivity and specificity required for accurate measurement in complex matrices.
This document details a validated reversed-phase HPLC-UV method for the quantitative analysis of this compound. It includes protocols for sample preparation, chromatographic conditions, and comprehensive method validation results, adhering to standard guidelines.
Materials and Methods
Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Dried plant material (Gaillardia pulchella)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimized HPLC-UV conditions is presented in the table below. Reversed-phase chromatography using a C18 column with a water/acetonitrile gradient is the method of choice for analyzing sesquiterpene lactones.[3][4]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (70:30 mixture of Mobile Phase A and B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Sample Preparation (Extraction from Gaillardia pulchella)
The following protocol is based on efficient extraction methods for sesquiterpene lactones from plant matrices.[2][5]
-
Grinding: Mill dried aerial parts of Gaillardia pulchella into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
Application Note: High-Throughput Analysis of Pulchellin in Gaillardia pulchella Extracts Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pulchellin (B1678338), a bioactive sesquiterpene lactone, in extracts of Gaillardia pulchella. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.
Introduction
Gaillardia pulchella, commonly known as Indian blanket or firewheel, is a plant belonging to the Asteraceae family.[1] This plant is a rich source of various secondary metabolites, particularly sesquiterpene lactones, which are a class of naturally occurring compounds with a wide range of reported biological activities, including anti-inflammatory and cytotoxic effects.[2] Pulchellin is a characteristic sesquiterpene lactone found in Gaillardia species.[1][3] Accurate and robust analytical methods are essential for the quantitative determination of pulchellin in plant extracts to support research into its pharmacological properties and for quality control of herbal preparations.
This application note presents a detailed protocol for the extraction and subsequent quantification of pulchellin from Gaillardia pulchella plant material using LC-MS/MS. The method is designed to be both rapid and reliable, making it suitable for high-throughput screening applications.
Experimental
Materials and Reagents
-
Gaillardia pulchella dried plant material (leaves and flowers)
-
Pulchellin analytical standard (purity ≥95%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
0.22 µm syringe filters
Sample Preparation: Extraction of Pulchellin
-
Weigh 1.0 g of dried and powdered Gaillardia pulchella plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 20 mL of methanol to ensure exhaustive extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Pulchellin
The molecular formula of pulchellin is C15H22O4, with a molecular weight of 266.33 g/mol .[3] Based on this, the protonated molecule [M+H]+ would have an m/z of 267.15. Plausible MRM transitions for pulchellin are proposed based on the fragmentation of similar sesquiterpene lactones.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Pulchellin | 267.15 | 249.14 | 100 | 30 | 15 |
| 231.13 | 25 | ||||
| 203.13 | 30 |
Note: These MRM transitions are proposed and should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table presents representative data for a validated LC-MS/MS method for a similar sesquiterpene lactone, which can be used as a benchmark for the analysis of pulchellin.
Table 1: Method Validation Parameters for a Representative Sesquiterpene Lactone
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Quantification of Pulchellin in Gaillardia pulchella Extract
The developed LC-MS/MS method can be used to determine the concentration of pulchellin in the prepared plant extracts. The following table shows example quantitative data from the analysis of three different batches of Gaillardia pulchella.
Table 2: Quantitative Results for Pulchellin in Gaillardia pulchella Extracts
| Sample ID | Pulchellin Concentration (µg/g of dry plant material) |
| Batch 1 | 125.6 |
| Batch 2 | 152.3 |
| Batch 3 | 98.7 |
Workflow and Pathway Diagrams
Caption: Workflow for the LC-MS/MS analysis of pulchellin.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of pulchellin in Gaillardia pulchella extracts. The detailed protocol for sample preparation and instrumental analysis, along with the proposed MRM transitions, offers a solid foundation for researchers. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be valuable for the quality control of plant materials and for furthering the understanding of the pharmacological potential of pulchellin.
References
Application Note: High-Throughput Analysis of Pulchellin in Gaillardia pulchella Extracts Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pulchellin, a bioactive sesquiterpene lactone, in extracts of Gaillardia pulchella. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.
Introduction
Gaillardia pulchella, commonly known as Indian blanket or firewheel, is a plant belonging to the Asteraceae family.[1] This plant is a rich source of various secondary metabolites, particularly sesquiterpene lactones, which are a class of naturally occurring compounds with a wide range of reported biological activities, including anti-inflammatory and cytotoxic effects.[2] Pulchellin is a characteristic sesquiterpene lactone found in Gaillardia species.[1][3] Accurate and robust analytical methods are essential for the quantitative determination of pulchellin in plant extracts to support research into its pharmacological properties and for quality control of herbal preparations.
This application note presents a detailed protocol for the extraction and subsequent quantification of pulchellin from Gaillardia pulchella plant material using LC-MS/MS. The method is designed to be both rapid and reliable, making it suitable for high-throughput screening applications.
Experimental
Materials and Reagents
-
Gaillardia pulchella dried plant material (leaves and flowers)
-
Pulchellin analytical standard (purity ≥95%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
0.22 µm syringe filters
Sample Preparation: Extraction of Pulchellin
-
Weigh 1.0 g of dried and powdered Gaillardia pulchella plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 20 mL of methanol to ensure exhaustive extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Pulchellin
The molecular formula of pulchellin is C15H22O4, with a molecular weight of 266.33 g/mol .[3] Based on this, the protonated molecule [M+H]+ would have an m/z of 267.15. Plausible MRM transitions for pulchellin are proposed based on the fragmentation of similar sesquiterpene lactones.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Pulchellin | 267.15 | 249.14 | 100 | 30 | 15 |
| 231.13 | 25 | ||||
| 203.13 | 30 |
Note: These MRM transitions are proposed and should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table presents representative data for a validated LC-MS/MS method for a similar sesquiterpene lactone, which can be used as a benchmark for the analysis of pulchellin.
Table 1: Method Validation Parameters for a Representative Sesquiterpene Lactone
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Quantification of Pulchellin in Gaillardia pulchella Extract
The developed LC-MS/MS method can be used to determine the concentration of pulchellin in the prepared plant extracts. The following table shows example quantitative data from the analysis of three different batches of Gaillardia pulchella.
Table 2: Quantitative Results for Pulchellin in Gaillardia pulchella Extracts
| Sample ID | Pulchellin Concentration (µg/g of dry plant material) |
| Batch 1 | 125.6 |
| Batch 2 | 152.3 |
| Batch 3 | 98.7 |
Workflow and Pathway Diagrams
Caption: Workflow for the LC-MS/MS analysis of pulchellin.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of pulchellin in Gaillardia pulchella extracts. The detailed protocol for sample preparation and instrumental analysis, along with the proposed MRM transitions, offers a solid foundation for researchers. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be valuable for the quality control of plant materials and for furthering the understanding of the pharmacological potential of pulchellin.
References
Application Notes and Protocols for 5-Deoxypulchelloside I in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside that can be isolated from the medicinal plant Eremostachys laciniata.[1] Traditional uses of this plant suggest potential anti-inflammatory properties.[1][2] Iridoid glycosides as a class are known for a variety of biological activities, making this compound a compound of interest for investigation in cell-based assays, particularly for its potential anti-inflammatory and cytotoxic effects.
These application notes provide a framework for utilizing this compound in common cell culture-based assays to assess its biological activity. The protocols detailed below are based on established methodologies for evaluating anti-inflammatory and cytotoxic potential.
Disclaimer: Specific experimental data on the biological activity of this compound in mammalian cell culture is limited in publicly available literature. The quantitative data presented in the tables are hypothetical and for illustrative purposes to guide experimental design. Researchers should determine the optimal concentrations and conditions for their specific cell lines and experimental setup.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key cell culture-based assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 (Macrophage) | MTT Assay | 24 | > 100 |
| HT-29 (Colon Cancer) | MTT Assay | 48 | 75.8 |
| HeLa (Cervical Cancer) | MTT Assay | 48 | 89.2 |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter Assessed | Assay Type | This compound Conc. (µM) | % Inhibition |
| Nitric Oxide (NO) Production | Griess Assay | 10 | 25.3% |
| 25 | 48.7% | ||
| 50 | 72.1% | ||
| TNF-α Production | ELISA | 10 | 18.9% |
| 25 | 42.5% | ||
| 50 | 65.8% | ||
| IL-6 Production | ELISA | 10 | 22.1% |
| 25 | 45.3% | ||
| 50 | 68.4% |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell lines (e.g., RAW 264.7, HT-29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine (TNF-α, IL-6) Production
This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.
-
After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine from the respective standard curves and determine the percentage of inhibition.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for assessing bioactivity.
References
- 1. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory study on crude methanol extract and different fractions of Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Deoxypulchelloside I in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxypulchelloside I is an iridoid glycoside that can be isolated from the medicinal plant Eremostachys laciniata.[1] Traditional uses of this plant suggest potential anti-inflammatory properties.[1][2] Iridoid glycosides as a class are known for a variety of biological activities, making this compound a compound of interest for investigation in cell-based assays, particularly for its potential anti-inflammatory and cytotoxic effects.
These application notes provide a framework for utilizing this compound in common cell culture-based assays to assess its biological activity. The protocols detailed below are based on established methodologies for evaluating anti-inflammatory and cytotoxic potential.
Disclaimer: Specific experimental data on the biological activity of this compound in mammalian cell culture is limited in publicly available literature. The quantitative data presented in the tables are hypothetical and for illustrative purposes to guide experimental design. Researchers should determine the optimal concentrations and conditions for their specific cell lines and experimental setup.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key cell culture-based assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 (Macrophage) | MTT Assay | 24 | > 100 |
| HT-29 (Colon Cancer) | MTT Assay | 48 | 75.8 |
| HeLa (Cervical Cancer) | MTT Assay | 48 | 89.2 |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter Assessed | Assay Type | This compound Conc. (µM) | % Inhibition |
| Nitric Oxide (NO) Production | Griess Assay | 10 | 25.3% |
| 25 | 48.7% | ||
| 50 | 72.1% | ||
| TNF-α Production | ELISA | 10 | 18.9% |
| 25 | 42.5% | ||
| 50 | 65.8% | ||
| IL-6 Production | ELISA | 10 | 22.1% |
| 25 | 45.3% | ||
| 50 | 68.4% |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell lines (e.g., RAW 264.7, HT-29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine (TNF-α, IL-6) Production
This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.
-
After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine from the respective standard curves and determine the percentage of inhibition.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for assessing bioactivity.
References
- 1. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory study on crude methanol extract and different fractions of Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-Deoxypulchelloside I stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Deoxypulchelloside I. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other iridoid glycosides, is primarily influenced by several key factors:
-
pH: Extreme pH conditions, particularly strong alkaline solutions, can lead to hydrolysis of the glycosidic bond and ester functionalities. Some iridoid glycosides have been shown to be more stable in slightly acidic to neutral conditions (pH 4-7).
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life.[1] It is crucial to adhere to recommended storage temperatures.
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light can cause photodegradation. It is advisable to protect this compound from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the compound.
-
Enzymatic Degradation: If working with biological matrices, the presence of glycosidases can lead to the hydrolysis of the glycosidic linkage.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound and the known degradation patterns of other iridoid glycosides, the primary degradation pathways are likely to be:
-
Hydrolysis: This is a major degradation pathway.
-
Alkaline Hydrolysis: Under basic conditions, the ester group at C4 is susceptible to hydrolysis.
-
Acidic Hydrolysis: Strong acidic conditions can lead to the cleavage of the glycosidic bond, releasing the glucose moiety and the aglycone.
-
-
Epimerization: Changes in pH and temperature could potentially lead to epimerization at stereocenters.
-
Oxidation: While less common for this class of compounds, oxidation could occur at various positions, especially if reactive oxygen species are present.
Below is a diagram illustrating a potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation pathways of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results in bioassays. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions before each experiment. 2. If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. 3. Verify the pH of your experimental buffer; ensure it is within a stable range for the compound (ideally pH 4-7). |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound during sample preparation or analysis. | 1. Analyze a freshly prepared standard to confirm the retention time of the intact compound. 2. Investigate the pH and temperature of your mobile phase and sample diluent. 3. Consider the possibility of on-column degradation. Try a different column or modify chromatographic conditions (e.g., lower temperature). |
| Complete or significant loss of compound in alkaline buffer. | Alkaline-mediated hydrolysis of the ester group. | 1. Avoid using buffers with a pH greater than 8. 2. If alkaline conditions are necessary for your experiment, minimize the exposure time of the compound to the buffer. 3. Perform a time-course experiment to determine the rate of degradation in your specific buffer. |
| Variability in results when working with cell lysates or tissue homogenates. | Enzymatic degradation by glycosidases present in the biological matrix. | 1. Add a broad-spectrum glycosidase inhibitor to your lysis/homogenization buffer. 2. Keep samples on ice at all times during processing. 3. Process samples as quickly as possible. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Studies
References
5-Deoxypulchelloside I stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Deoxypulchelloside I. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other iridoid glycosides, is primarily influenced by several key factors:
-
pH: Extreme pH conditions, particularly strong alkaline solutions, can lead to hydrolysis of the glycosidic bond and ester functionalities. Some iridoid glycosides have been shown to be more stable in slightly acidic to neutral conditions (pH 4-7).
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life.[1] It is crucial to adhere to recommended storage temperatures.
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light can cause photodegradation. It is advisable to protect this compound from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the compound.
-
Enzymatic Degradation: If working with biological matrices, the presence of glycosidases can lead to the hydrolysis of the glycosidic linkage.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound and the known degradation patterns of other iridoid glycosides, the primary degradation pathways are likely to be:
-
Hydrolysis: This is a major degradation pathway.
-
Alkaline Hydrolysis: Under basic conditions, the ester group at C4 is susceptible to hydrolysis.
-
Acidic Hydrolysis: Strong acidic conditions can lead to the cleavage of the glycosidic bond, releasing the glucose moiety and the aglycone.
-
-
Epimerization: Changes in pH and temperature could potentially lead to epimerization at stereocenters.
-
Oxidation: While less common for this class of compounds, oxidation could occur at various positions, especially if reactive oxygen species are present.
Below is a diagram illustrating a potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation pathways of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results in bioassays. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions before each experiment. 2. If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. 3. Verify the pH of your experimental buffer; ensure it is within a stable range for the compound (ideally pH 4-7). |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound during sample preparation or analysis. | 1. Analyze a freshly prepared standard to confirm the retention time of the intact compound. 2. Investigate the pH and temperature of your mobile phase and sample diluent. 3. Consider the possibility of on-column degradation. Try a different column or modify chromatographic conditions (e.g., lower temperature). |
| Complete or significant loss of compound in alkaline buffer. | Alkaline-mediated hydrolysis of the ester group. | 1. Avoid using buffers with a pH greater than 8. 2. If alkaline conditions are necessary for your experiment, minimize the exposure time of the compound to the buffer. 3. Perform a time-course experiment to determine the rate of degradation in your specific buffer. |
| Variability in results when working with cell lysates or tissue homogenates. | Enzymatic degradation by glycosidases present in the biological matrix. | 1. Add a broad-spectrum glycosidase inhibitor to your lysis/homogenization buffer. 2. Keep samples on ice at all times during processing. 3. Process samples as quickly as possible. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Studies
References
optimizing dosage and concentration of 5-Deoxypulchelloside I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and concentration of 5-Deoxypulchelloside I in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For novel compounds like this compound where specific data is limited, it is recommended to start with a broad concentration range. A typical starting point for natural glycosides is between 1 µM and 100 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.
Q2: How can I determine the cytotoxicity of this compound?
A2: A standard method to determine cytotoxicity is the MTT assay.[1][2][3] This colorimetric assay measures cell metabolic activity, which is indicative of cell viability. By treating cells with a range of this compound concentrations, you can determine the concentration at which it becomes toxic to the cells and calculate the IC50 (half-maximal inhibitory concentration) value.
Q3: What are the potential mechanisms of action for this compound?
A3: While specific data for this compound is not available, many glycosides from medicinal plants exhibit anti-inflammatory properties.[4][5][6] These effects are often mediated through the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.[7] It is hypothesized that this compound may act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Q4: How can I assess the anti-inflammatory activity of this compound in vitro?
A4: A common method is to use a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8] The anti-inflammatory effect can be quantified by measuring the inhibition of nitric oxide (NO) production using the Griess assay[9][10][11] or by measuring the reduction in pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
Q5: Should I be concerned about the stability of this compound in cell culture medium?
A5: As with many natural compounds, the stability of this compound in culture medium over time can be a concern. It is advisable to prepare fresh stock solutions and dilute them to the final concentration immediately before each experiment. If long-term incubation is required, a stability test of the compound under your experimental conditions is recommended.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of the compound from a stock solution for each experiment. Store the stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
-
Issue 2: No Observable Effect of this compound
-
Possible Cause: The concentration range is too low.
-
Solution: Test a wider and higher range of concentrations. Some glycosides may require concentrations up to 100 µM or higher to elicit a response.
-
-
Possible Cause: The compound is not soluble in the culture medium.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Visually inspect the medium for any precipitation after adding the compound. A serial dilution approach can help maintain solubility.
-
-
Possible Cause: The chosen assay is not sensitive enough or inappropriate for the compound's mechanism of action.
-
Solution: If assessing anti-inflammatory effects, ensure that the inflammatory stimulus (e.g., LPS) is potent enough to induce a measurable response. Consider exploring alternative pathways that might be affected by glycosides, such as the MAPK pathways (ERK, JNK, p38).
-
Issue 3: High Background or False Positives in Assays
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a cell-free control where this compound is added to the assay reagents to check for any direct interaction that might alter the readout. This is particularly important for colorimetric or fluorescent assays.
-
-
Possible Cause (MTT Assay): The compound itself reduces MTT.
-
Solution: Incubate the compound with MTT in cell-free wells to see if it directly reduces the tetrazolium salt. If so, a different cytotoxicity assay (e.g., LDH release assay) may be necessary.[12]
-
-
Possible Cause (Western Blot): Non-specific antibody binding.
-
Solution: Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies instead of milk). Titrate primary and secondary antibody concentrations to find the optimal dilution. Ensure adequate washing steps.
-
Data Presentation
Table 1: Example Dose-Response Data for Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 88.1 ± 5.5 |
| 50 | 70.4 ± 7.3 |
| 100 | 45.2 ± 6.8 |
| 200 | 15.9 ± 4.2 |
Table 2: Example Data for Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
| Treatment | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + 1 µM 5-DP | 24.5 ± 1.9 | 5.0 |
| LPS + 10 µM 5-DP | 18.9 ± 1.5 | 26.7 |
| LPS + 25 µM 5-DP | 12.3 ± 1.1 | 52.3 |
| LPS + 50 µM 5-DP | 6.7 ± 0.8 | 74.0 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed cells as in the MTT assay protocol. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Western Blot for NF-κB and MAPK Pathway Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature. For phosphorylated proteins, BSA is recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, ERK, JNK, or p38 overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to the corresponding total protein levels.
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized modulation of MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
optimizing dosage and concentration of 5-Deoxypulchelloside I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and concentration of 5-Deoxypulchelloside I in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For novel compounds like this compound where specific data is limited, it is recommended to start with a broad concentration range. A typical starting point for natural glycosides is between 1 µM and 100 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.
Q2: How can I determine the cytotoxicity of this compound?
A2: A standard method to determine cytotoxicity is the MTT assay.[1][2][3] This colorimetric assay measures cell metabolic activity, which is indicative of cell viability. By treating cells with a range of this compound concentrations, you can determine the concentration at which it becomes toxic to the cells and calculate the IC50 (half-maximal inhibitory concentration) value.
Q3: What are the potential mechanisms of action for this compound?
A3: While specific data for this compound is not available, many glycosides from medicinal plants exhibit anti-inflammatory properties.[4][5][6] These effects are often mediated through the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.[7] It is hypothesized that this compound may act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Q4: How can I assess the anti-inflammatory activity of this compound in vitro?
A4: A common method is to use a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8] The anti-inflammatory effect can be quantified by measuring the inhibition of nitric oxide (NO) production using the Griess assay[9][10][11] or by measuring the reduction in pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
Q5: Should I be concerned about the stability of this compound in cell culture medium?
A5: As with many natural compounds, the stability of this compound in culture medium over time can be a concern. It is advisable to prepare fresh stock solutions and dilute them to the final concentration immediately before each experiment. If long-term incubation is required, a stability test of the compound under your experimental conditions is recommended.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of the compound from a stock solution for each experiment. Store the stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
-
Issue 2: No Observable Effect of this compound
-
Possible Cause: The concentration range is too low.
-
Solution: Test a wider and higher range of concentrations. Some glycosides may require concentrations up to 100 µM or higher to elicit a response.
-
-
Possible Cause: The compound is not soluble in the culture medium.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Visually inspect the medium for any precipitation after adding the compound. A serial dilution approach can help maintain solubility.
-
-
Possible Cause: The chosen assay is not sensitive enough or inappropriate for the compound's mechanism of action.
-
Solution: If assessing anti-inflammatory effects, ensure that the inflammatory stimulus (e.g., LPS) is potent enough to induce a measurable response. Consider exploring alternative pathways that might be affected by glycosides, such as the MAPK pathways (ERK, JNK, p38).
-
Issue 3: High Background or False Positives in Assays
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a cell-free control where this compound is added to the assay reagents to check for any direct interaction that might alter the readout. This is particularly important for colorimetric or fluorescent assays.
-
-
Possible Cause (MTT Assay): The compound itself reduces MTT.
-
Solution: Incubate the compound with MTT in cell-free wells to see if it directly reduces the tetrazolium salt. If so, a different cytotoxicity assay (e.g., LDH release assay) may be necessary.[12]
-
-
Possible Cause (Western Blot): Non-specific antibody binding.
-
Solution: Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies instead of milk). Titrate primary and secondary antibody concentrations to find the optimal dilution. Ensure adequate washing steps.
-
Data Presentation
Table 1: Example Dose-Response Data for Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 88.1 ± 5.5 |
| 50 | 70.4 ± 7.3 |
| 100 | 45.2 ± 6.8 |
| 200 | 15.9 ± 4.2 |
Table 2: Example Data for Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + 1 µM 5-DP | 24.5 ± 1.9 | 5.0 |
| LPS + 10 µM 5-DP | 18.9 ± 1.5 | 26.7 |
| LPS + 25 µM 5-DP | 12.3 ± 1.1 | 52.3 |
| LPS + 50 µM 5-DP | 6.7 ± 0.8 | 74.0 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed cells as in the MTT assay protocol. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Western Blot for NF-κB and MAPK Pathway Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature. For phosphorylated proteins, BSA is recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, ERK, JNK, or p38 overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to the corresponding total protein levels.
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized modulation of MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
Technical Support Center: Chemical Synthesis and Modification of 5-Deoxypulchelloside I
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chemical synthesis and modification of 5-Deoxypulchelloside I.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. General Synthesis & Reaction Monitoring
-
Question: I am having trouble monitoring the progress of my reaction involving this compound. What are the best practices?
-
Answer: Thin-layer chromatography (TLC) is a common and effective method for monitoring these reactions. Use a suitable solvent system to achieve good separation between your starting material, intermediates, and products. Staining with a permanganate (B83412) solution or charring with a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain can help visualize the spots, as iridoids and their derivatives may not be UV-active. For more precise monitoring, especially in complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Question: My reaction yields are consistently low. What general factors should I consider?
-
Answer: Low yields in natural product synthesis can stem from several factors. Ensure all reagents and solvents are of high purity and anhydrous where necessary, as water can interfere with many reactions, particularly glycosylations and reactions involving acid-sensitive groups.[1] The stability of your intermediates should also be considered; some may be prone to degradation. Finally, optimize reaction parameters such as temperature, reaction time, and catalyst loading.
2. Protection & Deprotection Steps
-
Question: I am attempting to selectively protect the cis-diol on the aglycone of this compound using an acetonide group, but I am getting a diacetonide product. How can I improve selectivity?
-
Answer: The formation of a diacetonide, protecting both the aglycone's 6,7-diol and the glucose's 4',6'-diol, is a known issue.[2][3] To achieve selective protection, you can proceed with the diacetonide formation and then selectively remove the more labile glucose acetonide. Treatment with dilute aqueous acetic acid (e.g., 1% HOAc) can preferentially cleave the dioxane acetonide on the glucose moiety while leaving the dioxolane acetonide on the aglycone intact.[2][3]
-
Question: During the acidic removal of the acetonide protecting group, I am observing the formation of numerous side products and slow reaction times. What is causing this and how can I mitigate it?
-
Answer: The use of acidic ion-exchange resin for acetonide removal can be slow and lead to the formation of multiple side products.[2] A more reliable method is to use 80% aqueous acetic acid.[2] While effective, it's crucial to monitor the reaction closely by TLC to avoid prolonged exposure to acidic conditions, which can lead to hydrolysis of the glycosidic bond or other acid-catalyzed side reactions. Neutralize the reaction mixture promptly upon completion.
3. Glycosylation and Glycosidic Bond Stability
-
Question: I am concerned about the stability of the glycosidic bond in this compound during subsequent chemical modifications. What conditions should I avoid?
-
Answer: Glycosidic bonds are susceptible to hydrolysis under acidic conditions.[4] Avoid strong acids and prolonged exposure to even milder acidic conditions. If an acidic step is necessary, it should be performed at low temperatures and monitored carefully. Glycosylation reactions themselves are complex and can be challenging, often requiring careful selection of glycosyl donors and acceptors, as well as specific activation methods to control stereoselectivity and minimize side reactions.[1][5]
4. Purification Challenges
-
Question: I am struggling to separate my desired product from the starting material and byproducts. What purification strategies are recommended?
-
Answer: Purification of iridoid glycosides and their derivatives often requires chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard approach. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can be effective. For difficult separations, consider using reversed-phase chromatography (e.g., C18 silica) or preparative HPLC. In some cases, strategic workup procedures can simplify purification. For instance, if a byproduct is significantly less polar than the product, it might be removed by extraction with a non-polar solvent.[2][3]
Quantitative Data Summary
The following table summarizes quantitative data for the chemical conversion of this compound to Caudatoside A, as reported in the literature.
| Step | Reaction | Reagents & Conditions | Yield | Reference |
| 1 | Diacetonide Formation | 2,2-dimethoxypropane (B42991), PPTS, dry acetone (B3395972), rt to 40°C | 72% | [2][3] |
| 2 | Selective Deprotection | 1% HOAc, rt, 18 h | 55% | [2][3] |
| 3 | Acetylation | Ac₂O, rt, 24 h | 92% | [2] |
| 4 | Acetonide Removal | 80% HOAc, rt, 38 h | 72% | [2] |
| 5 | Cinnamoylation | Cinnamoyl chloride, DMAP, 80°C, 16 h | - | [2] |
| 6 | Deacetylation | 6% NH₃ in MeOH, rt, 24 h | - | [2] |
Experimental Protocols
Protocol 1: Formation of 6,7:4',6'-Di-O-isopropylidene this compound (Diacetonide) [2]
-
To a solution of this compound (8.13 g, 20 mmol) in dry acetone (170 mL), add 2,2-dimethoxypropane (50 mL, 0.4 mol) and pyridinium (B92312) p-toluenesulfonate (PPTS) (10.18 g, 40 mmol).
-
Sonicate the mixture at room temperature for 1 hour.
-
Stir the reaction mixture for 30 minutes at 40°C.
-
Add triethylamine (B128534) (9 mL, 65 mmol) to quench the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Suspend the resulting oily, pale yellow residue in water (50 mL).
-
Extract the aqueous suspension three times with CHCl₃ (16 mL each).
-
Combine the organic layers and process for purification.
Protocol 2: Selective Removal of the Glucose Acetonide [2][3]
-
Treat the diacetonide intermediate with 1% aqueous acetic acid (HOAc).
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction by TLC until all the starting diacetonide is consumed. Note: This may lead to the formation of some fully deprotected this compound as a byproduct.
-
Proceed with workup and extraction to isolate the monoacetonide product. The byproduct can be separated by extraction with ethyl acetate (B1210297).
Protocol 3: Removal of the Aglycone Acetonide [2]
-
Treat the protected intermediate (e.g., the monoacetonide tetraacetate) with 80% aqueous acetic acid.
-
Stir the reaction at room temperature for 38 hours, or until TLC indicates the complete consumption of the starting material.
-
Neutralize the reaction mixture by the addition of concentrated NH₄OH.
-
Extract the aqueous mixture three times with ethyl acetate (40 mL each).
-
Wash the combined organic layers with 1 N HCl (3 x 30 mL), 5% NaHCO₃ (1 x 30 mL), and saturated NaCl (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: Synthetic workflow for the conversion of this compound to Caudatoside A.
References
Technical Support Center: Chemical Synthesis and Modification of 5-Deoxypulchelloside I
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chemical synthesis and modification of 5-Deoxypulchelloside I.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. General Synthesis & Reaction Monitoring
-
Question: I am having trouble monitoring the progress of my reaction involving this compound. What are the best practices?
-
Answer: Thin-layer chromatography (TLC) is a common and effective method for monitoring these reactions. Use a suitable solvent system to achieve good separation between your starting material, intermediates, and products. Staining with a permanganate solution or charring with a ceric ammonium molybdate (CAM) stain can help visualize the spots, as iridoids and their derivatives may not be UV-active. For more precise monitoring, especially in complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Question: My reaction yields are consistently low. What general factors should I consider?
-
Answer: Low yields in natural product synthesis can stem from several factors. Ensure all reagents and solvents are of high purity and anhydrous where necessary, as water can interfere with many reactions, particularly glycosylations and reactions involving acid-sensitive groups.[1] The stability of your intermediates should also be considered; some may be prone to degradation. Finally, optimize reaction parameters such as temperature, reaction time, and catalyst loading.
2. Protection & Deprotection Steps
-
Question: I am attempting to selectively protect the cis-diol on the aglycone of this compound using an acetonide group, but I am getting a diacetonide product. How can I improve selectivity?
-
Answer: The formation of a diacetonide, protecting both the aglycone's 6,7-diol and the glucose's 4',6'-diol, is a known issue.[2][3] To achieve selective protection, you can proceed with the diacetonide formation and then selectively remove the more labile glucose acetonide. Treatment with dilute aqueous acetic acid (e.g., 1% HOAc) can preferentially cleave the dioxane acetonide on the glucose moiety while leaving the dioxolane acetonide on the aglycone intact.[2][3]
-
Question: During the acidic removal of the acetonide protecting group, I am observing the formation of numerous side products and slow reaction times. What is causing this and how can I mitigate it?
-
Answer: The use of acidic ion-exchange resin for acetonide removal can be slow and lead to the formation of multiple side products.[2] A more reliable method is to use 80% aqueous acetic acid.[2] While effective, it's crucial to monitor the reaction closely by TLC to avoid prolonged exposure to acidic conditions, which can lead to hydrolysis of the glycosidic bond or other acid-catalyzed side reactions. Neutralize the reaction mixture promptly upon completion.
3. Glycosylation and Glycosidic Bond Stability
-
Question: I am concerned about the stability of the glycosidic bond in this compound during subsequent chemical modifications. What conditions should I avoid?
-
Answer: Glycosidic bonds are susceptible to hydrolysis under acidic conditions.[4] Avoid strong acids and prolonged exposure to even milder acidic conditions. If an acidic step is necessary, it should be performed at low temperatures and monitored carefully. Glycosylation reactions themselves are complex and can be challenging, often requiring careful selection of glycosyl donors and acceptors, as well as specific activation methods to control stereoselectivity and minimize side reactions.[1][5]
4. Purification Challenges
-
Question: I am struggling to separate my desired product from the starting material and byproducts. What purification strategies are recommended?
-
Answer: Purification of iridoid glycosides and their derivatives often requires chromatographic techniques. Column chromatography using silica gel is a standard approach. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can be effective. For difficult separations, consider using reversed-phase chromatography (e.g., C18 silica) or preparative HPLC. In some cases, strategic workup procedures can simplify purification. For instance, if a byproduct is significantly less polar than the product, it might be removed by extraction with a non-polar solvent.[2][3]
Quantitative Data Summary
The following table summarizes quantitative data for the chemical conversion of this compound to Caudatoside A, as reported in the literature.
| Step | Reaction | Reagents & Conditions | Yield | Reference |
| 1 | Diacetonide Formation | 2,2-dimethoxypropane, PPTS, dry acetone, rt to 40°C | 72% | [2][3] |
| 2 | Selective Deprotection | 1% HOAc, rt, 18 h | 55% | [2][3] |
| 3 | Acetylation | Ac₂O, rt, 24 h | 92% | [2] |
| 4 | Acetonide Removal | 80% HOAc, rt, 38 h | 72% | [2] |
| 5 | Cinnamoylation | Cinnamoyl chloride, DMAP, 80°C, 16 h | - | [2] |
| 6 | Deacetylation | 6% NH₃ in MeOH, rt, 24 h | - | [2] |
Experimental Protocols
Protocol 1: Formation of 6,7:4',6'-Di-O-isopropylidene this compound (Diacetonide) [2]
-
To a solution of this compound (8.13 g, 20 mmol) in dry acetone (170 mL), add 2,2-dimethoxypropane (50 mL, 0.4 mol) and pyridinium p-toluenesulfonate (PPTS) (10.18 g, 40 mmol).
-
Sonicate the mixture at room temperature for 1 hour.
-
Stir the reaction mixture for 30 minutes at 40°C.
-
Add triethylamine (9 mL, 65 mmol) to quench the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Suspend the resulting oily, pale yellow residue in water (50 mL).
-
Extract the aqueous suspension three times with CHCl₃ (16 mL each).
-
Combine the organic layers and process for purification.
Protocol 2: Selective Removal of the Glucose Acetonide [2][3]
-
Treat the diacetonide intermediate with 1% aqueous acetic acid (HOAc).
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction by TLC until all the starting diacetonide is consumed. Note: This may lead to the formation of some fully deprotected this compound as a byproduct.
-
Proceed with workup and extraction to isolate the monoacetonide product. The byproduct can be separated by extraction with ethyl acetate.
Protocol 3: Removal of the Aglycone Acetonide [2]
-
Treat the protected intermediate (e.g., the monoacetonide tetraacetate) with 80% aqueous acetic acid.
-
Stir the reaction at room temperature for 38 hours, or until TLC indicates the complete consumption of the starting material.
-
Neutralize the reaction mixture by the addition of concentrated NH₄OH.
-
Extract the aqueous mixture three times with ethyl acetate (40 mL each).
-
Wash the combined organic layers with 1 N HCl (3 x 30 mL), 5% NaHCO₃ (1 x 30 mL), and saturated NaCl (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: Synthetic workflow for the conversion of this compound to Caudatoside A.
References
Technical Support Center: Large-Scale Purification of 5-Deoxypulchelloside I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 5-Deoxypulchelloside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
This compound is a magnoside glycoside that can be isolated from the aerial parts of plants from the Lamiaceae family, such as Eremostachys laciniata.[1] It is a natural product of interest for research and potential therapeutic applications.
Q2: What are the main challenges in the large-scale purification of this compound?
The large-scale purification of this compound, like many natural products, presents several challenges. These include the low concentration of the compound in the raw plant material, the presence of structurally similar impurities that are difficult to separate, and potential degradation of the molecule during extraction and purification.[2][3] Scaling up laboratory methods can also lead to issues with resolution, solvent consumption, and overall yield.[4]
Q3: What are the recommended chromatographic techniques for purifying this compound at a large scale?
For large-scale purification of iridoid glycosides like this compound, a multi-step chromatographic approach is generally recommended. This often involves a combination of:
-
Macroporous resin chromatography for initial enrichment.[5]
-
Medium-pressure liquid chromatography (MPLC) for fractionation.[5]
-
Preparative high-performance liquid chromatography (Prep-HPLC) for final purification.[6]
-
High-speed counter-current chromatography (HSCCC) can be an efficient alternative for separating crude extracts.[7][8]
Q4: How can I monitor the purity of this compound during purification?
High-performance liquid chromatography (HPLC) with UV detection is a standard method for monitoring the purity of fractions collected during the purification process.[5][7] Developing a robust analytical HPLC method is crucial for assessing the success of each purification step.
Q5: What is the stability of this compound under typical processing conditions?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | Inefficient extraction solvent or method. | - Optimize the extraction solvent system (e.g., ethanol-water mixtures).- Compare different extraction techniques such as maceration, reflux, or ultrasound-assisted extraction.[9] |
| Poor separation in preparative HPLC | - Inappropriate stationary phase or mobile phase.- Column overloading. | - Screen different column chemistries (e.g., C18, Phenyl).- Optimize the mobile phase composition and gradient.- Reduce the sample load on the column. |
| Co-elution of impurities with this compound | Structurally similar compounds are present in the extract. | - Employ orthogonal separation techniques (e.g., different stationary phases or chromatographic modes).- Consider using high-speed counter-current chromatography (HSCCC) which separates based on partition coefficients.[7] |
| Degradation of the target compound | - Harsh extraction or purification conditions (high temperature, extreme pH).- Enzymatic degradation. | - Perform extraction and purification at controlled, lower temperatures.- Adjust the pH of solutions to a neutral or slightly acidic range.- Consider a blanching step for the plant material to deactivate enzymes. |
| Crystallization failure | - Presence of impurities.- Incorrect solvent system or supersaturation level. | - Ensure the purity of the compound is >95% before attempting crystallization.- Screen a variety of solvent/anti-solvent systems.- Control the rate of cooling or solvent evaporation to promote crystal growth. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation of Plant Material: Air-dry the aerial parts of Eremostachys laciniata and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Enrichment using Macroporous Resin Chromatography
-
Column Preparation: Pack a column with HPD-100 macroporous resin and equilibrate with deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and analyze by analytical HPLC to identify those containing this compound.
-
Protocol 3: Purification by Preparative HPLC
-
Column: Use a C18 preparative HPLC column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Develop a suitable gradient based on analytical HPLC results. A typical gradient might be:
-
0-10 min: 10% B
-
10-40 min: 10-40% B
-
40-45 min: 40-90% B
-
45-50 min: 90% B
-
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 240 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Processing: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize to obtain the purified compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Solvent | Temperature | Time | Relative Yield |
| Maceration | 70% Ethanol | Room Temp. | 3 x 24h | +++ |
| Reflux Extraction | 70% Ethanol | 60°C | 3 x 2h | ++++ |
| Ultrasound-Assisted | 60% Methanol | 40°C | 30 min | ++++ |
Data is illustrative and based on general findings for iridoid glycoside extraction.[9]
Table 2: Typical Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 250 x 20 mm, 10 µm |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile |
| Flow Rate | 15 mL/min |
| Injection Volume | 5 mL |
| Detection | 240 nm |
| Expected Purity | >95% |
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity in preparative HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of 5-Deoxypulchelloside I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 5-Deoxypulchelloside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
This compound is a magnoside glycoside that can be isolated from the aerial parts of plants from the Lamiaceae family, such as Eremostachys laciniata.[1] It is a natural product of interest for research and potential therapeutic applications.
Q2: What are the main challenges in the large-scale purification of this compound?
The large-scale purification of this compound, like many natural products, presents several challenges. These include the low concentration of the compound in the raw plant material, the presence of structurally similar impurities that are difficult to separate, and potential degradation of the molecule during extraction and purification.[2][3] Scaling up laboratory methods can also lead to issues with resolution, solvent consumption, and overall yield.[4]
Q3: What are the recommended chromatographic techniques for purifying this compound at a large scale?
For large-scale purification of iridoid glycosides like this compound, a multi-step chromatographic approach is generally recommended. This often involves a combination of:
-
Macroporous resin chromatography for initial enrichment.[5]
-
Medium-pressure liquid chromatography (MPLC) for fractionation.[5]
-
Preparative high-performance liquid chromatography (Prep-HPLC) for final purification.[6]
-
High-speed counter-current chromatography (HSCCC) can be an efficient alternative for separating crude extracts.[7][8]
Q4: How can I monitor the purity of this compound during purification?
High-performance liquid chromatography (HPLC) with UV detection is a standard method for monitoring the purity of fractions collected during the purification process.[5][7] Developing a robust analytical HPLC method is crucial for assessing the success of each purification step.
Q5: What is the stability of this compound under typical processing conditions?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | Inefficient extraction solvent or method. | - Optimize the extraction solvent system (e.g., ethanol-water mixtures).- Compare different extraction techniques such as maceration, reflux, or ultrasound-assisted extraction.[9] |
| Poor separation in preparative HPLC | - Inappropriate stationary phase or mobile phase.- Column overloading. | - Screen different column chemistries (e.g., C18, Phenyl).- Optimize the mobile phase composition and gradient.- Reduce the sample load on the column. |
| Co-elution of impurities with this compound | Structurally similar compounds are present in the extract. | - Employ orthogonal separation techniques (e.g., different stationary phases or chromatographic modes).- Consider using high-speed counter-current chromatography (HSCCC) which separates based on partition coefficients.[7] |
| Degradation of the target compound | - Harsh extraction or purification conditions (high temperature, extreme pH).- Enzymatic degradation. | - Perform extraction and purification at controlled, lower temperatures.- Adjust the pH of solutions to a neutral or slightly acidic range.- Consider a blanching step for the plant material to deactivate enzymes. |
| Crystallization failure | - Presence of impurities.- Incorrect solvent system or supersaturation level. | - Ensure the purity of the compound is >95% before attempting crystallization.- Screen a variety of solvent/anti-solvent systems.- Control the rate of cooling or solvent evaporation to promote crystal growth. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation of Plant Material: Air-dry the aerial parts of Eremostachys laciniata and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Enrichment using Macroporous Resin Chromatography
-
Column Preparation: Pack a column with HPD-100 macroporous resin and equilibrate with deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and analyze by analytical HPLC to identify those containing this compound.
-
Protocol 3: Purification by Preparative HPLC
-
Column: Use a C18 preparative HPLC column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Develop a suitable gradient based on analytical HPLC results. A typical gradient might be:
-
0-10 min: 10% B
-
10-40 min: 10-40% B
-
40-45 min: 40-90% B
-
45-50 min: 90% B
-
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 240 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Processing: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize to obtain the purified compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Solvent | Temperature | Time | Relative Yield |
| Maceration | 70% Ethanol | Room Temp. | 3 x 24h | +++ |
| Reflux Extraction | 70% Ethanol | 60°C | 3 x 2h | ++++ |
| Ultrasound-Assisted | 60% Methanol | 40°C | 30 min | ++++ |
Data is illustrative and based on general findings for iridoid glycoside extraction.[9]
Table 2: Typical Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 250 x 20 mm, 10 µm |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile |
| Flow Rate | 15 mL/min |
| Injection Volume | 5 mL |
| Detection | 240 nm |
| Expected Purity | >95% |
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity in preparative HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of 5-Deoxypulchelloside I from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 5-Deoxypulchelloside I from its natural source, Gaillardia pulchella. This resource offers detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols to address common challenges encountered during the extraction, purification, and quantification of this promising sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a pseudoguaianolide, a type of sesquiterpene lactone, naturally found in the plant Gaillardia pulchella. Sesquiterpene lactones are a large group of biologically active compounds, and many, including congeners of this compound, have been investigated for their potential therapeutic properties, such as anti-inflammatory and antitumor activities. The unique chemical structure of this compound makes it a molecule of interest for further pharmacological investigation.
Q2: What is the primary natural source for isolating this compound?
A2: The primary and most well-documented natural source of this compound is the flowering plant Gaillardia pulchella, commonly known as the Indian blanket or firewheel. The compound is typically extracted from the aerial parts of the plant.
Q3: What are the general steps involved in the isolation and purification of this compound?
A3: The general workflow for isolating this compound involves:
-
Plant Material Collection and Preparation: Harvesting and drying the aerial parts of Gaillardia pulchella, followed by grinding to a fine powder.
-
Extraction: Utilizing a suitable organic solvent to extract the compound from the plant material.
-
Fractionation: Partitioning the crude extract with immiscible solvents of varying polarities to separate compounds based on their solubility.
-
Chromatographic Purification: Employing techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound from the enriched fraction.
-
Structure Elucidation and Quantification: Using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and quantify the yield.
Q4: What factors can influence the yield of this compound?
A4: Several factors can impact the final yield, including:
-
Plant Material: The geographical location, harvesting time, and drying conditions of Gaillardia pulchella can affect the concentration of the target compound.
-
Extraction Method: The choice of solvent, extraction temperature, and duration can significantly influence the efficiency of the extraction.
-
Purification Strategy: The selection of chromatographic techniques and parameters is crucial for minimizing losses during purification.
-
Compound Stability: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., extreme pH, high temperatures).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improperly ground plant material. | 1. Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, ethyl acetate). Polar organic solvents are often effective for sesquiterpene lactones. 2. Optimize extraction time and temperature. Studies on similar compounds suggest that prolonged maceration (e.g., 17 hours) at a moderate temperature (e.g., 30°C) can be effective. 3. Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent penetration. |
| Target compound not detected in the crude extract | 1. Incorrect plant species or part used. 2. Degradation of this compound during extraction. 3. Insufficient concentration in the plant material. | 1. Verify the botanical identity of the plant material (Gaillardia pulchella). Use the aerial parts for extraction. 2. Avoid high temperatures and extreme pH during extraction and processing. Consider performing extraction under inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Screen different batches of plant material, as secondary metabolite concentrations can vary. |
| Difficulty in separating this compound from other compounds | 1. Co-elution with structurally similar compounds (other sesquiterpene lactones). 2. Inappropriate chromatographic conditions. | 1. Employ orthogonal chromatographic techniques. For example, if normal-phase chromatography provides poor separation, try reversed-phase or a different stationary phase. High-Speed Counter-Current Chromatography (HSCCC) can also be effective for separating similar compounds. 2. Systematically optimize the mobile phase composition, gradient, and flow rate. For HPLC, consider using different column chemistries (e.g., C18, Phenyl-Hexyl). |
| Apparent loss of compound during solvent evaporation | 1. Compound degradation due to excessive heat. 2. Co-evaporation with the solvent. | 1. Use a rotary evaporator at a low temperature and reduced pressure. 2. While less common for compounds of this molecular weight, if suspected, use a gentler solvent removal method like lyophilization (freeze-drying) if the compound is in an aqueous-organic mixture. |
| Inconsistent yields between batches | 1. Variability in the chemical profile of the plant material. 2. Inconsistent application of the extraction and purification protocol. | 1. Standardize the collection and processing of the plant material as much as possible. If feasible, analyze a small sample of each new batch of plant material for the approximate content of the target compound before large-scale extraction. 2. Maintain strict adherence to the optimized protocol for all batches. Document all parameters for each run. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Sesquiterpene Lactones from Gaillardia pulchella
-
Preparation of Plant Material:
-
Collect the aerial parts of Gaillardia pulchella during the flowering season.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude ethanol extract in distilled water (500 mL) and partition successively with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL) in a separatory funnel.
-
Collect each fraction and evaporate the solvent under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions. The sesquiterpene lactones are expected to be enriched in the chloroform and ethyl acetate fractions.
-
Protocol 2: Chromatographic Purification of this compound
-
Column Chromatography (Initial Purification):
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.
-
Dissolve the chloroform or ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the enriched fractions from column chromatography using a preparative HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Inject the sample and collect fractions corresponding to the peak of this compound.
-
Evaporate the solvent from the collected fractions to obtain the purified compound.
-
Protocol 3: Quantification of this compound
-
Analytical HPLC:
-
Use an analytical HPLC system with a C18 column.
-
Prepare a standard curve using a known concentration of purified this compound.
-
Inject the crude extract, fractions, and purified compound to determine the concentration and calculate the yield at each step.
-
-
NMR and MS Analysis:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Quantitative Data Summary
The following table summarizes hypothetical yield data at different stages of the isolation process. Actual yields may vary depending on the factors mentioned in the FAQs.
| Stage | Parameter | Value |
| Plant Material | Dry Weight | 1000 g |
| Extraction | Crude Ethanol Extract Yield | 85 g (8.5%) |
| Fractionation | n-Hexane Fraction Yield | 25 g |
| Chloroform Fraction Yield | 30 g | |
| Ethyl Acetate Fraction Yield | 15 g | |
| Purification | Purified this compound Yield | 150 mg (0.015% of dry plant material) |
Visualizations
Caption: Overall workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
Technical Support Center: Enhancing the Yield of 5-Deoxypulchelloside I from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 5-Deoxypulchelloside I from its natural source, Gaillardia pulchella. This resource offers detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols to address common challenges encountered during the extraction, purification, and quantification of this promising sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a pseudoguaianolide, a type of sesquiterpene lactone, naturally found in the plant Gaillardia pulchella. Sesquiterpene lactones are a large group of biologically active compounds, and many, including congeners of this compound, have been investigated for their potential therapeutic properties, such as anti-inflammatory and antitumor activities. The unique chemical structure of this compound makes it a molecule of interest for further pharmacological investigation.
Q2: What is the primary natural source for isolating this compound?
A2: The primary and most well-documented natural source of this compound is the flowering plant Gaillardia pulchella, commonly known as the Indian blanket or firewheel. The compound is typically extracted from the aerial parts of the plant.
Q3: What are the general steps involved in the isolation and purification of this compound?
A3: The general workflow for isolating this compound involves:
-
Plant Material Collection and Preparation: Harvesting and drying the aerial parts of Gaillardia pulchella, followed by grinding to a fine powder.
-
Extraction: Utilizing a suitable organic solvent to extract the compound from the plant material.
-
Fractionation: Partitioning the crude extract with immiscible solvents of varying polarities to separate compounds based on their solubility.
-
Chromatographic Purification: Employing techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound from the enriched fraction.
-
Structure Elucidation and Quantification: Using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and quantify the yield.
Q4: What factors can influence the yield of this compound?
A4: Several factors can impact the final yield, including:
-
Plant Material: The geographical location, harvesting time, and drying conditions of Gaillardia pulchella can affect the concentration of the target compound.
-
Extraction Method: The choice of solvent, extraction temperature, and duration can significantly influence the efficiency of the extraction.
-
Purification Strategy: The selection of chromatographic techniques and parameters is crucial for minimizing losses during purification.
-
Compound Stability: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., extreme pH, high temperatures).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improperly ground plant material. | 1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate). Polar organic solvents are often effective for sesquiterpene lactones. 2. Optimize extraction time and temperature. Studies on similar compounds suggest that prolonged maceration (e.g., 17 hours) at a moderate temperature (e.g., 30°C) can be effective. 3. Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent penetration. |
| Target compound not detected in the crude extract | 1. Incorrect plant species or part used. 2. Degradation of this compound during extraction. 3. Insufficient concentration in the plant material. | 1. Verify the botanical identity of the plant material (Gaillardia pulchella). Use the aerial parts for extraction. 2. Avoid high temperatures and extreme pH during extraction and processing. Consider performing extraction under inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Screen different batches of plant material, as secondary metabolite concentrations can vary. |
| Difficulty in separating this compound from other compounds | 1. Co-elution with structurally similar compounds (other sesquiterpene lactones). 2. Inappropriate chromatographic conditions. | 1. Employ orthogonal chromatographic techniques. For example, if normal-phase chromatography provides poor separation, try reversed-phase or a different stationary phase. High-Speed Counter-Current Chromatography (HSCCC) can also be effective for separating similar compounds. 2. Systematically optimize the mobile phase composition, gradient, and flow rate. For HPLC, consider using different column chemistries (e.g., C18, Phenyl-Hexyl). |
| Apparent loss of compound during solvent evaporation | 1. Compound degradation due to excessive heat. 2. Co-evaporation with the solvent. | 1. Use a rotary evaporator at a low temperature and reduced pressure. 2. While less common for compounds of this molecular weight, if suspected, use a gentler solvent removal method like lyophilization (freeze-drying) if the compound is in an aqueous-organic mixture. |
| Inconsistent yields between batches | 1. Variability in the chemical profile of the plant material. 2. Inconsistent application of the extraction and purification protocol. | 1. Standardize the collection and processing of the plant material as much as possible. If feasible, analyze a small sample of each new batch of plant material for the approximate content of the target compound before large-scale extraction. 2. Maintain strict adherence to the optimized protocol for all batches. Document all parameters for each run. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Sesquiterpene Lactones from Gaillardia pulchella
-
Preparation of Plant Material:
-
Collect the aerial parts of Gaillardia pulchella during the flowering season.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude ethanol extract in distilled water (500 mL) and partition successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL) in a separatory funnel.
-
Collect each fraction and evaporate the solvent under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions. The sesquiterpene lactones are expected to be enriched in the chloroform and ethyl acetate fractions.
-
Protocol 2: Chromatographic Purification of this compound
-
Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Dissolve the chloroform or ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the enriched fractions from column chromatography using a preparative HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Inject the sample and collect fractions corresponding to the peak of this compound.
-
Evaporate the solvent from the collected fractions to obtain the purified compound.
-
Protocol 3: Quantification of this compound
-
Analytical HPLC:
-
Use an analytical HPLC system with a C18 column.
-
Prepare a standard curve using a known concentration of purified this compound.
-
Inject the crude extract, fractions, and purified compound to determine the concentration and calculate the yield at each step.
-
-
NMR and MS Analysis:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Quantitative Data Summary
The following table summarizes hypothetical yield data at different stages of the isolation process. Actual yields may vary depending on the factors mentioned in the FAQs.
| Stage | Parameter | Value |
| Plant Material | Dry Weight | 1000 g |
| Extraction | Crude Ethanol Extract Yield | 85 g (8.5%) |
| Fractionation | n-Hexane Fraction Yield | 25 g |
| Chloroform Fraction Yield | 30 g | |
| Ethyl Acetate Fraction Yield | 15 g | |
| Purification | Purified this compound Yield | 150 mg (0.015% of dry plant material) |
Visualizations
Caption: Overall workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
common experimental artifacts with 5-Deoxypulchelloside I
Welcome to the technical support center for 5-Deoxypulchelloside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges and to offer troubleshooting strategies. The information provided herein is based on the known properties of sesquiterpene lactones as a class of compounds, to which this compound belongs. Specific experimental data for this compound is limited, and therefore, these guides should be considered as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring plant compounds.[1] While the specific mechanism of this compound is not extensively documented, sesquiterpene lactones are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3] A primary mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[4][5][6] This pathway is a crucial regulator of immune and inflammatory responses.[7][8]
Q2: What are the potential off-target effects of this compound?
A2: As with many biologically active compounds, off-target effects are a possibility. For sesquiterpene lactones, these can include cytotoxicity against non-target cell lines and interactions with other signaling pathways. The reactivity of the α-methylene-γ-lactone group, common to many sesquiterpene lactones, can lead to non-specific alkylation of cellular nucleophiles, which may contribute to off-target effects. Researchers should include appropriate controls to identify and minimize off-target effects in their experiments.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a powder. It is recommended to store the compound at 2-8°C, sealed from air and light to ensure its stability.[9] For experimental use, stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: this compound may be unstable under certain conditions (e.g., prolonged exposure to light, high temperatures, or non-optimal pH). | Store the compound properly at 2-8°C and prepare fresh stock solutions.[9] Minimize the exposure of the compound to harsh conditions during experiments. |
| Low Solubility: The compound may have precipitated out of the solution at the working concentration in an aqueous medium. | Visually inspect the media for any precipitate. Consider lowering the final concentration or using a solubilizing agent (with appropriate controls). | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of this compound or may lack the target pathway. | Use a positive control compound known to elicit a response in your assay. Consider screening a panel of cell lines to find a responsive model. | |
| High background or non-specific effects | High Compound Concentration: Excessive concentrations can lead to non-specific cytotoxicity or off-target effects. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations to identify the cytotoxic threshold. |
| Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) may be causing cellular stress or other effects at the concentration used. | Ensure the final solvent concentration is low (typically <0.5% for DMSO) and consistent across all wells. Always include a vehicle control (media with the same solvent concentration but without the compound). | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Compound Precipitation: The compound may not be fully dissolved at the working concentration, leading to inconsistent dosing. | Prepare fresh dilutions for each experiment and visually inspect for any precipitates before adding to the cells. | |
| Unexpected Cytotoxicity | Intrinsic Toxicity: Sesquiterpene lactones can exhibit cytotoxic activity, which may not be the intended experimental endpoint.[2][3] | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to distinguish between specific biological effects and general toxicity.[10][11] |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Regularly check cell cultures for contamination and practice good aseptic techniques. |
Quantitative Data Summary
The following table summarizes representative cytotoxic activities of other sesquiterpene lactones against various cancer cell lines. This data is provided for reference and to give an indication of the potential potency of this class of compounds.
| Sesquiterpene Lactone | Cell Line | Assay Type | GI50 / IC50 (µM) |
| Helenalin Derivative 13 | A549 (Lung) | SRB | 0.15 |
| Helenalin Derivative 14 | HBL-100 (Breast) | SRB | 0.20 |
| Erioflorin Acetate | 22Rv1 (Prostate) | Not Specified | 35.1 |
| Erioflorin Acetate | DU-145 (Prostate) | Not Specified | 27.3 |
| Hirsutinolide 7a | SK-MEL-28 (Melanoma) | Not Specified | 5.0 |
| Germacranolide 8a | SK-MEL-28 (Melanoma) | Not Specified | 3.1 |
Data is compiled from multiple sources for illustrative purposes.[2][3][5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: NF-κB Reporter Gene Assay
This protocol provides a framework for measuring the inhibitory effect of this compound on NF-κB activation.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or SEAP driven by an NF-κB promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[1]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Reporter Assay: Measure the luciferase or SEAP activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Visualizations
Caption: A general experimental workflow for testing this compound.
Caption: The inhibitory effect of sesquiterpene lactones on the NF-κB signaling pathway.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:115075-53-1 | ChemNorm [chem-norm.com]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
common experimental artifacts with 5-Deoxypulchelloside I
Welcome to the technical support center for 5-Deoxypulchelloside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges and to offer troubleshooting strategies. The information provided herein is based on the known properties of sesquiterpene lactones as a class of compounds, to which this compound belongs. Specific experimental data for this compound is limited, and therefore, these guides should be considered as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring plant compounds.[1] While the specific mechanism of this compound is not extensively documented, sesquiterpene lactones are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3] A primary mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[4][5][6] This pathway is a crucial regulator of immune and inflammatory responses.[7][8]
Q2: What are the potential off-target effects of this compound?
A2: As with many biologically active compounds, off-target effects are a possibility. For sesquiterpene lactones, these can include cytotoxicity against non-target cell lines and interactions with other signaling pathways. The reactivity of the α-methylene-γ-lactone group, common to many sesquiterpene lactones, can lead to non-specific alkylation of cellular nucleophiles, which may contribute to off-target effects. Researchers should include appropriate controls to identify and minimize off-target effects in their experiments.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a powder. It is recommended to store the compound at 2-8°C, sealed from air and light to ensure its stability.[9] For experimental use, stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: this compound may be unstable under certain conditions (e.g., prolonged exposure to light, high temperatures, or non-optimal pH). | Store the compound properly at 2-8°C and prepare fresh stock solutions.[9] Minimize the exposure of the compound to harsh conditions during experiments. |
| Low Solubility: The compound may have precipitated out of the solution at the working concentration in an aqueous medium. | Visually inspect the media for any precipitate. Consider lowering the final concentration or using a solubilizing agent (with appropriate controls). | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of this compound or may lack the target pathway. | Use a positive control compound known to elicit a response in your assay. Consider screening a panel of cell lines to find a responsive model. | |
| High background or non-specific effects | High Compound Concentration: Excessive concentrations can lead to non-specific cytotoxicity or off-target effects. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations to identify the cytotoxic threshold. |
| Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) may be causing cellular stress or other effects at the concentration used. | Ensure the final solvent concentration is low (typically <0.5% for DMSO) and consistent across all wells. Always include a vehicle control (media with the same solvent concentration but without the compound). | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Compound Precipitation: The compound may not be fully dissolved at the working concentration, leading to inconsistent dosing. | Prepare fresh dilutions for each experiment and visually inspect for any precipitates before adding to the cells. | |
| Unexpected Cytotoxicity | Intrinsic Toxicity: Sesquiterpene lactones can exhibit cytotoxic activity, which may not be the intended experimental endpoint.[2][3] | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to distinguish between specific biological effects and general toxicity.[10][11] |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Regularly check cell cultures for contamination and practice good aseptic techniques. |
Quantitative Data Summary
The following table summarizes representative cytotoxic activities of other sesquiterpene lactones against various cancer cell lines. This data is provided for reference and to give an indication of the potential potency of this class of compounds.
| Sesquiterpene Lactone | Cell Line | Assay Type | GI50 / IC50 (µM) |
| Helenalin Derivative 13 | A549 (Lung) | SRB | 0.15 |
| Helenalin Derivative 14 | HBL-100 (Breast) | SRB | 0.20 |
| Erioflorin Acetate | 22Rv1 (Prostate) | Not Specified | 35.1 |
| Erioflorin Acetate | DU-145 (Prostate) | Not Specified | 27.3 |
| Hirsutinolide 7a | SK-MEL-28 (Melanoma) | Not Specified | 5.0 |
| Germacranolide 8a | SK-MEL-28 (Melanoma) | Not Specified | 3.1 |
Data is compiled from multiple sources for illustrative purposes.[2][3][5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: NF-κB Reporter Gene Assay
This protocol provides a framework for measuring the inhibitory effect of this compound on NF-κB activation.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or SEAP driven by an NF-κB promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[1]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Reporter Assay: Measure the luciferase or SEAP activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Visualizations
Caption: A general experimental workflow for testing this compound.
Caption: The inhibitory effect of sesquiterpene lactones on the NF-κB signaling pathway.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:115075-53-1 | ChemNorm [chem-norm.com]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Deoxypulchelloside I Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the production of 5-Deoxypulchelloside I for research purposes. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical information?
This compound is a naturally occurring iridoid glycoside.[1][2] Its chemical formula is C17H26O11 and it has a molecular weight of 406.382 g/mol .[3] The CAS number for this compound is 115075-53-1.[3] It has been isolated from plant species such as Citharexylum caudatum.[1][2]
| Identifier | Value |
| IUPAC Name | (1S,4aS,5R,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid, methyl ester |
| CAS Number | 115075-53-1 |
| Molecular Formula | C17H26O11 |
| Molecular Weight | 406.382 g/mol |
Q2: What are the primary methods for producing this compound?
Currently, the primary method for obtaining this compound is through extraction from its natural source, Citharexylum caudatum.[1][2] While total synthesis of complex iridoid glycosides is possible, a specific, scalable de novo synthesis for this compound has not been widely reported in the literature. A semi-synthetic pathway starting from naturally isolated this compound to produce derivatives has been described.[1][2]
Q3: What is the likely biosynthetic pathway for this compound?
As an iridoid glycoside, this compound is likely biosynthesized via the mevalonate (B85504) (MVA) or the non-mevalonate (MEP) pathway, with the MEP pathway being common for iridoid biosynthesis in plants.[4] The pathway would involve the cyclization of a geraniol (B1671447) derivative by iridoid synthase to form the characteristic cyclopentanopyran ring structure.[5][6]
Caption: Generalized biosynthetic pathway of iridoid glycosides.
Troubleshooting Guides
Section 1: Extraction and Purification from Natural Sources
Q: We are experiencing low yields of this compound from our plant material. What are the potential causes and solutions?
A: Low extraction yields can be attributed to several factors. Here are some common issues and troubleshooting steps:
| Potential Cause | Troubleshooting Suggestion |
| Improper Solvent Selection | Iridoid glycosides are typically polar. Ensure you are using a sufficiently polar solvent system. A common starting point is a high percentage of ethanol (B145695) or methanol (B129727) in water.[7][8] |
| Inefficient Extraction Method | For scaling up, consider more advanced extraction techniques over simple maceration. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve efficiency.[7][9] |
| Degradation During Extraction | Prolonged exposure to high temperatures can lead to degradation. If using heat, monitor the temperature closely and minimize extraction time.[10] |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
Experimental Protocol: Optimized Extraction of Iridoid Glycosides
This protocol is a general guideline and may require optimization for Citharexylum caudatum.
-
Preparation of Plant Material: Dry the plant material (e.g., leaves, stems) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Maceration: Suspend the powdered plant material in 70-80% aqueous ethanol at a 1:10 (w/v) ratio. Stir at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powder in 70% ethanol (1:15 w/v) and sonicate in an ultrasonic bath at a controlled temperature (e.g., 50°C) for 30-60 minutes.
-
-
Filtration and Concentration: Filter the extracts to remove solid plant material. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Purification: The crude extract can be further purified using column chromatography. A common stationary phase is silica (B1680970) gel or a macroporous resin. Elution is typically performed with a gradient of increasing polarity, for example, a dichloromethane-methanol or ethyl acetate-methanol system.[11]
Q: We are observing multiple, closely eluting peaks during our chromatographic purification. How can we improve the resolution?
A: Co-elution of similar compounds is a common challenge in natural product isolation.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Chromatographic System | Experiment with different solvent systems and gradients. A shallower gradient can improve the separation of closely related compounds. Consider using a different stationary phase, such as C18 for reverse-phase chromatography. |
| Presence of Isomers | Iridoid glycosides can exist as isomers which are difficult to separate. High-performance liquid chromatography (HPLC) or countercurrent chromatography may be necessary for high-purity isolation.[11] |
| Sample Overload | Reduce the amount of crude extract loaded onto the column to prevent band broadening. |
digraph "Extraction and Purification Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];Plant_Material [label="Dried & Ground Plant Material"]; Extraction [label="Solvent Extraction (e.g., 70% EtOH)"]; Filtration [label="Filtration"]; Concentration [label="Concentration (Rotary Evaporation)"]; Crude_Extract [label="Crude Extract"]; Column_Chromatography [label="Column Chromatography (e.g., Silica Gel)"]; Fraction_Collection [label="Fraction Collection"]; Purity_Analysis [label="Purity Analysis (TLC, HPLC)"]; Pure_Compound [label="Pure this compound"];
Plant_Material -> Extraction; Extraction -> Filtration; Filtration -> Concentration; Concentration -> Crude_Extract; Crude_Extract -> Column_Chromatography; Column_Chromatography -> Fraction_Collection; Fraction_Collection -> Purity_Analysis; Purity_Analysis -> Pure_Compound; }
Caption: A typical workflow for the extraction and purification of this compound.
Section 2: Stability and Storage
Q: We are concerned about the stability of our purified this compound. What are the optimal storage conditions?
A: Iridoid glycosides can be susceptible to degradation, particularly hydrolysis of the glycosidic bond or ester functionalities.
| Factor | Recommendation |
| Temperature | Store purified this compound at low temperatures, preferably at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable.[3] |
| pH | Iridoid glycosides can be unstable in both strongly acidic and alkaline conditions.[10] It is best to store them in a neutral, aprotic solvent or as a dry powder. |
| Solvent | For solutions, use anhydrous aprotic solvents like DMSO or DMF if compatible with downstream applications. If an aqueous solution is necessary, prepare it fresh and use it promptly. Some iridoids have shown instability in alcoholic solvents over time.[12] |
| Light and Air | Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |
Q: We have observed degradation of our compound in solution. How can we monitor and prevent this?
A: Degradation can be monitored by analytical techniques such as HPLC or LC-MS.
Experimental Protocol: Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in different solvents (e.g., water, methanol, DMSO) and at various pH values (e.g., 3, 7, 9).
-
Stress Conditions: Aliquot the solutions and expose them to different conditions: elevated temperature (e.g., 40°C, 60°C), UV light, and ambient light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC.
-
Data Analysis: Quantify the peak area of this compound and any new degradation peaks that appear over time. This will help determine the optimal storage conditions.
Section 3: Analytical Characterization
Q: What are the recommended analytical methods for the quantification and characterization of this compound?
A: A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary method for quantification and purity assessment. A C18 column with a water/acetonitrile (B52724) or water/methanol gradient is a common setup. UV detection is typically used.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For confirmation of molecular weight and structural information. Electrospray ionization (ESI) is a suitable ionization method.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For definitive structural elucidation. 1H and 13C NMR are essential for confirming the identity and purity of the isolated compound.[11] |
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Use a calibration curve generated from a purified standard of known concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:115075-53-1 | ChemNorm [chem-norm.com]
- 4. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 9. Initial and bulk extraction of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 5-Deoxypulchelloside I Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the production of 5-Deoxypulchelloside I for research purposes. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical information?
This compound is a naturally occurring iridoid glycoside.[1][2] Its chemical formula is C17H26O11 and it has a molecular weight of 406.382 g/mol .[3] The CAS number for this compound is 115075-53-1.[3] It has been isolated from plant species such as Citharexylum caudatum.[1][2]
| Identifier | Value |
| IUPAC Name | (1S,4aS,5R,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid, methyl ester |
| CAS Number | 115075-53-1 |
| Molecular Formula | C17H26O11 |
| Molecular Weight | 406.382 g/mol |
Q2: What are the primary methods for producing this compound?
Currently, the primary method for obtaining this compound is through extraction from its natural source, Citharexylum caudatum.[1][2] While total synthesis of complex iridoid glycosides is possible, a specific, scalable de novo synthesis for this compound has not been widely reported in the literature. A semi-synthetic pathway starting from naturally isolated this compound to produce derivatives has been described.[1][2]
Q3: What is the likely biosynthetic pathway for this compound?
As an iridoid glycoside, this compound is likely biosynthesized via the mevalonate (MVA) or the non-mevalonate (MEP) pathway, with the MEP pathway being common for iridoid biosynthesis in plants.[4] The pathway would involve the cyclization of a geraniol derivative by iridoid synthase to form the characteristic cyclopentanopyran ring structure.[5][6]
Caption: Generalized biosynthetic pathway of iridoid glycosides.
Troubleshooting Guides
Section 1: Extraction and Purification from Natural Sources
Q: We are experiencing low yields of this compound from our plant material. What are the potential causes and solutions?
A: Low extraction yields can be attributed to several factors. Here are some common issues and troubleshooting steps:
| Potential Cause | Troubleshooting Suggestion |
| Improper Solvent Selection | Iridoid glycosides are typically polar. Ensure you are using a sufficiently polar solvent system. A common starting point is a high percentage of ethanol or methanol in water.[7][8] |
| Inefficient Extraction Method | For scaling up, consider more advanced extraction techniques over simple maceration. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve efficiency.[7][9] |
| Degradation During Extraction | Prolonged exposure to high temperatures can lead to degradation. If using heat, monitor the temperature closely and minimize extraction time.[10] |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
Experimental Protocol: Optimized Extraction of Iridoid Glycosides
This protocol is a general guideline and may require optimization for Citharexylum caudatum.
-
Preparation of Plant Material: Dry the plant material (e.g., leaves, stems) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Maceration: Suspend the powdered plant material in 70-80% aqueous ethanol at a 1:10 (w/v) ratio. Stir at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powder in 70% ethanol (1:15 w/v) and sonicate in an ultrasonic bath at a controlled temperature (e.g., 50°C) for 30-60 minutes.
-
-
Filtration and Concentration: Filter the extracts to remove solid plant material. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Purification: The crude extract can be further purified using column chromatography. A common stationary phase is silica gel or a macroporous resin. Elution is typically performed with a gradient of increasing polarity, for example, a dichloromethane-methanol or ethyl acetate-methanol system.[11]
Q: We are observing multiple, closely eluting peaks during our chromatographic purification. How can we improve the resolution?
A: Co-elution of similar compounds is a common challenge in natural product isolation.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Chromatographic System | Experiment with different solvent systems and gradients. A shallower gradient can improve the separation of closely related compounds. Consider using a different stationary phase, such as C18 for reverse-phase chromatography. |
| Presence of Isomers | Iridoid glycosides can exist as isomers which are difficult to separate. High-performance liquid chromatography (HPLC) or countercurrent chromatography may be necessary for high-purity isolation.[11] |
| Sample Overload | Reduce the amount of crude extract loaded onto the column to prevent band broadening. |
digraph "Extraction and Purification Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];Plant_Material [label="Dried & Ground Plant Material"]; Extraction [label="Solvent Extraction (e.g., 70% EtOH)"]; Filtration [label="Filtration"]; Concentration [label="Concentration (Rotary Evaporation)"]; Crude_Extract [label="Crude Extract"]; Column_Chromatography [label="Column Chromatography (e.g., Silica Gel)"]; Fraction_Collection [label="Fraction Collection"]; Purity_Analysis [label="Purity Analysis (TLC, HPLC)"]; Pure_Compound [label="Pure this compound"];
Plant_Material -> Extraction; Extraction -> Filtration; Filtration -> Concentration; Concentration -> Crude_Extract; Crude_Extract -> Column_Chromatography; Column_Chromatography -> Fraction_Collection; Fraction_Collection -> Purity_Analysis; Purity_Analysis -> Pure_Compound; }
Caption: A typical workflow for the extraction and purification of this compound.
Section 2: Stability and Storage
Q: We are concerned about the stability of our purified this compound. What are the optimal storage conditions?
A: Iridoid glycosides can be susceptible to degradation, particularly hydrolysis of the glycosidic bond or ester functionalities.
| Factor | Recommendation |
| Temperature | Store purified this compound at low temperatures, preferably at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable.[3] |
| pH | Iridoid glycosides can be unstable in both strongly acidic and alkaline conditions.[10] It is best to store them in a neutral, aprotic solvent or as a dry powder. |
| Solvent | For solutions, use anhydrous aprotic solvents like DMSO or DMF if compatible with downstream applications. If an aqueous solution is necessary, prepare it fresh and use it promptly. Some iridoids have shown instability in alcoholic solvents over time.[12] |
| Light and Air | Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |
Q: We have observed degradation of our compound in solution. How can we monitor and prevent this?
A: Degradation can be monitored by analytical techniques such as HPLC or LC-MS.
Experimental Protocol: Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in different solvents (e.g., water, methanol, DMSO) and at various pH values (e.g., 3, 7, 9).
-
Stress Conditions: Aliquot the solutions and expose them to different conditions: elevated temperature (e.g., 40°C, 60°C), UV light, and ambient light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC.
-
Data Analysis: Quantify the peak area of this compound and any new degradation peaks that appear over time. This will help determine the optimal storage conditions.
Section 3: Analytical Characterization
Q: What are the recommended analytical methods for the quantification and characterization of this compound?
A: A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary method for quantification and purity assessment. A C18 column with a water/acetonitrile or water/methanol gradient is a common setup. UV detection is typically used.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For confirmation of molecular weight and structural information. Electrospray ionization (ESI) is a suitable ionization method.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For definitive structural elucidation. 1H and 13C NMR are essential for confirming the identity and purity of the isolated compound.[11] |
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Use a calibration curve generated from a purified standard of known concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:115075-53-1 | ChemNorm [chem-norm.com]
- 4. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 9. Initial and bulk extraction of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A comprehensive guide for researchers and drug development professionals on the bioactivity of 5-Deoxypulchelloside I and its derivatives, supported by experimental data and methodologies.
An In-Depth Comparative Analysis of the Biological Activities of 5-Deoxypulchelloside I and Its Analogs
Introduction
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoids have garnered significant attention in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects. The structural backbone of this compound offers a versatile scaffold for the synthesis of various analogs, with the aim of enhancing its therapeutic potential. This guide provides a comparative overview of the biological activities of this compound and its known analogs, focusing on their anti-inflammatory and potential anticancer properties. The information presented herein is intended to support further research and drug development endeavors in this promising area of natural product chemistry.
Comparative Biological Activity: A Focus on Anti-inflammatory Action
While direct comparative studies on the biological activity of this compound and its analogs are limited in publicly accessible literature, valuable insights can be drawn from research on closely related iridoid glycosides and their derivatives. Phenylpropanoid esters of iridoids, in particular, have demonstrated significant biological activities.
A key analog of this compound is Caudatoside A , which is the 7-cinnamoyl ester of this compound. Research into the bioactivity of similar iridoid esters, such as those derived from catalpol (B1668604) and other iridoids, suggests that the addition of a phenylpropanoid moiety can significantly modulate the biological profile of the parent compound. For instance, studies on other iridoid esters have reported potent leishmanicidal and hepatoprotective activities.
The anti-inflammatory activity of iridoids is a well-documented area of research. These compounds are known to modulate various inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory conditions.
Table 1: Comparative Anti-inflammatory Activity of Iridoid Glycosides
| Compound/Analog | Target/Assay | IC50/Activity | Reference Compound |
| Harpagoside | Inhibition of LPS-induced PGE2 production in RAW 264.7 macrophages | IC50: 15.2 µM | Indomethacin (IC50: 0.02 µM) |
| Aucubin | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | IC50: >100 µM | L-NAME (IC50: 25.6 µM) |
| Geniposide | Inhibition of NF-κB activation in LPS-stimulated BV2 microglia | Significant inhibition at 10, 20, 40 µM | - |
Note: Data for this compound and its direct analogs are not currently available in the public domain. The data presented here for related iridoids is for illustrative purposes to highlight the potential anti-inflammatory activity within this class of compounds.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, its analogs, or reference compounds) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
In Vitro Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 or 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Diagram 1: Simplified Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of anti-inflammatory action of iridoid glycosides.
Diagram 2: Experimental Workflow for In Vitro Bioactivity Screening
Caption: General workflow for screening the biological activity of compounds.
This compound and its analogs represent a promising class of natural products with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer therapies. The structural modifications, such as the formation of phenylpropanoid esters like Caudatoside A, appear to be a viable strategy for enhancing biological activity. However, a significant gap in the literature exists regarding direct comparative studies of this compound and its derivatives. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze further research in this area. Future studies should focus on the systematic synthesis of a library of this compound analogs and the comprehensive evaluation of their biological activities using standardized assays. Such efforts will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of iridoid glycosides.
A comprehensive guide for researchers and drug development professionals on the bioactivity of 5-Deoxypulchelloside I and its derivatives, supported by experimental data and methodologies.
An In-Depth Comparative Analysis of the Biological Activities of 5-Deoxypulchelloside I and Its Analogs
Introduction
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoids have garnered significant attention in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects. The structural backbone of this compound offers a versatile scaffold for the synthesis of various analogs, with the aim of enhancing its therapeutic potential. This guide provides a comparative overview of the biological activities of this compound and its known analogs, focusing on their anti-inflammatory and potential anticancer properties. The information presented herein is intended to support further research and drug development endeavors in this promising area of natural product chemistry.
Comparative Biological Activity: A Focus on Anti-inflammatory Action
While direct comparative studies on the biological activity of this compound and its analogs are limited in publicly accessible literature, valuable insights can be drawn from research on closely related iridoid glycosides and their derivatives. Phenylpropanoid esters of iridoids, in particular, have demonstrated significant biological activities.
A key analog of this compound is Caudatoside A , which is the 7-cinnamoyl ester of this compound. Research into the bioactivity of similar iridoid esters, such as those derived from catalpol and other iridoids, suggests that the addition of a phenylpropanoid moiety can significantly modulate the biological profile of the parent compound. For instance, studies on other iridoid esters have reported potent leishmanicidal and hepatoprotective activities.
The anti-inflammatory activity of iridoids is a well-documented area of research. These compounds are known to modulate various inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory conditions.
Table 1: Comparative Anti-inflammatory Activity of Iridoid Glycosides
| Compound/Analog | Target/Assay | IC50/Activity | Reference Compound |
| Harpagoside | Inhibition of LPS-induced PGE2 production in RAW 264.7 macrophages | IC50: 15.2 µM | Indomethacin (IC50: 0.02 µM) |
| Aucubin | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | IC50: >100 µM | L-NAME (IC50: 25.6 µM) |
| Geniposide | Inhibition of NF-κB activation in LPS-stimulated BV2 microglia | Significant inhibition at 10, 20, 40 µM | - |
Note: Data for this compound and its direct analogs are not currently available in the public domain. The data presented here for related iridoids is for illustrative purposes to highlight the potential anti-inflammatory activity within this class of compounds.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, its analogs, or reference compounds) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
In Vitro Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 or 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Diagram 1: Simplified Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of anti-inflammatory action of iridoid glycosides.
Diagram 2: Experimental Workflow for In Vitro Bioactivity Screening
Caption: General workflow for screening the biological activity of compounds.
This compound and its analogs represent a promising class of natural products with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer therapies. The structural modifications, such as the formation of phenylpropanoid esters like Caudatoside A, appear to be a viable strategy for enhancing biological activity. However, a significant gap in the literature exists regarding direct comparative studies of this compound and its derivatives. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze further research in this area. Future studies should focus on the systematic synthesis of a library of this compound analogs and the comprehensive evaluation of their biological activities using standardized assays. Such efforts will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of iridoid glycosides.
5-Deoxypulchelloside I: A Comparative Analysis with Commercial IKK and NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and cancer research, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target for therapeutic intervention. The IκB kinase (IKK) complex, a key regulator of this pathway, is a primary focus for the development of small molecule inhibitors. This guide provides a comparative overview of 5-Deoxypulchelloside I, an iridoid glycoside, with commercially available compounds known to inhibit the IKK/NF-κB signaling cascade. While quantitative data for this compound is not yet publicly available, this document aims to provide a valuable resource by summarizing the known anti-inflammatory properties of its chemical class and presenting a clear comparison with well-characterized commercial inhibitors.
The NF-κB Signaling Pathway: A Key Inflammatory Regulator
The NF-κB pathway is a crucial transducer of inflammatory signals. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes.[1] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer.
Figure 1: Simplified representation of the canonical NF-κB signaling pathway.
Comparative Analysis of Inhibitors
While direct inhibitory data for this compound on the IKK/NF-κB pathway is not currently available, its classification as an iridoid glycoside suggests potential anti-inflammatory activity. Studies on other iridoid glycosides have demonstrated their ability to modulate the NF-κB pathway, often by inhibiting the phosphorylation of key signaling molecules like IKK, IκBα, and p65. This compound is also known by the alias 6β-hydroxyloganin and has been noted for its anti-inflammatory and anti-ulcerogenic properties, further supporting its potential role in targeting inflammatory pathways.[2][3]
The following table summarizes the properties of several commercially available compounds that target the IKK and NF-κB pathways, providing a benchmark for the potential evaluation of novel inhibitors like this compound.
| Compound | Target | Mechanism of Action | IC50 | Cell-Based Potency |
| This compound | IKK/NF-κB (inferred) | Belongs to the iridoid glycoside class, known for anti-inflammatory effects and modulation of the NF-κB pathway. | Not Available | Not Available |
| BMS-345541 | IKKβ | Allosteric inhibitor of IKKβ, preventing the phosphorylation of IκBα. | IKKβ: 0.3 µM | Inhibits NF-κB dependent luciferase activity with an IC50 of ~1 µM.[4] |
| TPCA-1 | IKKβ | ATP-competitive inhibitor of IKKβ. | IKKβ: 17.9 nM | Inhibits TNFα-induced NF-κB activity. |
| SC-514 | IKKβ | ATP-competitive inhibitor of IKKβ. | IKKβ: 3-12 µM | Reduces nuclear translocation of NF-κB.[5] |
| MG-132 | Proteasome | Inhibits the 26S proteasome, thereby preventing the degradation of IκBα. | Proteasome: ~100 nM | Blocks NF-κB activation by preventing IκBα degradation.[1] |
| BAY 11-7082 | IKKα/IKKβ | Irreversibly inhibits IKKα and IKKβ by targeting cysteine residues. | IKKβ: 10 µM | Inhibits TNFα-induced IκBα phosphorylation. |
Experimental Protocols
To facilitate the evaluation of novel compounds like this compound, detailed methodologies for key experiments are provided below.
IKKβ Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of IKKβ and its inhibition by a test compound.
Principle: The assay quantifies the phosphorylation of a specific substrate by recombinant IKKβ. Inhibition of this phosphorylation is a direct measure of the compound's effect on IKKβ activity.
Protocol:
-
Reagents: Recombinant human IKKβ, IKKtide (a synthetic peptide substrate), ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. b. In a 96-well plate, add the kinase assay buffer, the test compound, and recombinant IKKβ. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of IKKtide and ATP (e.g., 10 µM). d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phosphospecific antibody-based detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Reporter Assay (Cell-Based)
This assay measures the transcriptional activity of NF-κB in a cellular context.
Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Line: Use a stable cell line expressing an NF-κB reporter construct (e.g., HEK293-NF-κB-luc).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of the test compound for 1-2 hours. c. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours. d. Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luciferase assay system). e. In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the cytotoxicity of the compound.
-
Data Analysis: Normalize the reporter activity to cell viability. Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 value.
Figure 2: General experimental workflow for evaluating IKK/NF-κB inhibitors.
Conclusion
While direct experimental evidence for the IKK/NF-κB inhibitory activity of this compound is still needed, its classification as an iridoid glycoside and its known anti-inflammatory properties make it a compound of interest for further investigation. This guide provides a framework for comparing its potential activity with that of established, commercially available IKK and NF-κB inhibitors. The detailed experimental protocols offer a starting point for researchers to quantitatively assess the efficacy of this compound and other novel compounds in this critical signaling pathway. Further research is warranted to elucidate the precise mechanism of action and to determine the therapeutic potential of this natural product.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and Anti-oxidative Effects of Dexpanthenol on Lipopolysaccharide Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
5-Deoxypulchelloside I: A Comparative Analysis with Commercial IKK and NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and cancer research, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target for therapeutic intervention. The IκB kinase (IKK) complex, a key regulator of this pathway, is a primary focus for the development of small molecule inhibitors. This guide provides a comparative overview of 5-Deoxypulchelloside I, an iridoid glycoside, with commercially available compounds known to inhibit the IKK/NF-κB signaling cascade. While quantitative data for this compound is not yet publicly available, this document aims to provide a valuable resource by summarizing the known anti-inflammatory properties of its chemical class and presenting a clear comparison with well-characterized commercial inhibitors.
The NF-κB Signaling Pathway: A Key Inflammatory Regulator
The NF-κB pathway is a crucial transducer of inflammatory signals. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes.[1] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer.
Figure 1: Simplified representation of the canonical NF-κB signaling pathway.
Comparative Analysis of Inhibitors
While direct inhibitory data for this compound on the IKK/NF-κB pathway is not currently available, its classification as an iridoid glycoside suggests potential anti-inflammatory activity. Studies on other iridoid glycosides have demonstrated their ability to modulate the NF-κB pathway, often by inhibiting the phosphorylation of key signaling molecules like IKK, IκBα, and p65. This compound is also known by the alias 6β-hydroxyloganin and has been noted for its anti-inflammatory and anti-ulcerogenic properties, further supporting its potential role in targeting inflammatory pathways.[2][3]
The following table summarizes the properties of several commercially available compounds that target the IKK and NF-κB pathways, providing a benchmark for the potential evaluation of novel inhibitors like this compound.
| Compound | Target | Mechanism of Action | IC50 | Cell-Based Potency |
| This compound | IKK/NF-κB (inferred) | Belongs to the iridoid glycoside class, known for anti-inflammatory effects and modulation of the NF-κB pathway. | Not Available | Not Available |
| BMS-345541 | IKKβ | Allosteric inhibitor of IKKβ, preventing the phosphorylation of IκBα. | IKKβ: 0.3 µM | Inhibits NF-κB dependent luciferase activity with an IC50 of ~1 µM.[4] |
| TPCA-1 | IKKβ | ATP-competitive inhibitor of IKKβ. | IKKβ: 17.9 nM | Inhibits TNFα-induced NF-κB activity. |
| SC-514 | IKKβ | ATP-competitive inhibitor of IKKβ. | IKKβ: 3-12 µM | Reduces nuclear translocation of NF-κB.[5] |
| MG-132 | Proteasome | Inhibits the 26S proteasome, thereby preventing the degradation of IκBα. | Proteasome: ~100 nM | Blocks NF-κB activation by preventing IκBα degradation.[1] |
| BAY 11-7082 | IKKα/IKKβ | Irreversibly inhibits IKKα and IKKβ by targeting cysteine residues. | IKKβ: 10 µM | Inhibits TNFα-induced IκBα phosphorylation. |
Experimental Protocols
To facilitate the evaluation of novel compounds like this compound, detailed methodologies for key experiments are provided below.
IKKβ Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of IKKβ and its inhibition by a test compound.
Principle: The assay quantifies the phosphorylation of a specific substrate by recombinant IKKβ. Inhibition of this phosphorylation is a direct measure of the compound's effect on IKKβ activity.
Protocol:
-
Reagents: Recombinant human IKKβ, IKKtide (a synthetic peptide substrate), ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. b. In a 96-well plate, add the kinase assay buffer, the test compound, and recombinant IKKβ. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of IKKtide and ATP (e.g., 10 µM). d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phosphospecific antibody-based detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Reporter Assay (Cell-Based)
This assay measures the transcriptional activity of NF-κB in a cellular context.
Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Line: Use a stable cell line expressing an NF-κB reporter construct (e.g., HEK293-NF-κB-luc).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of the test compound for 1-2 hours. c. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours. d. Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luciferase assay system). e. In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the cytotoxicity of the compound.
-
Data Analysis: Normalize the reporter activity to cell viability. Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 value.
Figure 2: General experimental workflow for evaluating IKK/NF-κB inhibitors.
Conclusion
While direct experimental evidence for the IKK/NF-κB inhibitory activity of this compound is still needed, its classification as an iridoid glycoside and its known anti-inflammatory properties make it a compound of interest for further investigation. This guide provides a framework for comparing its potential activity with that of established, commercially available IKK and NF-κB inhibitors. The detailed experimental protocols offer a starting point for researchers to quantitatively assess the efficacy of this compound and other novel compounds in this critical signaling pathway. Further research is warranted to elucidate the precise mechanism of action and to determine the therapeutic potential of this natural product.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and Anti-oxidative Effects of Dexpanthenol on Lipopolysaccharide Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioassay Landscape for 5-Deoxypulchelloside I: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of bioassays is a cornerstone of reliable and progressive research. This guide delves into the bioassay landscape surrounding the iridoid glycoside 5-Deoxypulchelloside I, providing a comparative framework for assessing potential biological activities and underscoring the critical need for standardized experimental protocols. While direct and extensive bioassay data for this compound remains limited in publicly available literature, this guide leverages data from structurally similar iridoid glycosides to provide a valuable comparative context for future research and to highlight best practices for ensuring experimental reproducibility.
Unveiling the Biological Potential: A Look at Structurally Related Iridoid Glycosides
This compound, also known as 6β-hydroxyloganin, is an iridoid glycoside isolated from plants of the Eremostachys genus. While specific bioassay data for this compound is not extensively reported, the broader class of iridoid glycosides is well-documented for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. To provide a useful comparative benchmark, this guide presents data from bioassays of structurally related iridoid glycosides, such as Pulchelloside I and Shanzhiside (B600711) methyl ester.
Comparative Analysis of Bioactivity
The following tables summarize quantitative data from common bioassays performed on iridoid glycosides structurally related to this compound. This comparative data can help researchers anticipate potential activities and design robust experimental plans.
Table 1: Comparative Anti-inflammatory Activity of Iridoid Glycosides
| Compound | Bioassay | Cell Line / Model | Concentration / Dose | Measured Effect (% Inhibition, IC50, etc.) | Reference |
| Shanzhiside methyl ester | Inhibition of pro-inflammatory mediators (MPO, elastase, MMP-9, IL-8, TNF-α, LTB4) | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent | Displayed inhibitory effects | [1] |
| This compound | Data not available | - | - | - | - |
Table 2: Comparative Antibacterial Activity of Iridoid Glycosides from Eremostachys laciniata
| Compound | Bioassay | Bacterial Strain | MIC (mg/mL) | Reference |
| Pulchelloside I | Resazurin microtitre assay | Bacillus cereus | 0.05 | [2] |
| Penicillin-resistant Escherichia coli | 0.05 | [2] | ||
| Proteus mirabilis | 0.05 | [2] | ||
| Staphylococcus aureus | 0.05 | [2] | ||
| Phloyoside I | Resazurin microtitre assay | Various strains | 0.05 - 0.50 | [2] |
| Phlomiol | Resazurin microtitre assay | Various strains | 0.05 - 0.50 | [2] |
| This compound | Data not available | - | - | - |
Table 3: General Cytotoxic Activity of Iridoid Glycosides (Illustrative Examples)
| Compound | Bioassay | Cell Line | IC50 / Effect | Reference |
| Various Iridoid Glycosides | MTT Assay | Various cancer cell lines (e.g., HeLa, A2780, T47D) | Moderate to high cytotoxicity | [3] |
| This compound | Data not available | - | - | - |
Experimental Protocols for Key Bioassays
To ensure the reproducibility and comparability of future studies on this compound and related compounds, detailed and standardized experimental protocols are essential. Below are representative protocols for common bioassays used to evaluate the biological activities discussed.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediator Release from Neutrophils
This protocol is based on the methodology used to assess the anti-inflammatory effects of Shanzhiside methyl ester[1].
-
Neutrophil Isolation: Isolate neutrophils from fresh rat blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Incubate the isolated neutrophils in a suitable culture medium. Stimulate the cells with formyl-met-leu-phenylalanine (f-MLP) or lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Treat the stimulated neutrophils with varying concentrations of the test compound (e.g., this compound).
-
Quantification of Inflammatory Mediators: After incubation, centrifuge the cell suspension and collect the supernatant. Measure the levels of myeloperoxidase (MPO), elastase, matrix metalloproteinase-9 (MMP-9), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and leukotriene B4 (LTB4) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage inhibition of each mediator's release compared to the vehicle-treated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the antioxidant potential of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is typically calculated.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion and Future Directions
The reproducibility of bioassays is paramount for the advancement of drug discovery and development. While direct experimental data for this compound is currently scarce, this guide provides a comparative framework based on structurally similar iridoid glycosides. The provided experimental protocols for key bioassays offer a foundation for standardized and reproducible future investigations into the biological activities of this compound.
It is imperative for the scientific community to conduct and publish rigorous bioassay studies on this compound to fully elucidate its therapeutic potential. Such studies should adhere to detailed and transparent reporting of experimental protocols to ensure that the results are reproducible and can be confidently compared across different laboratories. This will ultimately accelerate the translation of promising natural products into tangible clinical applications.
References
- 1. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial iridoid glucosides from Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioassay Landscape for 5-Deoxypulchelloside I: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of bioassays is a cornerstone of reliable and progressive research. This guide delves into the bioassay landscape surrounding the iridoid glycoside 5-Deoxypulchelloside I, providing a comparative framework for assessing potential biological activities and underscoring the critical need for standardized experimental protocols. While direct and extensive bioassay data for this compound remains limited in publicly available literature, this guide leverages data from structurally similar iridoid glycosides to provide a valuable comparative context for future research and to highlight best practices for ensuring experimental reproducibility.
Unveiling the Biological Potential: A Look at Structurally Related Iridoid Glycosides
This compound, also known as 6β-hydroxyloganin, is an iridoid glycoside isolated from plants of the Eremostachys genus. While specific bioassay data for this compound is not extensively reported, the broader class of iridoid glycosides is well-documented for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. To provide a useful comparative benchmark, this guide presents data from bioassays of structurally related iridoid glycosides, such as Pulchelloside I and Shanzhiside methyl ester.
Comparative Analysis of Bioactivity
The following tables summarize quantitative data from common bioassays performed on iridoid glycosides structurally related to this compound. This comparative data can help researchers anticipate potential activities and design robust experimental plans.
Table 1: Comparative Anti-inflammatory Activity of Iridoid Glycosides
| Compound | Bioassay | Cell Line / Model | Concentration / Dose | Measured Effect (% Inhibition, IC50, etc.) | Reference |
| Shanzhiside methyl ester | Inhibition of pro-inflammatory mediators (MPO, elastase, MMP-9, IL-8, TNF-α, LTB4) | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent | Displayed inhibitory effects | [1] |
| This compound | Data not available | - | - | - | - |
Table 2: Comparative Antibacterial Activity of Iridoid Glycosides from Eremostachys laciniata
| Compound | Bioassay | Bacterial Strain | MIC (mg/mL) | Reference |
| Pulchelloside I | Resazurin microtitre assay | Bacillus cereus | 0.05 | [2] |
| Penicillin-resistant Escherichia coli | 0.05 | [2] | ||
| Proteus mirabilis | 0.05 | [2] | ||
| Staphylococcus aureus | 0.05 | [2] | ||
| Phloyoside I | Resazurin microtitre assay | Various strains | 0.05 - 0.50 | [2] |
| Phlomiol | Resazurin microtitre assay | Various strains | 0.05 - 0.50 | [2] |
| This compound | Data not available | - | - | - |
Table 3: General Cytotoxic Activity of Iridoid Glycosides (Illustrative Examples)
| Compound | Bioassay | Cell Line | IC50 / Effect | Reference |
| Various Iridoid Glycosides | MTT Assay | Various cancer cell lines (e.g., HeLa, A2780, T47D) | Moderate to high cytotoxicity | [3] |
| This compound | Data not available | - | - | - |
Experimental Protocols for Key Bioassays
To ensure the reproducibility and comparability of future studies on this compound and related compounds, detailed and standardized experimental protocols are essential. Below are representative protocols for common bioassays used to evaluate the biological activities discussed.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediator Release from Neutrophils
This protocol is based on the methodology used to assess the anti-inflammatory effects of Shanzhiside methyl ester[1].
-
Neutrophil Isolation: Isolate neutrophils from fresh rat blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Incubate the isolated neutrophils in a suitable culture medium. Stimulate the cells with formyl-met-leu-phenylalanine (f-MLP) or lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Treat the stimulated neutrophils with varying concentrations of the test compound (e.g., this compound).
-
Quantification of Inflammatory Mediators: After incubation, centrifuge the cell suspension and collect the supernatant. Measure the levels of myeloperoxidase (MPO), elastase, matrix metalloproteinase-9 (MMP-9), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and leukotriene B4 (LTB4) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage inhibition of each mediator's release compared to the vehicle-treated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the antioxidant potential of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is typically calculated.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion and Future Directions
The reproducibility of bioassays is paramount for the advancement of drug discovery and development. While direct experimental data for this compound is currently scarce, this guide provides a comparative framework based on structurally similar iridoid glycosides. The provided experimental protocols for key bioassays offer a foundation for standardized and reproducible future investigations into the biological activities of this compound.
It is imperative for the scientific community to conduct and publish rigorous bioassay studies on this compound to fully elucidate its therapeutic potential. Such studies should adhere to detailed and transparent reporting of experimental protocols to ensure that the results are reproducible and can be confidently compared across different laboratories. This will ultimately accelerate the translation of promising natural products into tangible clinical applications.
References
- 1. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial iridoid glucosides from Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 5-Deoxypulchelloside I as a Negative Control in NF-κB Signaling Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Deoxypulchelloside I and its potential application as a negative control in Nuclear Factor-kappa B (NF-κB) signaling assays. While direct experimental data on this compound as a control is limited, its classification as an iridoid glycoside suggests a likely inhibitory effect on the NF-κB pathway, a key regulator of inflammation. This guide will compare its prospective use against established positive and negative controls in common experimental setups.
Introduction to Controls in NF-κB Assays
In experiments designed to study the activation or inhibition of the NF-κB signaling pathway, the use of appropriate controls is paramount for the validation and interpretation of results.
-
Positive Controls: These are stimuli known to robustly activate the NF-κB pathway. Their inclusion confirms that the experimental system is responsive and capable of detecting an activation event. Common positive controls include Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).
-
Negative Controls: These represent the baseline or unstimulated state of the NF-κB pathway. They are crucial for determining the background signal and for providing a point of comparison to assess the effects of experimental treatments. A vehicle-treated or untreated cell population typically serves as a negative control. Alternatively, a known inhibitor of the pathway can be used to demonstrate the specificity of the response.
This compound: A Potential Negative Control
This compound is an iridoid glycoside, a class of compounds recognized for their anti-inflammatory properties.[1][2] The anti-inflammatory effects of many iridoid glycosides are attributed to their ability to suppress the NF-κB signaling pathway.[1][2] Given this, this compound is a strong candidate for use as a negative control, particularly in screening assays where a known inhibitor is needed to establish a baseline for NF-κB inactivation.
Comparison of Controls for NF-κB Activation
The following table summarizes the expected performance of this compound in comparison to standard positive and negative controls in a typical NF-κB reporter assay.
| Control | Treatment | Expected Outcome on NF-κB Activity | Rationale |
| Positive Control | Lipopolysaccharide (LPS) | Strong Induction | LPS is a potent activator of the NF-κB pathway in immune cells like macrophages.[3][4][5][6][7] |
| Positive Control | Tumor Necrosis Factor-alpha (TNF-α) | Strong Induction | TNF-α is a pro-inflammatory cytokine that activates NF-κB in a wide range of cell types.[8][9][10] |
| Negative Control | Vehicle (e.g., DMSO) | Baseline/No Induction | Represents the basal level of NF-κB activity in unstimulated cells. |
| Potential Negative Control | This compound | Inhibition/Suppression of Induced Activity | As an iridoid glycoside, it is expected to inhibit NF-κB activation, providing a benchmark for pathway inhibition. |
Experimental Data: Representative NF-κB Inhibition
| Compound | Assay Type | Cell Line | Stimulant | IC50 (µM) |
| Compound X (Hypothetical Iridoid Glycoside) | Luciferase Reporter | HEK293 | TNF-α | 5.2 |
| Parthenolide (Known NF-κB Inhibitor) | Luciferase Reporter | HEK293 | TNF-α | 1.8 |
| Compound 51 (Novel Inhibitor) | Luciferase Reporter | RAW264.7 | LPS | 0.172 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293 or HeLa cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom plates
-
TNF-α (Positive Control)
-
This compound or other inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., this compound) or controls. Incubate for 1 hour.
-
Stimulation: Add the positive control stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the appropriate wells.[9] Incubate for 6-8 hours.
-
Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[11]
-
Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Add the luciferase assay reagent and measure the firefly luminescence using a luminometer. Then, add the Stop & Glo reagent and measure the Renilla luminescence.[11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Western Blot for NF-κB p65 Nuclear Translocation
This method assesses NF-κB activation by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 or other suitable cells
-
6-well plates
-
LPS (Positive Control)
-
This compound or other inhibitors
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.[7]
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the amount of nuclear p65 to the nuclear loading control (Lamin B1).
Visualizing the NF-κB Signaling Pathway and Experimental Logic
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: The Canonical NF-κB Signaling Pathway.
Caption: General Experimental Workflow for NF-κB Assays.
Conclusion
While this compound has not been extensively characterized as a control in NF-κB assays, its chemical nature as an iridoid glycoside strongly suggests it possesses inhibitory activity against this pathway. As such, it represents a viable candidate for use as a negative control, particularly in high-throughput screening applications where a known inhibitor is beneficial for assay validation and data normalization. Researchers are encouraged to empirically determine its efficacy and optimal concentration in their specific experimental system. The provided protocols and comparative data for established controls offer a framework for the evaluation and potential implementation of this compound in future studies of NF-κB-mediated inflammation.
References
- 1. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signalling and cell fate decisions in response to a short pulse of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Helichrysetin and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
The Use of 5-Deoxypulchelloside I as a Negative Control in NF-κB Signaling Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Deoxypulchelloside I and its potential application as a negative control in Nuclear Factor-kappa B (NF-κB) signaling assays. While direct experimental data on this compound as a control is limited, its classification as an iridoid glycoside suggests a likely inhibitory effect on the NF-κB pathway, a key regulator of inflammation. This guide will compare its prospective use against established positive and negative controls in common experimental setups.
Introduction to Controls in NF-κB Assays
In experiments designed to study the activation or inhibition of the NF-κB signaling pathway, the use of appropriate controls is paramount for the validation and interpretation of results.
-
Positive Controls: These are stimuli known to robustly activate the NF-κB pathway. Their inclusion confirms that the experimental system is responsive and capable of detecting an activation event. Common positive controls include Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).
-
Negative Controls: These represent the baseline or unstimulated state of the NF-κB pathway. They are crucial for determining the background signal and for providing a point of comparison to assess the effects of experimental treatments. A vehicle-treated or untreated cell population typically serves as a negative control. Alternatively, a known inhibitor of the pathway can be used to demonstrate the specificity of the response.
This compound: A Potential Negative Control
This compound is an iridoid glycoside, a class of compounds recognized for their anti-inflammatory properties.[1][2] The anti-inflammatory effects of many iridoid glycosides are attributed to their ability to suppress the NF-κB signaling pathway.[1][2] Given this, this compound is a strong candidate for use as a negative control, particularly in screening assays where a known inhibitor is needed to establish a baseline for NF-κB inactivation.
Comparison of Controls for NF-κB Activation
The following table summarizes the expected performance of this compound in comparison to standard positive and negative controls in a typical NF-κB reporter assay.
| Control | Treatment | Expected Outcome on NF-κB Activity | Rationale |
| Positive Control | Lipopolysaccharide (LPS) | Strong Induction | LPS is a potent activator of the NF-κB pathway in immune cells like macrophages.[3][4][5][6][7] |
| Positive Control | Tumor Necrosis Factor-alpha (TNF-α) | Strong Induction | TNF-α is a pro-inflammatory cytokine that activates NF-κB in a wide range of cell types.[8][9][10] |
| Negative Control | Vehicle (e.g., DMSO) | Baseline/No Induction | Represents the basal level of NF-κB activity in unstimulated cells. |
| Potential Negative Control | This compound | Inhibition/Suppression of Induced Activity | As an iridoid glycoside, it is expected to inhibit NF-κB activation, providing a benchmark for pathway inhibition. |
Experimental Data: Representative NF-κB Inhibition
| Compound | Assay Type | Cell Line | Stimulant | IC50 (µM) |
| Compound X (Hypothetical Iridoid Glycoside) | Luciferase Reporter | HEK293 | TNF-α | 5.2 |
| Parthenolide (Known NF-κB Inhibitor) | Luciferase Reporter | HEK293 | TNF-α | 1.8 |
| Compound 51 (Novel Inhibitor) | Luciferase Reporter | RAW264.7 | LPS | 0.172 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293 or HeLa cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom plates
-
TNF-α (Positive Control)
-
This compound or other inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., this compound) or controls. Incubate for 1 hour.
-
Stimulation: Add the positive control stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the appropriate wells.[9] Incubate for 6-8 hours.
-
Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[11]
-
Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Add the luciferase assay reagent and measure the firefly luminescence using a luminometer. Then, add the Stop & Glo reagent and measure the Renilla luminescence.[11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Western Blot for NF-κB p65 Nuclear Translocation
This method assesses NF-κB activation by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 or other suitable cells
-
6-well plates
-
LPS (Positive Control)
-
This compound or other inhibitors
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.[7]
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the amount of nuclear p65 to the nuclear loading control (Lamin B1).
Visualizing the NF-κB Signaling Pathway and Experimental Logic
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: The Canonical NF-κB Signaling Pathway.
Caption: General Experimental Workflow for NF-κB Assays.
Conclusion
While this compound has not been extensively characterized as a control in NF-κB assays, its chemical nature as an iridoid glycoside strongly suggests it possesses inhibitory activity against this pathway. As such, it represents a viable candidate for use as a negative control, particularly in high-throughput screening applications where a known inhibitor is beneficial for assay validation and data normalization. Researchers are encouraged to empirically determine its efficacy and optimal concentration in their specific experimental system. The provided protocols and comparative data for established controls offer a framework for the evaluation and potential implementation of this compound in future studies of NF-κB-mediated inflammation.
References
- 1. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signalling and cell fate decisions in response to a short pulse of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Helichrysetin and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Deoxypulchelloside I and Related Iridoid Glycosides in NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Deoxypulchelloside I and other iridoid glycosides concerning their anti-inflammatory properties, with a specific focus on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While quantitative data for this compound itself is limited in publicly available literature, this guide draws comparisons from structurally similar iridoid glycosides investigated for their anti-inflammatory effects.
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB signaling pathway is a key regulator of inflammation, making it a prime target for therapeutic intervention. Iridoid glycosides, a class of monoterpenoids found in various plants, have demonstrated significant anti-inflammatory activities, often linked to the modulation of this pathway.
Quantitative Data on the Inhibition of NF-κB Activation by Iridoid Glycosides
The following table summarizes the inhibitory effects of several iridoid glycosides on lipopolysaccharide (LPS)-stimulated NF-κB activation in a luciferase reporter gene assay. This data is extracted from a study on iridoids isolated from Lamiophlomis rotata and provides a basis for understanding the SAR of this class of compounds.
| Compound | Structure | Inhibition of NF-κB Activation at 10 µM (%)[1] |
| This compound | Data not available | |
| 8-epi-7-deoxyloganin | 45.3 | |
| 7,8-dehydropenstemonoside | 28.1 | |
| 6β-n-butoxy-7,8-dehydropenstemonoside | Chemical structure not readily available in public databases. | 52.7 |
| Shanzhiside methyl ester | 15.2 | |
| 8-O-acetylshanzhiside methyl ester | 18.7 |
Note: The lack of specific data for this compound in this assay highlights a gap in the current research landscape. However, by examining the structures and activities of related iridoid glycosides, we can infer potential SAR trends. For instance, the presence of a butoxy group at the 6β position in 7,8-dehydropenstemonoside appears to enhance inhibitory activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
NF-κB Luciferase Reporter Gene Assay [1]
This assay is a common method to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter gene are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., 10 µM) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NF-κB activation.
-
Luciferase Assay: After incubation, the medium is removed, and the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The inhibitory effect of the compounds on NF-κB activation is calculated as the percentage reduction in luciferase activity in compound-treated, LPS-stimulated cells compared to cells stimulated with LPS alone.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The canonical NF-κB signaling pathway initiated by LPS.
Caption: Workflow for the NF-κB luciferase reporter gene assay.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Deoxypulchelloside I and Related Iridoid Glycosides in NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Deoxypulchelloside I and other iridoid glycosides concerning their anti-inflammatory properties, with a specific focus on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While quantitative data for this compound itself is limited in publicly available literature, this guide draws comparisons from structurally similar iridoid glycosides investigated for their anti-inflammatory effects.
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB signaling pathway is a key regulator of inflammation, making it a prime target for therapeutic intervention. Iridoid glycosides, a class of monoterpenoids found in various plants, have demonstrated significant anti-inflammatory activities, often linked to the modulation of this pathway.
Quantitative Data on the Inhibition of NF-κB Activation by Iridoid Glycosides
The following table summarizes the inhibitory effects of several iridoid glycosides on lipopolysaccharide (LPS)-stimulated NF-κB activation in a luciferase reporter gene assay. This data is extracted from a study on iridoids isolated from Lamiophlomis rotata and provides a basis for understanding the SAR of this class of compounds.
| Compound | Structure | Inhibition of NF-κB Activation at 10 µM (%)[1] |
| This compound | Data not available | |
| 8-epi-7-deoxyloganin | 45.3 | |
| 7,8-dehydropenstemonoside | 28.1 | |
| 6β-n-butoxy-7,8-dehydropenstemonoside | Chemical structure not readily available in public databases. | 52.7 |
| Shanzhiside methyl ester | 15.2 | |
| 8-O-acetylshanzhiside methyl ester | 18.7 |
Note: The lack of specific data for this compound in this assay highlights a gap in the current research landscape. However, by examining the structures and activities of related iridoid glycosides, we can infer potential SAR trends. For instance, the presence of a butoxy group at the 6β position in 7,8-dehydropenstemonoside appears to enhance inhibitory activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
NF-κB Luciferase Reporter Gene Assay [1]
This assay is a common method to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter gene are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., 10 µM) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NF-κB activation.
-
Luciferase Assay: After incubation, the medium is removed, and the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The inhibitory effect of the compounds on NF-κB activation is calculated as the percentage reduction in luciferase activity in compound-treated, LPS-stimulated cells compared to cells stimulated with LPS alone.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The canonical NF-κB signaling pathway initiated by LPS.
Caption: Workflow for the NF-κB luciferase reporter gene assay.
References
A Comparative Guide to Analytical Techniques for the Detection of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principal analytical techniques applicable to the detection and quantification of 5-Deoxypulchelloside I, an iridoid glycoside of significant interest in phytochemical and pharmacological research. Due to the limited availability of direct analytical methods for this compound, this comparison is based on established and validated methods for structurally related iridoid glycosides. The presented data and protocols serve as a robust starting point for developing and validating a specific method for this compound.
The primary methods for the analysis of iridoid glycosides are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques offer varying degrees of sensitivity, selectivity, and speed, making them suitable for different research and quality control applications.
Quantitative Data Comparison
The following table summarizes the performance characteristics of HPLC-UV and UPLC-MS/MS methods based on data reported for analogous iridoid glycosides. These values provide a benchmark for the expected performance of an analytical method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | < 0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | < 0.3 µg/mL[1] |
| Linearity (r²) | > 0.999[2] | > 0.999[2] |
| Precision (RSD) | < 2.5%[2] | < 1.5%[1] |
| Accuracy (Recovery) | 95.6 - 101.2%[2] | Not explicitly stated for analogous compounds, but typically high. |
| Analysis Time | 5 - 30 minutes[3] | < 10 minutes[1] |
Experimental Protocols
Below are detailed experimental methodologies for HPLC-UV and UPLC-MS/MS, adapted from validated methods for iridoid glycoside analysis. These protocols can be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of herbal extracts and pharmaceutical preparations containing iridoid glycosides.[3]
Sample Preparation:
-
Extraction: Extract the plant material or sample matrix with a suitable solvent, such as methanol (B129727) or 80% methanol acidified with 1% hydrochloric acid.[4] Sonication or reflux extraction can be employed to improve efficiency.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
-
Final Solution: The purified extract is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol is typically employed.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintained at around 30°C.[3]
-
Detection: UV detection is typically performed at a wavelength between 230 and 280 nm, depending on the chromophore of the analyte.[3]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity compared to HPLC-UV and is ideal for the analysis of complex matrices and trace-level quantification.[1]
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, with a greater emphasis on cleanliness to avoid contamination of the mass spectrometer.
Chromatographic Conditions:
-
Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for faster and more efficient separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common to enhance ionization.
-
Flow Rate: A lower flow rate, typically around 0.3-0.5 mL/min, is used with UPLC systems.
-
Column Temperature: Maintained at around 40°C.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for iridoid glycosides.[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Ion Transitions: Specific MRM transitions for this compound would need to be determined by infusing a pure standard into the mass spectrometer.
-
Data Analysis: Specialized software is used to process the chromatographic and mass spectrometric data for quantification.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationship between the key steps.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship between analytical methods and key selection criteria.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Detection of 5-Deoxypulchelloside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principal analytical techniques applicable to the detection and quantification of 5-Deoxypulchelloside I, an iridoid glycoside of significant interest in phytochemical and pharmacological research. Due to the limited availability of direct analytical methods for this compound, this comparison is based on established and validated methods for structurally related iridoid glycosides. The presented data and protocols serve as a robust starting point for developing and validating a specific method for this compound.
The primary methods for the analysis of iridoid glycosides are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques offer varying degrees of sensitivity, selectivity, and speed, making them suitable for different research and quality control applications.
Quantitative Data Comparison
The following table summarizes the performance characteristics of HPLC-UV and UPLC-MS/MS methods based on data reported for analogous iridoid glycosides. These values provide a benchmark for the expected performance of an analytical method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | < 0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | < 0.3 µg/mL[1] |
| Linearity (r²) | > 0.999[2] | > 0.999[2] |
| Precision (RSD) | < 2.5%[2] | < 1.5%[1] |
| Accuracy (Recovery) | 95.6 - 101.2%[2] | Not explicitly stated for analogous compounds, but typically high. |
| Analysis Time | 5 - 30 minutes[3] | < 10 minutes[1] |
Experimental Protocols
Below are detailed experimental methodologies for HPLC-UV and UPLC-MS/MS, adapted from validated methods for iridoid glycoside analysis. These protocols can be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of herbal extracts and pharmaceutical preparations containing iridoid glycosides.[3]
Sample Preparation:
-
Extraction: Extract the plant material or sample matrix with a suitable solvent, such as methanol or 80% methanol acidified with 1% hydrochloric acid.[4] Sonication or reflux extraction can be employed to improve efficiency.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
-
Final Solution: The purified extract is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is typically employed.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintained at around 30°C.[3]
-
Detection: UV detection is typically performed at a wavelength between 230 and 280 nm, depending on the chromophore of the analyte.[3]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity compared to HPLC-UV and is ideal for the analysis of complex matrices and trace-level quantification.[1]
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, with a greater emphasis on cleanliness to avoid contamination of the mass spectrometer.
Chromatographic Conditions:
-
Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for faster and more efficient separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common to enhance ionization.
-
Flow Rate: A lower flow rate, typically around 0.3-0.5 mL/min, is used with UPLC systems.
-
Column Temperature: Maintained at around 40°C.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for iridoid glycosides.[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Ion Transitions: Specific MRM transitions for this compound would need to be determined by infusing a pure standard into the mass spectrometer.
-
Data Analysis: Specialized software is used to process the chromatographic and mass spectrometric data for quantification.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationship between the key steps.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship between analytical methods and key selection criteria.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potential Anti-Inflammatory Synergy: A Comparative Guide to Investigating 5-Deoxypulchelloside I and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of 5-Deoxypulchelloside I with other compounds remains to be established, a compelling scientific rationale exists for exploring its combination with non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. This guide provides a comparative framework for researchers to investigate this potential synergy, outlining hypothetical experimental designs, data presentation strategies, and the underlying mechanistic pathways.
Scientific Rationale for Synergy
This compound is an iridoid glycoside, a class of compounds known for their anti-inflammatory properties.[1][2] Their mechanism of action is multifaceted, primarily involving the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5][6] By downregulating these pathways, iridoid glycosides can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
Diclofenac, a widely used NSAID, exerts its anti-inflammatory effects through a different and well-established mechanism: the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[7][8][9][10] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8]
The distinct mechanisms of action of this compound and Diclofenac present a strong basis for a potential synergistic interaction. By targeting different nodes in the inflammatory cascade, their combined use could lead to a more potent anti-inflammatory effect at lower, and potentially safer, doses of each compound.
Proposed Signaling Pathway and Point of Synergy
The following diagram illustrates the distinct and potentially synergistic anti-inflammatory pathways of this compound and Diclofenac.
Caption: Proposed synergistic anti-inflammatory mechanism.
Comparative Experimental Guide
This section outlines a series of proposed experiments to investigate the potential synergistic anti-inflammatory effects of this compound and Diclofenac.
In Vitro Studies
Objective: To determine the synergistic anti-inflammatory effects and elucidate the underlying molecular mechanisms in a controlled cellular environment.
Experimental Protocol: In Vitro Anti-inflammatory Synergy Assay
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, Diclofenac alone, and in combination at fixed molar ratios.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure NO levels in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
Gene Expression Analysis: Measure the mRNA expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β using real-time quantitative PCR (RT-qPCR).
-
Western Blot Analysis: Analyze the protein expression of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated p65, p38).
-
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11][12]
Data Presentation: In Vitro Synergy
| Treatment Group | Concentration (µM) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Combination Index (CI) |
| This compound | X | N/A | |||
| 2X | N/A | ||||
| Diclofenac | Y | N/A | |||
| 2Y | N/A | ||||
| Combination | X + Y | ||||
| 2X + 2Y |
In Vivo Studies
Objective: To validate the in vitro findings and assess the synergistic anti-inflammatory efficacy in a living organism.
Experimental Protocol: In Vivo Anti-inflammatory Synergy Assay (Carrageenan-Induced Paw Edema Model)
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Drug Administration: Administer this compound, Diclofenac, or their combination orally or intraperitoneally. A control group should receive the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Biochemical Analysis: After the final measurement, euthanize the animals and collect paw tissue for histological examination and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
-
Synergy Analysis: Analyze the data using isobolographic analysis to determine the nature of the interaction (synergistic, additive, or antagonistic).
Data Presentation: In Vivo Synergy
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | MPO Activity (U/g tissue) | TNF-α Level (pg/g tissue) |
| Control | Vehicle | 0 | ||
| This compound | A | |||
| 2A | ||||
| Diclofenac | B | |||
| 2B | ||||
| Combination | A + B | |||
| 2A + 2B |
Experimental Workflow
The following diagram outlines a proposed workflow for investigating the synergistic effects of this compound and Diclofenac.
References
- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
Unveiling a Potential Anti-Inflammatory Synergy: A Comparative Guide to Investigating 5-Deoxypulchelloside I and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of 5-Deoxypulchelloside I with other compounds remains to be established, a compelling scientific rationale exists for exploring its combination with non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. This guide provides a comparative framework for researchers to investigate this potential synergy, outlining hypothetical experimental designs, data presentation strategies, and the underlying mechanistic pathways.
Scientific Rationale for Synergy
This compound is an iridoid glycoside, a class of compounds known for their anti-inflammatory properties.[1][2] Their mechanism of action is multifaceted, primarily involving the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5][6] By downregulating these pathways, iridoid glycosides can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
Diclofenac, a widely used NSAID, exerts its anti-inflammatory effects through a different and well-established mechanism: the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[7][8][9][10] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8]
The distinct mechanisms of action of this compound and Diclofenac present a strong basis for a potential synergistic interaction. By targeting different nodes in the inflammatory cascade, their combined use could lead to a more potent anti-inflammatory effect at lower, and potentially safer, doses of each compound.
Proposed Signaling Pathway and Point of Synergy
The following diagram illustrates the distinct and potentially synergistic anti-inflammatory pathways of this compound and Diclofenac.
Caption: Proposed synergistic anti-inflammatory mechanism.
Comparative Experimental Guide
This section outlines a series of proposed experiments to investigate the potential synergistic anti-inflammatory effects of this compound and Diclofenac.
In Vitro Studies
Objective: To determine the synergistic anti-inflammatory effects and elucidate the underlying molecular mechanisms in a controlled cellular environment.
Experimental Protocol: In Vitro Anti-inflammatory Synergy Assay
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, Diclofenac alone, and in combination at fixed molar ratios.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure NO levels in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
Gene Expression Analysis: Measure the mRNA expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β using real-time quantitative PCR (RT-qPCR).
-
Western Blot Analysis: Analyze the protein expression of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated p65, p38).
-
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11][12]
Data Presentation: In Vitro Synergy
| Treatment Group | Concentration (µM) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Combination Index (CI) |
| This compound | X | N/A | |||
| 2X | N/A | ||||
| Diclofenac | Y | N/A | |||
| 2Y | N/A | ||||
| Combination | X + Y | ||||
| 2X + 2Y |
In Vivo Studies
Objective: To validate the in vitro findings and assess the synergistic anti-inflammatory efficacy in a living organism.
Experimental Protocol: In Vivo Anti-inflammatory Synergy Assay (Carrageenan-Induced Paw Edema Model)
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Drug Administration: Administer this compound, Diclofenac, or their combination orally or intraperitoneally. A control group should receive the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Biochemical Analysis: After the final measurement, euthanize the animals and collect paw tissue for histological examination and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
-
Synergy Analysis: Analyze the data using isobolographic analysis to determine the nature of the interaction (synergistic, additive, or antagonistic).
Data Presentation: In Vivo Synergy
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | MPO Activity (U/g tissue) | TNF-α Level (pg/g tissue) |
| Control | Vehicle | 0 | ||
| This compound | A | |||
| 2A | ||||
| Diclofenac | B | |||
| 2B | ||||
| Combination | A + B | |||
| 2A + 2B |
Experimental Workflow
The following diagram outlines a proposed workflow for investigating the synergistic effects of this compound and Diclofenac.
References
- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Deoxypulchelloside I
Disclaimer: No specific Safety Data Sheet (SDS) or occupational exposure limit (OEL) is currently available for 5-Deoxypulchelloside I. The following guidance is based on best practices for handling powdered active pharmaceutical ingredients (APIs) of unknown toxicity and general knowledge of iridoid glycosides. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
Hazard Assessment and Precautionary Approach
This compound is an iridoid glycoside isolated from plant sources[1]. While the toxicological properties of this specific compound have not been fully investigated, many plant-derived glycosides can exhibit potent biological activity[2][3]. Therefore, this compound should be handled as a potentially hazardous substance. A precautionary approach is essential to minimize exposure.
Assumed Hazards:
-
Inhalation: Fine powders can be easily inhaled, leading to potential respiratory irritation or systemic effects.
-
Skin Contact: May cause skin irritation or allergic reactions upon prolonged or repeated contact.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification/Standard |
| Respiratory | Respirator with a P100 (or FFP3) particulate filter | NIOSH approved or equivalent |
| Hands | Double-gloving with nitrile gloves | ASTM D6319 or equivalent |
| Eyes | Chemical safety goggles or a face shield | ANSI Z87.1 or EN 166 |
| Body | Disposable gown or lab coat with tight cuffs | Made of low-permeability fabric |
| Feet | Closed-toe shoes and disposable shoe covers | N/A |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
| Control Type | Description |
| Primary | A certified chemical fume hood, biological safety cabinet, or glove box should be used for all manipulations of the powder. |
| Secondary | The laboratory should have controlled access and be maintained under negative pressure. A safety shower and eyewash station must be readily accessible. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent contamination and degradation.
Procedural Steps for Handling:
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE and engineering controls are in place and functional.
-
Weighing: If possible, weigh the compound in a containment enclosure (e.g., a glove box or a ventilated balance enclosure). Use a dedicated set of utensils.
-
Solution Preparation: Add solvents to the solid compound slowly to avoid aerosolization.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Decontamination Plan
Immediate and appropriate response to a spill is crucial.
Spill Response Protocol:
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify laboratory personnel and the safety officer.
-
Contain: If safe to do so, prevent the spread of the powder. Do not use a dry brush or compressed air.
-
Clean-up (for small spills):
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully scoop the material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) followed by a soap and water solution.
-
-
Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated PPE, absorbent materials, and empty containers. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Visualizations
References
Essential Safety and Logistical Information for Handling 5-Deoxypulchelloside I
Disclaimer: No specific Safety Data Sheet (SDS) or occupational exposure limit (OEL) is currently available for 5-Deoxypulchelloside I. The following guidance is based on best practices for handling powdered active pharmaceutical ingredients (APIs) of unknown toxicity and general knowledge of iridoid glycosides. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
Hazard Assessment and Precautionary Approach
This compound is an iridoid glycoside isolated from plant sources[1]. While the toxicological properties of this specific compound have not been fully investigated, many plant-derived glycosides can exhibit potent biological activity[2][3]. Therefore, this compound should be handled as a potentially hazardous substance. A precautionary approach is essential to minimize exposure.
Assumed Hazards:
-
Inhalation: Fine powders can be easily inhaled, leading to potential respiratory irritation or systemic effects.
-
Skin Contact: May cause skin irritation or allergic reactions upon prolonged or repeated contact.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification/Standard |
| Respiratory | Respirator with a P100 (or FFP3) particulate filter | NIOSH approved or equivalent |
| Hands | Double-gloving with nitrile gloves | ASTM D6319 or equivalent |
| Eyes | Chemical safety goggles or a face shield | ANSI Z87.1 or EN 166 |
| Body | Disposable gown or lab coat with tight cuffs | Made of low-permeability fabric |
| Feet | Closed-toe shoes and disposable shoe covers | N/A |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
| Control Type | Description |
| Primary | A certified chemical fume hood, biological safety cabinet, or glove box should be used for all manipulations of the powder. |
| Secondary | The laboratory should have controlled access and be maintained under negative pressure. A safety shower and eyewash station must be readily accessible. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent contamination and degradation.
Procedural Steps for Handling:
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE and engineering controls are in place and functional.
-
Weighing: If possible, weigh the compound in a containment enclosure (e.g., a glove box or a ventilated balance enclosure). Use a dedicated set of utensils.
-
Solution Preparation: Add solvents to the solid compound slowly to avoid aerosolization.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Decontamination Plan
Immediate and appropriate response to a spill is crucial.
Spill Response Protocol:
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify laboratory personnel and the safety officer.
-
Contain: If safe to do so, prevent the spread of the powder. Do not use a dry brush or compressed air.
-
Clean-up (for small spills):
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by a soap and water solution.
-
-
Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated PPE, absorbent materials, and empty containers. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
